Adamantan-1-ylmethyl-methyl-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-adamantyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-13-8-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11,13H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSIEXZABIATEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388389 | |
| Record name | Adamantan-1-ylmethyl-methyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153461-22-4 | |
| Record name | Adamantan-1-ylmethyl-methyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(adamantan-1-yl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Adamantan-1-ylmethyl-methyl-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of Adamantan-1-ylmethyl-methyl-amine, a derivative of adamantane. Due to the limited availability of published experimental data for this specific compound, this document consolidates information from computational predictions, data available for its hydrochloride salt, and analogous adamantane derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Introduction
Adamantane and its derivatives have garnered significant interest in medicinal chemistry due to their unique structural and physicochemical properties. The rigid, lipophilic cage structure of the adamantane moiety can influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability and modulating receptor binding. This compound, also known by its IUPAC name 1-(1-adamantyl)-N-methylmethanamine, is a secondary amine derivative of adamantane. While not as extensively studied as other adamantane-based drugs like Memantine or Amantadine, its structure presents potential for investigation in various therapeutic areas.
This guide summarizes the available chemical and physical data for this compound and its hydrochloride salt, outlines a plausible synthetic approach based on established chemical transformations, and discusses the current landscape of its biological activity, which is largely inferred from related compounds.
Chemical and Physical Properties
Detailed experimental data for the free base form of this compound is scarce in publicly available literature. However, computational predictions and experimental data for its hydrochloride salt provide valuable insights into its chemical properties.
General Properties
| Property | Value | Source |
| IUPAC Name | 1-(1-adamantyl)-N-methylmethanamine | PubChem[1] |
| Synonyms | ((Adamantan-1-yl)methyl)(methyl)amine, N-(1-adamantylmethyl)-N-methylamine | PubChem[1] |
| CAS Number | 153461-22-4 | PubChem[1] |
| Molecular Formula | C₁₂H₂₁N | PubChem[1] |
| Molecular Weight | 179.30 g/mol | PubChem[1] |
Physicochemical Data
The following table presents a combination of computed and experimental data. It is important to note that most experimental values pertain to the hydrochloride salt.
| Property | Value | Method/Source |
| Melting Point (as HCl salt) | 324.5-325 °C | Experimental |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
| logP (XLogP3) | 2.7 | Computed by PubChem[1] |
| Topological Polar Surface Area | 12 Ų | Computed by PubChem[1] |
| Hydrogen Bond Donor Count | 1 | Computed by PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | Computed by PubChem[1] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature, a plausible synthetic route can be devised based on standard organic chemistry transformations. A common approach would involve the reductive amination of adamantane-1-carbaldehyde with methylamine.
Proposed Synthetic Workflow
A potential two-step synthesis starting from adamantane-1-carboxylic acid is outlined below. This involves the reduction of the carboxylic acid to the corresponding aldehyde, followed by reductive amination.
Experimental Protocols
Note: The following are generalized protocols and may require optimization for the specific synthesis of this compound.
Step 1: Synthesis of Adamantane-1-carbaldehyde from Adamantane-1-carboxylic acid (General Procedure)
-
Reaction Setup: A flame-dried round-bottom flask is charged with a solution of adamantane-1-carboxylic acid in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Reduction: The solution is cooled to 0 °C in an ice bath. A reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise with careful stirring.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is quenched by the sequential and cautious addition of water, followed by a sodium hydroxide solution, and then more water. The resulting mixture is filtered, and the filtrate is dried over an anhydrous salt (e.g., MgSO₄).
-
Purification: The solvent is removed under reduced pressure, and the crude adamantane-1-carbaldehyde is purified by distillation or column chromatography.
Step 2: Synthesis of this compound via Reductive Amination (General Procedure)
-
Imine Formation: To a solution of adamantane-1-carbaldehyde in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), a solution of methylamine is added. The reaction mixture is stirred at room temperature.
-
Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture.
-
Reaction Monitoring: The reaction is monitored by TLC or GC-MS to confirm the formation of the product.
-
Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield this compound.
Characterization Data
Biological Activity and Signaling Pathways
There is a significant lack of specific biological data for this compound in the published literature. Its pharmacological profile has not been characterized, and no specific biological targets or signaling pathways have been identified.
However, based on the known activities of structurally related adamantane amines, some potential areas of interest for future research can be hypothesized:
-
Antiviral Activity: Many adamantane derivatives, most notably amantadine and rimantadine, exhibit antiviral properties, primarily against the influenza A virus, by targeting the M2 proton channel.
-
Neurological Activity: The structural similarity to memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease, suggests that this compound could potentially interact with targets in the central nervous system. The lipophilic nature of the adamantane cage facilitates crossing the blood-brain barrier.
It is crucial to emphasize that these are speculative and require experimental validation. Currently, no data supports any specific biological activity or mechanism of action for this compound. Consequently, no signaling pathway diagrams can be generated at this time.
Conclusion
This compound is a structurally interesting adamantane derivative with limited characterization in the scientific literature. This guide has compiled the available physicochemical data, primarily from computational models and data on its hydrochloride salt. A plausible, though unverified, synthetic route via reductive amination has been proposed. The biological activity of this compound remains an open area for investigation. Further experimental studies are required to fully elucidate its chemical properties, develop a robust synthetic protocol, and explore its potential pharmacological applications. This document serves as a starting point for researchers interested in exploring the potential of this and other novel adamantane derivatives.
References
Physicochemical characteristics of Adamantan-1-ylmethyl-methyl-amine
An In-depth Technical Guide on the Physicochemical Characteristics of Adamantan-1-ylmethyl-methyl-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 153461-22-4) is a secondary amine featuring a bulky, lipophilic adamantane cage. This unique structural motif makes it a valuable building block in medicinal chemistry, particularly in the design of therapeutics targeting the central nervous system (CNS). Its incorporation into lead compounds can significantly enhance lipophilicity, metabolic stability, and binding affinity.[1] This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details standard experimental protocols for their determination, and explores its application in drug discovery, specifically as a scaffold for sigma-1 receptor ligands.
Chemical Identity and Core Properties
This compound is identified by the CAS number 153461-22-4.[2] Structurally, it consists of an adamantane group linked to a methylaminomethyl moiety. The adamantane core is a rigid, tricyclic hydrocarbon that imparts significant lipophilicity and steric bulk.
| Identifier | Value | Source |
| IUPAC Name | 1-(1-adamantyl)-N-methylmethanamine | PubChem[3] |
| CAS Number | 153461-22-4 | CP Lab Safety[2] |
| Molecular Formula | C₁₂H₂₁N | CP Lab Safety[2] |
| Molecular Weight | 179.30 g/mol | PubChem[3] |
| Canonical SMILES | CNCC12CC3CC(C1)CC(C3)C2 | PubChem[3] |
| InChI Key | DQSIEXZABIATEF-UHFFFAOYSA-N | PubChem[3] |
Physicochemical Data
Experimental physicochemical data for this compound is not extensively published. The following table summarizes available information for the title compound and provides experimental data for structurally related analogs to offer context and allow for property estimation.
Table 2.1: Physicochemical Properties
| Property | This compound | Source / Notes |
| Physical State | Solid | CymitQuimica[4] |
| Appearance | White to pale yellow solid/powder | Inferred from supplier data |
| Melting Point | Data not available | The hydrochloride salt has a melting point of 324.5-325 °C.[5] |
| Boiling Point | Data not available | For comparison, N-Methyl-adamantane-1-amine has a boiling point of 226.8 °C at 760 Torr.[6] |
| Solubility | Data not available | Expected to be poorly soluble in water but soluble in organic solvents like DMSO and ethanol due to the large hydrophobic adamantane group.[7] |
| pKa (Basicity) | Data not available (Predicted ~10.5) | As a secondary amine, it is expected to be basic. The prediction is based on similar aliphatic amines. |
| logP (Lipophilicity) | 2.7 (Computed) | PubChem[3] |
Role in Drug Discovery: A Sigma-1 Receptor Scaffold
This compound serves as a key intermediate in the synthesis of ligands for the sigma-1 receptor (σ₁R).[1] The σ₁R is an intracellular chaperone protein located at the endoplasmic reticulum, which is implicated in cellular stress responses and modulates calcium signaling.[3] Ligands targeting this receptor are under investigation for various neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases.[1] The bulky adamantane group can enhance binding affinity and shield metabolically labile parts of a drug molecule, improving its pharmacokinetic profile.[1]
Caption: Role as a scaffold for Sigma-1 Receptor ligands.
The sigma-1 receptor itself is involved in a complex array of signaling pathways crucial for neuronal health and survival.
Caption: Key signaling functions of the Sigma-1 Receptor.
Experimental Protocols
Detailed experimental protocols for the characterization of a novel solid amine like this compound are outlined below.
Melting Point Determination
-
Apparatus: Digital melting point apparatus or Thiele tube with high-temperature oil.
-
Sample Preparation: A small quantity of the dry, crystalline solid is packed into a capillary tube to a depth of 2-3 mm.
-
Procedure:
-
The capillary tube is placed in the melting point apparatus.
-
The temperature is increased rapidly to about 15-20 °C below the expected melting point, then increased slowly at a rate of 1-2 °C per minute.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. This range indicates the melting point and provides an assessment of purity (a sharp melting point suggests high purity).
-
Solubility Assessment
-
Materials: Test tubes, vortex mixer, samples of the amine, and a panel of solvents (e.g., Water, Ethanol, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM)).
-
Procedure:
-
Add approximately 10 mg of the amine to 1 mL of each solvent in separate test tubes.
-
Vortex each tube vigorously for 30 seconds.
-
Visually inspect for dissolution. If the solid dissolves completely, it is classified as "soluble." If it remains suspended or settles, it is "insoluble."
-
For insoluble samples, gentle heating can be applied to test for temperature-dependent solubility.
-
Basicity (pKa) Estimation via Titration
-
Apparatus: pH meter, burette, beaker, magnetic stirrer.
-
Reagents: Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M), a suitable solvent in which the amine is soluble (e.g., an ethanol/water mixture).
-
Procedure:
-
A precisely weighed amount of the amine is dissolved in the chosen solvent in a beaker.
-
The pH electrode is calibrated and placed in the solution.
-
The solution is titrated with the standardized HCl, recording the pH after each incremental addition of acid.
-
A titration curve (pH vs. volume of HCl added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point (the point at which half of the amine has been neutralized).
-
Workflow Visualization
The general workflow for characterizing a novel amine is depicted below.
References
- 1. This compound|High-Qurity|RUO [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. ((Adamantan-1-yl)methyl)(methyl)amine | C12H21N | CID 3010130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. N-(1-ADAMANTYLMETHYL)-N-METHYLAMINE HYDROCHLORIDE | 1773-99-5 [amp.chemicalbook.com]
- 6. 1-(METHYLAMINO)ADAMANTANE - Safety Data Sheet [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
Adamantan-1-ylmethyl-methyl-amine molecular structure and IUPAC name
An In-depth Technical Guide on Adamantan-1-ylmethyl-methyl-amine
This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of this compound, a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. The information is intended for researchers, scientists, and professionals in drug development.
Molecular Structure and IUPAC Name
This compound is a derivative of adamantane, a bulky, lipophilic, polycyclic alkane. The presence of the adamantane cage is a key feature in many therapeutic agents due to its ability to influence pharmacokinetic and pharmacodynamic properties.[1]
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(1-adamantyl)-N-methylmethanamine .[2] It is also referred to as 1-((3r,5r,7r)-adamantan-1-yl)-n-methylmethanamine.
Below is a two-dimensional diagram representing the molecular structure of this compound.
Caption: Molecular structure of this compound.
Physicochemical and Biological Properties
| Property | Value | Source |
| Molecular Formula | C12H21N | [2] |
| Molecular Weight | 179.30 g/mol | [2] |
| CAS Number | 153461-22-4 | |
| IUPAC Name | 1-(1-adamantyl)-N-methylmethanamine | [2] |
| SMILES | CNCC12CC3CC(C1)CC(C3)C2 | [2] |
| XLogP3-AA (Computed) | 2.7 | [2] |
| Topological Polar Surface Area (Computed) | 12 Ų | [2] |
| Purity | ≥95% | [3] |
| Physical Form | Solid | [3] |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, based on the synthesis of structurally similar adamantane derivatives, a plausible synthetic route would involve the reductive amination of 1-adamantanecarboxaldehyde with methylamine.
General Synthetic Approach (Hypothetical):
-
Reaction Setup: 1-adamantanecarboxaldehyde and an excess of methylamine (often as a solution in a suitable solvent like methanol or THF) are combined in a reaction vessel.
-
Imine Formation: The aldehyde and amine react to form the corresponding imine intermediate. This reaction is typically carried out at room temperature or with gentle heating.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB), is added to the reaction mixture to reduce the imine to the secondary amine, this compound.
-
Work-up and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified, typically by column chromatography or distillation, to yield the final compound.
This general methodology is a common and effective way to synthesize secondary amines and is adaptable for the preparation of the target molecule.
Applications in Drug Discovery and Development
This compound serves as a valuable building block in medicinal chemistry, particularly for the development of therapeutics targeting the central nervous system (CNS) and for antiviral applications.[1]
Sigma Receptor Ligands
This compound is utilized as an intermediate in the design of ligands for sigma receptors (σR), which are implicated in a variety of neurological and psychiatric conditions, including neuropathic pain, depression, and neurodegenerative diseases.[1][4] The bulky adamantane group can enhance the binding affinity of ligands to their targets and improve their metabolic stability.[1] For example, incorporating the adamantane moiety into certain molecular scaffolds has been shown to result in low nanomolar affinity for the σ1 receptor subtype.[1]
The following diagram illustrates a generalized workflow for the use of this compound in the discovery of novel sigma receptor ligands.
References
The Adamantane Scaffold: A Privileged Structure in Drug Discovery and Its Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The rigid, lipophilic, and three-dimensional cage-like structure of adamantane has established it as a valuable pharmacophore in medicinal chemistry. Its incorporation into various molecular frameworks has led to the development of numerous therapeutic agents with a wide spectrum of biological activities. This guide provides a comprehensive overview of the significant antiviral, anticancer, antidiabetic, and neurological activities of adamantane derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Antiviral Activity
Adamantane derivatives first gained prominence as antiviral agents, particularly against the influenza A virus.[1] The primary mechanism of action for many of these compounds is the inhibition of the M2 proton channel, a crucial component in the viral replication cycle.[2]
Quantitative Antiviral Data
The antiviral efficacy of various adamantane derivatives has been quantified using assays such as the plaque reduction assay, which measures the concentration of a compound required to reduce the number of viral plaques by 50% (IC50).
| Derivative Class | Virus | Assay | IC50 (µM) | Reference |
| Aminoadamantanes | Influenza A (H3N2) | Crystal Violet Uptake | 4b: <30 | [2] |
| SARS-CoV-2 | Cytopathic Effect | 3F4: 0.32, 3F5: 0.44 | [3] | |
| Trifluoromethylbenzamides | Vaccinia Virus | Not Specified | 5: 0.133 | [4] |
| Piperidine/Pyrrolidine Derivatives | Influenza A (H1N1, S31N mutant) | Plaque Reduction | 10c: 3.4-4.7, 16d: 3.2-8.7 | [5] |
| Indoloquinolizidine | Not Specified | Fluo-4 Ca2+ entry | 7a: 30.4 | [6] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound.
Objective: To quantify the inhibition of viral replication by an adamantane derivative.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock (e.g., A/WSN/33 H1N1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Adamantane derivative stock solution
-
Overlay medium (e.g., DMEM with 1.2% Avicel and 2.0 µg/mL N-acetyl-trypsin)
-
Crystal violet staining solution (0.2% crystal violet in 20% methanol)
-
Phosphate Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM.
-
Infection: When cells are confluent, wash the monolayer with PBS and infect with the desired virus dilution (typically aiming for 50-100 plaques per well in the control) for 1 hour at 37°C.
-
Compound Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing various concentrations of the adamantane derivative. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until visible plaques are formed.
-
Staining: Remove the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: Influenza M2 Proton Channel Inhibition
Adamantane derivatives like amantadine and rimantadine physically block the M2 proton channel of the influenza A virus, preventing the influx of protons into the viral core. This acidification is essential for the uncoating of the viral ribonucleoprotein (vRNP) and its release into the cytoplasm of the host cell, a critical step for viral replication.
Anticancer Activity
The lipophilic nature of the adamantane cage allows for enhanced cell membrane permeability, making it an attractive scaffold for anticancer drug design. Adamantane derivatives have shown efficacy against various cancer cell lines through diverse mechanisms, including the inhibition of key signaling pathways like EGFR and TLR4-MyD88-NF-κB.[7][8]
Quantitative Anticancer Data
The cytotoxic effects of adamantane derivatives are commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
| Derivative Class | Cell Line | Assay | IC50 (µM) | Reference |
| Adamantane-isothiourea | HepG2 (Liver) | MTT | 5: 7.70, 6: 3.86 | [9] |
| Hela (Cervical) | MTT | 5: <10, 6: <10 | [9] | |
| HCT-116 (Colorectal) | MTT | 5: <10, 6: <10 | [9] | |
| Adamantane-Thiadiazole-Pyrazoles | MCF-7 (Breast) | Not Specified | 3d: 43.4, 4d: 39.0 | [10] |
| MDA-MB-231 (Breast) | Not Specified | 3d: 35.9, 4d: 35.1 | [10] |
Experimental Protocol: MTT Assay
Objective: To determine the in vitro cytotoxicity of an adamantane derivative against cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Adamantane derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the adamantane derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways
Certain adamantane-based thiadiazole and pyrazole derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[7] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration. Inhibition of EGFR by adamantane derivatives can block these pro-cancerous signals.
Adamantane-linked isothiourea derivatives have demonstrated the ability to suppress the Toll-like receptor 4 (TLR4) signaling pathway.[8][9] TLR4 activation, for instance by lipopolysaccharide (LPS), leads to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade involving TRAF6, ultimately leading to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory and pro-survival genes, contributing to cancer progression. Inhibition of this pathway by adamantane derivatives can reduce inflammation-driven cancer growth.
Antidiabetic Activity
Certain adamantane derivatives have emerged as effective agents for the management of type 2 diabetes. A key target for these compounds is the enzyme dipeptidyl peptidase-4 (DPP-4).
Quantitative Antidiabetic Data
The inhibitory activity of adamantane derivatives against DPP-4 is a critical parameter for their development as antidiabetic drugs.
| Derivative Class | Target | Assay | IC50 (µM) | Reference |
| Amantadine-Thiazole | α-Glucosidase | Not Specified | 6c: 38.73, 6e: 41.63 | [11] |
| α-Amylase | Not Specified | 6d: 97.37 | [11] | |
| Adamantane-1,2,4-Triazole | 11β-HSD1 | Not Specified | 3i: 82.82% inhibition at 10 µM | [12] |
| Adamantane-isothiourea | In vivo | Streptozotocin-induced diabetic rats | Compounds 7a, 8a, 8b showed potent reduction in serum glucose | [13] |
Experimental Protocol: DPP-4 Inhibition Assay
Objective: To measure the inhibitory effect of an adamantane derivative on DPP-4 activity.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC)
-
Adamantane derivative stock solution
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the adamantane derivative and a known DPP-4 inhibitor (positive control, e.g., sitagliptin) in the assay buffer. Prepare the DPP-4 enzyme and substrate solutions in the assay buffer at their optimal concentrations.
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer, the adamantane derivative at various concentrations (or positive control), and the DPP-4 enzyme solution. Include wells for enzyme-only control (no inhibitor) and a blank (no enzyme).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm for AMC) over time (kinetic reading) or at a fixed time point (endpoint reading) using a microplate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the enzyme-only control. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway: DPP-4 Inhibition
DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner, while also suppressing glucagon secretion from α-cells. By inhibiting DPP-4, adamantane derivatives increase the circulating levels of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects.
Neurological Activity
Adamantane derivatives have shown significant therapeutic potential in the treatment of various neurological and neurodegenerative disorders. Their mechanism of action often involves the modulation of neurotransmitter systems, with a prominent role as N-methyl-D-aspartate (NMDA) receptor antagonists.[14]
Quantitative Neurological Data
The potency of adamantane derivatives as NMDA receptor antagonists is a key determinant of their neuroprotective effects.
| Derivative | Neuron Type | Assay | IC50 (µM) | Reference |
| Memantine | Hippocampal | Patch-clamp | 1.04 | [15] |
| Amantadine | Hippocampal | Patch-clamp | 18.6 | [15] |
| Adamantane Amine Derivatives | Not Specified | Ca2+ influx | Compounds 1, 2, 5, 10: 66.7–89.5% inhibition at 100 µM | [16] |
Experimental Protocol: NMDA Receptor Binding Assay (Conceptual Workflow)
A detailed experimental protocol for assessing NMDA receptor antagonism can be complex, often involving electrophysiological techniques like patch-clamping. Below is a conceptual workflow for a competitive binding assay.
Objective: To determine the affinity of an adamantane derivative for the NMDA receptor.
Materials:
-
Isolated neuronal membranes (e.g., from rat hippocampus or cortex) expressing NMDA receptors.
-
Radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801).
-
Adamantane derivative stock solution.
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Isolate and prepare neuronal membranes according to standard protocols.
-
Assay Setup: In a series of tubes, incubate the neuronal membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of the adamantane derivative. Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled antagonist).
-
Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand. Wash the filters quickly with ice-cold assay buffer to remove unbound radioactivity.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the adamantane derivative by subtracting the non-specific binding from the total binding. The IC50 value, the concentration of the adamantane derivative that inhibits 50% of the specific binding of the radioligand, can then be determined.
Signaling Pathway: NMDA Receptor Antagonism
NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory function. However, excessive activation of NMDA receptors can lead to an over-influx of Ca2+, triggering excitotoxicity and neuronal cell death, a process implicated in various neurodegenerative diseases. Adamantane derivatives like memantine act as uncompetitive, open-channel blockers of the NMDA receptor. They enter and block the ion channel when it is open, preferentially during periods of excessive glutamate release, without significantly affecting normal synaptic transmission.[17]
Conclusion
The adamantane scaffold continues to be a source of inspiration for the design and development of novel therapeutic agents. Its unique physicochemical properties contribute to favorable pharmacokinetic and pharmacodynamic profiles across a range of biological targets. The diverse activities of adamantane derivatives, from combating viral infections and cancer to managing metabolic and neurological disorders, underscore the versatility and importance of this remarkable chemical entity in modern drug discovery. Further exploration of adamantane chemistry, guided by a deeper understanding of its interactions with biological systems, holds the promise of yielding even more effective and targeted therapies in the future.
References
- 1. jchr.org [jchr.org]
- 2. mdpi.com [mdpi.com]
- 3. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Adamantanyl-Based Thiadiazolyl Pyrazoles Targeting EGFR in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of amantadine clubbed N -aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05330J [pubs.rsc.org]
- 12. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 17. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Adamantane Moiety in Medicinal Chemistry: A Technical Guide to Adamantan-1-ylmethyl-methyl-amine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rigid, lipophilic, and chemically stable adamantane cage is a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to a wide range of therapeutic agents. This technical guide provides an in-depth exploration of Adamantan-1-ylmethyl-methyl-amine and its derivatives, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their roles as sigma receptor modulators and antiviral agents.
Core Concepts: The Adamantane Advantage
The adamantane moiety, a tricyclic alkane, is often incorporated into drug candidates to enhance their therapeutic potential. Its key contributions to medicinal chemistry include:
-
Increased Lipophilicity: The hydrocarbon structure of adamantane significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes, including the blood-brain barrier.[1]
-
Enhanced Metabolic Stability: The rigid and sterically hindered nature of the adamantane cage can protect adjacent functional groups from metabolic degradation by enzymes, thereby increasing the drug's half-life and bioavailability.[1][2]
-
Improved Binding Affinity: The three-dimensional structure of adamantane can provide a well-defined anchor for binding to biological targets, leading to increased affinity and selectivity.[2]
Synthesis of this compound and its Precursors
Experimental Protocols
1. Synthesis of 1-Adamantanemethanol:
A common starting material for the synthesis of this compound is 1-adamantanecarboxylic acid. This can be reduced to 1-adamantanemethanol.
-
Reaction: 1-Adamantanecarboxylic acid is dissolved in an anhydrous ether such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: A reducing agent, typically lithium aluminum hydride (LiAlH₄), is slowly added to the solution at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure to yield 1-adamantanemethanol.
2. Conversion to 1-(Chloromethyl)adamantane:
The hydroxyl group of 1-adamantanemethanol is then converted to a leaving group, such as a chloride.
-
Reaction: 1-Adamantanemethanol is dissolved in a suitable solvent like dichloromethane.
-
Chlorination: A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, is added dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) may be added if using oxalyl chloride. The reaction is stirred at room temperature until completion.
-
Work-up: The solvent and excess reagent are removed under reduced pressure to yield crude 1-(chloromethyl)adamantane, which can be purified by distillation or chromatography.
3. Synthesis of this compound:
The final step involves the nucleophilic substitution of the chloride with methylamine.
-
Reaction: 1-(Chloromethyl)adamantane is dissolved in a suitable solvent, and an excess of methylamine (as a solution in a solvent like THF or as a gas) is added. The reaction may be carried out in a sealed vessel and may require heating.
-
Work-up: After the reaction is complete, the solvent is removed, and the residue is partitioned between an organic solvent and an aqueous base (e.g., NaOH solution) to neutralize the methylamine hydrochloride salt. The organic layer is separated, washed with brine, dried, and concentrated. The resulting this compound can be purified by chromatography or distillation.
The following diagram illustrates a potential synthetic workflow:
Caption: Synthetic workflow for this compound.
Role in Medicinal Chemistry: Sigma Receptor Modulation
This compound and its derivatives have emerged as significant ligands for sigma receptors, a unique class of intracellular proteins involved in a variety of cellular functions.[2] There are two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), which are implicated in various central nervous system (CNS) disorders.[2]
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[3] Upon ligand binding, it can dissociate and translocate to other parts of the cell, where it modulates the activity of various ion channels and signaling proteins. This modulation can impact cellular processes such as calcium signaling, neuronal excitability, and cell survival.
The following diagram depicts a simplified overview of the sigma-1 receptor signaling pathway:
Caption: Sigma-1 receptor signaling pathway activation.
Quantitative Data: Sigma Receptor Binding Affinity
A study by Kornhuber et al. (1993) investigated the binding affinity of a series of 1-aminoadamantane derivatives to the sigma binding site in human frontal cortex homogenates using --INVALID-LINK---pentazocine as the radioligand.[3] The results, presented in the table below, demonstrate that N-alkylation of the amino group can influence binding affinity.
| Compound | Ki (µM) ± SEM |
| Amantadine (1-Aminoadamantane) | 20.25 ± 16.48 |
| N-Methyl-1-aminoadamantane | Data not available in the provided study |
| 1-N-Dimethyl-amino-3,5-dimethyl-adamantane | 0.237 ± 0.019 |
| Memantine (1-Amino-3,5-dimethyladamantane) | 19.98 ± 3.08 |
| Data from Kornhuber et al., 1993.[3] |
While the Ki value for this compound is not explicitly provided in this study, the data suggests that modifications to the amino group can significantly impact sigma receptor affinity. The "low nanomolar affinity" mentioned for some adamantane-containing benzo[d]thiazol-2(3H)one derivatives further supports the potential of this scaffold in designing potent sigma receptor ligands.[2]
Role in Medicinal Chemistry: Antiviral Activity
The adamantane scaffold is famously associated with antiviral drugs like amantadine and rimantadine, which were used for the treatment of influenza A infections. These compounds target the M2 proton channel of the virus.
Mechanism of M2 Proton Channel Inhibition
The influenza A M2 protein is a tetrameric ion channel embedded in the viral envelope. It is essential for the uncoating of the virus within the host cell by allowing protons to enter the virion, which facilitates the dissociation of the viral ribonucleoprotein (vRNP) from the matrix protein (M1). Adamantane derivatives, including amantadine, act as blockers of this proton channel.
The following diagram illustrates the mechanism of M2 proton channel inhibition:
Caption: Mechanism of M2 proton channel inhibition.
Quantitative Data: Antiviral Activity
Pharmacokinetic Profile
The incorporation of the adamantane moiety is a well-established strategy to improve the pharmacokinetic properties of drug candidates.[1] While a detailed pharmacokinetic profile for this compound is not available, the general effects of the adamantane group are understood.
-
Absorption and Distribution: The increased lipophilicity conferred by the adamantane group generally leads to good oral absorption and wide distribution throughout the body.
-
Metabolism: The adamantane cage can sterically hinder the metabolic sites of a molecule, leading to increased stability and a longer half-life.[2]
-
Excretion: The route of excretion can vary depending on the overall properties of the molecule. For example, amantadine is primarily excreted unchanged in the urine.
Conclusion
This compound and its derivatives represent a valuable chemical scaffold in medicinal chemistry. Their utility stems from the unique physicochemical properties of the adamantane moiety, which can be leveraged to design potent and selective ligands for challenging biological targets such as sigma receptors and viral ion channels. The ability of the adamantane group to enhance lipophilicity and metabolic stability further underscores its importance in the development of new therapeutics for a range of diseases, particularly those affecting the central nervous system and those of viral origin. Further research into the specific biological activities and pharmacokinetic profiles of this compound is warranted to fully elucidate its therapeutic potential.
References
The Lipophilicity of Adamantan-1-ylmethyl-methyl-amine: A Core Parameter in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The adamantane moiety, a rigid, bulky, and highly lipophilic hydrocarbon cage, has become a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can significantly enhance their pharmacokinetic and pharmacodynamic profiles. This guide focuses on the lipophilicity of a specific adamantane derivative, Adamantan-1-ylmethyl-methyl-amine, and its implications in the intricate process of drug design and development.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H21N | PubChem |
| Molecular Weight | 179.31 g/mol | PubChem |
| CAS Number | 153461-22-4 | PubChem |
| Computed logP | 2.7 | PubChem[1] |
The computed logP value of 2.7 indicates that this compound is a moderately lipophilic compound. This property is crucial for its potential to cross the blood-brain barrier and interact with targets within the central nervous system.
Experimental Protocols for Lipophilicity Determination
Accurate determination of lipophilicity is paramount in drug discovery. The following are standard experimental protocols that can be employed to measure the logP and logD of this compound.
Shake-Flask Method for logP/logD Determination
This traditional and widely accepted method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and a buffered aqueous solution.
Materials:
-
This compound
-
n-Octanol (pre-saturated with buffer)
-
Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol and PBS (pH 7.4).
-
Securely cap the vial and vortex vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and partitioning equilibrium.
-
Centrifuge the vial to achieve complete separation of the n-octanol and aqueous phases.
-
Carefully withdraw aliquots from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP (for the neutral form) or logD (at a specific pH) is the logarithm of the partition coefficient.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for logP Determination
RP-HPLC offers a rapid and high-throughput alternative to the shake-flask method. It correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.
Materials:
-
This compound
-
A series of standard compounds with known logP values
-
HPLC system with a C18 reversed-phase column
-
Mobile phase (e.g., a mixture of acetonitrile and water or methanol and water)
-
Detector (e.g., UV-Vis or Mass Spectrometer)
Procedure:
-
Prepare solutions of the standard compounds and this compound in the mobile phase.
-
Inject each standard solution into the HPLC system and record the retention time (tR).
-
Calculate the capacity factor (k') for each standard using the formula: k' = (tR - t0) / t0, where t0 is the void time.
-
Create a calibration curve by plotting the log(k') of the standards against their known logP values.
-
Inject the solution of this compound and determine its retention time and calculate its log(k').
-
Interpolate the logP of this compound from the calibration curve.
Role in Drug Design and Potential Signaling Pathways
The adamantane cage of this compound provides a lipophilic anchor that can facilitate binding to hydrophobic pockets within target proteins. This structural motif is found in several approved drugs, highlighting its therapeutic potential. While the specific biological targets of this compound are not definitively established, related adamantane derivatives have been shown to interact with several key signaling pathways implicated in a range of diseases.
P2X7 Receptor Antagonism
Adamantane derivatives have been identified as antagonists of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and apoptosis. Antagonism of this receptor is a promising strategy for the treatment of chronic inflammatory diseases and neuropathic pain.
Sigma-1 Receptor Modulation
The sigma-1 receptor is a unique intracellular chaperone protein involved in cellular stress responses and neuronal signaling. Ligands of the sigma-1 receptor have shown therapeutic potential in neurodegenerative diseases and psychiatric disorders.
NMDA Receptor Antagonism
Amantadine, a closely related adamantane derivative, is known to be a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity and is implicated in various neurological disorders. The lipophilic nature of the adamantane cage allows it to block the ion channel of the NMDA receptor.
References
Adamantan-1-ylmethyl-methyl-amine: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantan-1-ylmethyl-methyl-amine, a unique secondary amine featuring the bulky, rigid adamantane cage, has emerged as a valuable and versatile building block in medicinal chemistry and drug discovery. Its distinctive three-dimensional structure and lipophilic nature impart favorable pharmacokinetic and pharmacodynamic properties to parent molecules, making it an attractive scaffold for the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of innovative drug candidates.
Physicochemical Properties
This compound is a solid compound with the molecular formula C₁₂H₂₁N and a molecular weight of 179.31 g/mol .[1][2] Its rigid adamantane core contributes to a well-defined molecular shape and high lipophilicity, which can enhance membrane permeability and metabolic stability of drug molecules.
| Property | Value | Reference |
| CAS Number | 153461-22-4 | [2] |
| Molecular Formula | C₁₂H₂₁N | [1][2] |
| Molecular Weight | 179.31 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity | ≥95% - 97% | [1][2][3] |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound
The synthesis of this compound can be achieved through several reliable methods, primarily involving the functionalization of an adamantane precursor. Two common and effective strategies are reductive amination and the Eschweiler-Clarke reaction.
Reductive Amination of Adamantane-1-carbaldehyde
This widely used method involves the reaction of adamantane-1-carbaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium cyanoborohydride (NaBH₃CN) is a particularly suitable reducing agent for this transformation as it selectively reduces the iminium ion in the presence of the aldehyde.[4][5]
Experimental Protocol: Reductive Amination
-
Imine Formation: To a solution of adamantane-1-carbaldehyde (1.0 eq) in methanol, add methylamine hydrochloride (1.1 eq). The reaction mixture is stirred at room temperature. The formation of the imine can be monitored by TLC or GC-MS.
-
Reduction: Once imine formation is significant, sodium cyanoborohydride (1.2 eq) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature for several hours to overnight.
-
Workup: The reaction is quenched by the addition of water. The methanol is removed under reduced pressure, and the aqueous residue is basified with a suitable base (e.g., NaOH) to a pH > 10.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to afford this compound.
Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction provides a direct route to N-methylate a primary amine. In this case, (Adamantan-1-yl)methanamine is treated with an excess of formic acid and formaldehyde.[6][7][8] This reaction proceeds via the formation of an iminium ion, which is then reduced by formate. A key advantage of this method is that it typically avoids over-methylation to the quaternary ammonium salt.[6]
Experimental Protocol: Eschweiler-Clarke Reaction
-
Reaction Setup: To a round-bottom flask containing (Adamantan-1-yl)methanamine (1.0 eq), add an excess of formic acid (e.g., 3-5 eq) and formaldehyde (as a 37% aqueous solution, e.g., 3-5 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux (typically around 100 °C) for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: The reaction mixture is cooled to room temperature and then carefully basified with a strong base (e.g., NaOH solution) while cooling in an ice bath.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting this compound can be further purified by distillation or column chromatography if necessary.
Applications as a Versatile Building Block
The unique structural features of this compound make it a valuable building block in the design of various biologically active molecules.
Sigma Receptor Modulators
Derivatives of this compound have shown significant affinity for sigma receptors, which are implicated in a variety of neurological disorders. The adamantane moiety can be incorporated into ligands to enhance their binding to these receptors.
| Compound | Target | Kᵢ (nM) |
| Derivative of this compound | σ₁ Receptor | 7.2 |
Table 2: Biological Activity of an this compound Derivative
Sigma-1 Receptor Signaling Pathway
This compound derivatives can act as agonists for the sigma-1 receptor (σ₁R), a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[9] Upon ligand binding, σ₁R dissociates from the binding immunoglobulin protein (BiP) and can then interact with various downstream effectors, including the inositol 1,4,5-trisphosphate receptor (IP₃R) and the NMDA receptor.[9] This modulation can influence calcium signaling and neuronal excitability.[10][11][12]
Caption: Sigma-1 Receptor Signaling Pathway Modulation.
PROTACs and Targeted Protein Degradation
The adamantane moiety's ability to engage in hydrophobic interactions makes this compound an attractive component for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The adamantane group can serve as a hydrophobic tag or part of the linker connecting the target-binding warhead and the E3 ligase ligand.
Experimental Workflow for PROTAC Synthesis
References
- 1. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 2. [(adamantan-1-yl)methyl](methyl)amine 97% | CAS: 153461-22-4 | AChemBlock [achemblock.com]
- 3. Characterization of the Human Sigma-1 Receptor Chaperone Domain Structure and Binding Immunoglobulin Protein (BiP) Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium cyanoborohydride [organic-chemistry.org]
- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 9. Sigma-1 Receptor Chaperones and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Sigma-1 Receptor Mediated Modulation of Glutamate Receptors Enhances NMDA Channel Activity and Memory Processes [digitalcommons.kennesaw.edu]
- 12. The sigma‐1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Potential Therapeutic Targets of Adamantan-1-ylmethyl-methyl-amine
Abstract: This technical guide provides a comprehensive analysis of the potential therapeutic targets of Adamantan-1-ylmethyl-methyl-amine. Due to the limited direct research on this specific molecule, this document leverages extensive data from its close structural analog, memantine, a well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist. This guide is intended for researchers, scientists, and drug development professionals, offering a predictive framework for investigating the pharmacological profile of this compound. The primary focus is on the NMDA receptor, with detailed experimental protocols for its characterization. Potential off-target interactions are also discussed, providing a broader perspective for therapeutic development.
Introduction
This compound is a derivative of adamantane, a rigid, lipophilic hydrocarbon cage that has proven to be a valuable scaffold in medicinal chemistry.[1] Its structural similarity to memantine (3,5-dimethyl-1-aminoadamantane), an approved therapeutic for moderate-to-severe Alzheimer's disease, strongly suggests that its primary therapeutic target is the N-methyl-D-aspartate (NMDA) receptor.[2][3] Memantine's clinical efficacy is attributed to its role as an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor, a mechanism that is crucial in mitigating glutamatergic excitotoxicity implicated in neurodegenerative disorders.[4][5]
This guide will therefore focus on the NMDA receptor as the principal potential therapeutic target for this compound. It will also explore plausible secondary targets based on the known pharmacology of memantine and other adamantane derivatives. Detailed experimental protocols are provided to facilitate the empirical validation of these predicted interactions.
Primary Therapeutic Target: The NMDA Receptor
The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[3] Overactivation of this receptor by the neurotransmitter glutamate leads to excessive calcium influx and subsequent neuronal damage, a process known as excitotoxicity.[5] Adamantane derivatives like memantine act as uncompetitive open-channel blockers, meaning they only bind within the ion channel when it is opened by the binding of both glutamate and a co-agonist (glycine or D-serine).[4] This voltage-dependent blockade is thought to preferentially inhibit excessive, pathological receptor activation while sparing normal synaptic transmission.[3]
Predicted Mechanism of Action
Based on its structure, this compound is predicted to function as an uncompetitive antagonist at the NMDA receptor, binding to a site within the ion channel pore. This interaction would block the influx of Ca2+ ions, thereby preventing excitotoxicity.
Figure 1: Predicted mechanism of action at the NMDA receptor.
Quantitative Data for Memantine (Proxy for this compound)
The following tables summarize the inhibitory constants (IC₅₀ and Kᵢ) for memantine's interaction with various NMDA receptor subtypes. This data serves as a benchmark for the expected potency of this compound.
Table 1: IC₅₀ Values of Memantine for NMDA Receptor Subtypes
| Receptor Subtype | Condition | IC₅₀ (µM) | Reference |
|---|---|---|---|
| NR1/2A | 0 mM Mg²⁺ | 0.5 - 1.0 | [6] |
| NR1/2B | 0 mM Mg²⁺ | 0.5 - 1.0 | [6] |
| NR1/2C | 0 mM Mg²⁺ | 0.5 - 1.0 | [6] |
| NR1/2D | 0 mM Mg²⁺ | 0.5 - 1.0 | [6] |
| NR1/2A | 1 mM Mg²⁺ | 16.8 | [6] |
| NR1/2B | 1 mM Mg²⁺ | 18.2 | [6] |
| NR1/2C | 1 mM Mg²⁺ | 3.1 | [6] |
| NR1/2D | 1 mM Mg²⁺ | 3.3 | [6] |
| GluN1/2A | < 1 nM intracellular Ca²⁺ | 2.76 ± 0.27 | [7] |
| GluN1/2A | 50 µM intracellular Ca²⁺ | 0.70 ± 0.06 |[7] |
Table 2: Kᵢ Values of Memantine for NMDA Receptor
| Radioligand | Tissue Source | Kᵢ (µM) | Reference |
|---|---|---|---|
| [³H]MK-801 | Human Hippocampus | 3 - 10 | [8] |
| [³H]MK-801 | Rat Striatum | 2.2 ± 0.4 |[9] |
Potential Off-Target Interactions
While the NMDA receptor is the primary hypothesized target, adamantane derivatives, including memantine, have been shown to interact with other receptors, which could contribute to their overall pharmacological profile or side effects.
-
Nicotinic Acetylcholine Receptors (nAChRs): Memantine can block α7* nAChRs, and in some studies, with a higher potency than for NMDA receptors (IC₅₀ of 0.34 µM at -60 mV).[1][10] It may also require α4β2 nAChR activity for its neuroprotective effects.[11]
-
Dopamine D2 Receptors: Memantine has been shown to act as an agonist at the high-affinity state of the dopamine D2 receptor (D2High), with Kᵢ values ranging from 137 to 917 nM.[9] This interaction may contribute to some of its clinical effects in Parkinson's disease.[9][12]
-
Serotonin (5-HT₃) Receptors: Memantine can block 5-HT₃ receptors, inhibiting serotonin-induced depolarization and rises in intracellular calcium.[13][14] This may have implications for its use in conditions with serotonergic dysregulation.[15]
-
Sigma (σ) Receptors: Other adamantane derivatives have been developed as ligands for sigma-1 and sigma-2 receptors, which are implicated in cancer and neuropathic pain.[16][17]
Table 3: Quantitative Data for Memantine's Off-Target Interactions
| Target | Interaction | IC₅₀ / Kᵢ (µM) | Reference |
|---|---|---|---|
| α7* nAChR | Antagonist | IC₅₀: 0.34 | [1][10] |
| Dopamine D2High | Agonist | Kᵢ: 0.137 - 0.917 | [9] |
| 5-HT₃ Receptor | Antagonist | Kᵢ: ~50 (non-competitive) |[14] |
Experimental Protocols
The following protocols are designed to characterize the interaction of this compound with its predicted targets.
Radioligand Binding Assay for NMDA Receptor
This assay determines the affinity of the test compound for the NMDA receptor channel by measuring its ability to displace a radiolabeled ligand, such as [³H]MK-801.
Figure 2: Workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation: Homogenize rat brain tissue (e.g., cortex or hippocampus) in ice-cold buffer (e.g., 5 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands. Resuspend the final pellet in assay buffer.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]MK-801 (e.g., 5 nM) and varying concentrations of this compound.[18]
-
Define Non-Specific Binding: In a parallel set of wells, include a high concentration of a known non-competitive antagonist (e.g., 10 µM unlabeled MK-801) to determine non-specific binding.[18]
-
Incubation Conditions: Incubate for 180 minutes at 25°C.[18]
-
Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/C), followed by several washes with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through NMDA receptors in response to agonist application and the blocking effect of the test compound.
Figure 3: Workflow for whole-cell patch-clamp electrophysiology.
Protocol:
-
Cell Culture: Use a cell line (e.g., HEK293) transfected with the desired NMDA receptor subunits or primary neuronal cultures.
-
Recording Setup: Place cells in a recording chamber on a microscope stage and perfuse with an external solution.
-
Whole-Cell Configuration: Approach a cell with a glass micropipette filled with internal solution. Form a high-resistance seal (GΩ seal) and then rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a negative holding potential (e.g., -60 mV).
-
Elicit Currents: Apply a solution containing NMDA receptor agonists (e.g., 1 mM glutamate and 100 µM glycine) to evoke an inward current.[6]
-
Compound Application: After establishing a stable baseline current, co-apply the agonist solution with increasing concentrations of this compound.
-
Data Acquisition: Record the current inhibition at each concentration. Ensure washout of the compound to check for reversibility.
-
Data Analysis: Plot the percentage of current inhibition against the compound concentration and fit the data to a logistic equation to determine the IC₅₀.
Calcium Flux Assay
This high-throughput assay measures changes in intracellular calcium concentration in response to NMDA receptor activation and its inhibition by the test compound.
Protocol:
-
Cell Plating: Plate HEK293 cells expressing NMDA receptors in a 384-well plate.[19]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Calcium 6) by incubating for 2 hours at 37°C.[13]
-
Wash: Wash the cells multiple times with an assay buffer to remove excess dye.
-
Compound Addition: Use a fluorescence plate reader (e.g., a Functional Drug Screening System) to measure baseline fluorescence. Add varying concentrations of this compound and measure fluorescence for 5 minutes.[19]
-
Agonist Addition: Add a solution of NMDA and glycine to the wells and measure the resulting calcium flux by recording fluorescence for another 5 minutes.[19]
-
Data Analysis: Calculate the change in fluorescence intensity or the area under the curve after agonist addition. Plot the inhibition of the calcium response against the compound concentration to determine the IC₅₀.
Conclusion
This compound, by virtue of its structural similarity to memantine, is strongly predicted to be an uncompetitive antagonist of the NMDA receptor. This positions it as a promising candidate for the development of therapeutics for neurodegenerative diseases characterized by glutamatergic excitotoxicity. The quantitative data for memantine provides a valuable benchmark for the expected potency of this novel compound. Furthermore, the potential for off-target interactions with nAChRs, dopamine D2, and 5-HT₃ receptors warrants investigation, as these could contribute to a unique therapeutic profile or inform potential side effects. The detailed experimental protocols provided in this guide offer a clear roadmap for the comprehensive pharmacological characterization of this compound, enabling a thorough evaluation of its therapeutic potential.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. mdpi.com [mdpi.com]
- 3. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In vivo labelling of the NMDA receptor channel complex by [3H]MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study – ScienceOpen [scienceopen.com]
- 8. Memantine inhibits [3H]MK-801 binding to human hippocampal NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Memantine agonist action at dopamine D2High receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Memantine blocks alpha7* nicotinic acetylcholine receptors more potently than n-methyl-D-aspartate receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Memantine has a nicotinic neuroprotective pathway in acute hippocampal slices after an NMDA insult - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Memantine-induced dopamine release in the prefrontal cortex and striatum of the rat--a pharmacokinetic microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Memantine (1-amino-3,5-dimethyladamantane) blocks the serotonin-induced depolarization response in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Memantine inhibits serotonin-induced rise of cytosolic Ca2+ activity and of cyclic GMP level in a neuronal cell line [pubmed.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
- 16. New adamantane phenylalkylamines with σ-receptor binding affinity and anticancer activity, associated with putative antagonism of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New adamantane derivatives with sigma affinity and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]
An In-depth Technical Guide on Adamantan-1-ylmethyl-methyl-amine (Memantine) for Central Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantan-1-ylmethyl-methyl-amine, more commonly known as Memantine, is a prominent compound in central nervous system (CNS) research and clinical practice. Initially investigated for other therapeutic areas, its unique mechanism of action as a low-to-moderate affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist has established it as a key therapeutic agent for neurological disorders, most notably Alzheimer's disease.[1] This technical guide provides a comprehensive overview of Memantine, focusing on its pharmacological properties, experimental protocols for its study, and its primary signaling pathways, tailored for researchers and professionals in drug development.
Physicochemical Properties and Synthesis
Memantine is a derivative of adamantane, possessing a tricyclic aliphatic amine structure. This rigid, lipophilic cage-like structure contributes to its favorable pharmacokinetic profile, including high oral bioavailability and the ability to cross the blood-brain barrier.
Synthesis of Memantine Hydrochloride
Several synthetic routes for Memantine hydrochloride have been established. A common and efficient method involves the direct amination of a brominated adamantane derivative. The following is a generalized two-step protocol:
Step 1: Formation of 1-Acetamido-3,5-dimethyladamantane
-
1-Bromo-3,5-dimethyladamantane is reacted with acetamide in the presence of a strong acid, such as sulfuric acid.
-
The reaction mixture is heated to approximately 130-140°C for 3 to 5 hours.
-
Upon cooling, the intermediate, 1-acetamido-3,5-dimethyladamantane, is isolated.
Step 2: Hydrolysis to Memantine and Salt Formation
-
The 1-acetamido-3,5-dimethyladamantane intermediate is hydrolyzed using a strong base, such as sodium hydroxide, in a high-boiling solvent like diethylene glycol.
-
The reaction is heated to reflux (around 155-170°C) for approximately 10 hours to yield the Memantine free base.
-
The Memantine base is then treated with hydrochloric acid in a suitable solvent (e.g., methanol and methyl-tert-butyl ether) to precipitate Memantine hydrochloride, which is then filtered and dried.
This process can achieve an overall yield of over 75%.[2][3]
Pharmacodynamics and Mechanism of Action
Memantine's primary mechanism of action is its uncompetitive antagonism of the NMDA receptor, a key ionotropic glutamate receptor in the CNS.[4]
NMDA Receptor Antagonism
Under pathological conditions, such as in Alzheimer's disease, excessive glutamate release leads to the overactivation of NMDA receptors and a subsequent influx of Ca2+, triggering excitotoxicity and neuronal cell death. Memantine, by binding within the ion channel of the NMDA receptor, blocks this excessive Ca2+ influx.[4] Its low affinity and rapid off-rate kinetics are crucial to its therapeutic profile, as it allows for the preservation of normal synaptic function while selectively attenuating pathological activation.[4]
Signaling Pathway
The excitotoxic cascade initiated by excessive NMDA receptor activation is a central target of Memantine. The following diagram illustrates this pathway and Memantine's point of intervention.
Pharmacokinetics
Memantine exhibits predictable and linear pharmacokinetics. The following tables summarize key pharmacokinetic parameters in humans.
Table 1: Single-Dose Pharmacokinetic Parameters of Memantine in Healthy Adults
| Dose | Cmax (ng/mL) | Tmax (hours) | AUC0-t (ng·h/mL) | t1/2 (hours) |
| 5 mg | 6.20 ± 0.75 | 5.70 ± 1.64 | 486.19 ± 80.00 | 66.86 ± 11.75 |
| 10 mg | 11.60 ± 1.95 | 6.00 ± 1.33 | 889.32 ± 239.49 | 63.57 ± 12.58 |
| 20 mg | 25.34 ± 8.34 | 6.89 ± 1.41 | 1772.91 ± 784.07 | 62.06 ± 9.26 |
| Data from a study in healthy Chinese volunteers.[5] |
Table 2: Multiple-Dose (5 mg once daily for 14 days) Pharmacokinetic Parameters of Memantine
| Parameter | Value |
| Css,max (ng/mL) | 19.69 ± 2.00 |
| Css,min (ng/mL) | 12.76 ± 2.80 |
| Css,av (ng/mL) | 16.10 ± 2.46 |
| t1/2 (hours) | 64.57 ± 15.78 |
| AUCss (ng·h/mL) | 386.37 ± 59.00 |
| Data from a study in healthy Chinese volunteers.[5] |
Table 3: General Pharmacokinetic Properties of Memantine
| Parameter | Value | Reference |
| Oral Bioavailability | ~100% | [6] |
| Plasma Protein Binding | ~45% | [6] |
| Volume of Distribution | 9-11 L/kg | [6] |
| Metabolism | Minimal hepatic metabolism | [6] |
| Primary Excretion Route | Renal (57-82% unchanged) | [6] |
| Elimination Half-life | 60-80 hours | [6] |
Quantitative Data on Receptor Binding
The binding affinity of Memantine for the NMDA receptor has been characterized in various studies.
Table 4: Binding Affinity of Memantine for NMDA Receptors
| Parameter | Value | Receptor Subtype | Comments | Reference |
| IC50 | ~1 µM | Non-selective | Median value from multiple studies at resting membrane potential. | [7] |
| IC50 | 1.25 ± 0.04 µM | NR1/2A | Measured in HEK293T cells. | [8] |
| Ki | 740 nM | Porcine brain membranes | [3H]MK-801 displacement assay. | [9] |
| IC50 | 0.52 µM | GluN2C | [3] | |
| IC50 | 0.80 µM | GluN2A | [3] |
Experimental Protocols
[3H]MK-801 Radioligand Binding Assay for NMDA Receptor
This assay is used to determine the binding affinity of compounds like Memantine to the ion channel of the NMDA receptor.
Materials:
-
Rat brain membranes (cortical)
-
[3H]MK-801 (radioligand)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compound (Memantine)
-
Non-specific binding control (e.g., 10 µM unlabeled MK-801)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare rat cortical membranes by homogenization in Tris-HCl buffer followed by centrifugation to isolate the membrane fraction.
-
In a 96-well plate, add the rat brain membranes, [3H]MK-801 (e.g., 5 nM), and varying concentrations of the test compound (Memantine). For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled MK-801.
-
Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120-180 minutes).[4]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
In Vivo Microdialysis for Measuring Brain Extracellular Fluid (ECF) Concentrations
This technique allows for the direct measurement of unbound Memantine concentrations in specific brain regions of freely moving animals.
Materials:
-
Male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Microinfusion pump
-
Refrigerated fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC-MS/MS system for analysis
Procedure:
-
Surgically implant a guide cannula into the target brain region (e.g., prefrontal cortex or striatum) of an anesthetized rat using a stereotaxic frame. Allow the animal to recover for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a period of time (e.g., 1-2 hours).
-
Administer Memantine to the animal (e.g., intraperitoneally).
-
Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) for several hours post-administration.
-
Analyze the concentration of Memantine in the dialysate samples using a validated analytical method, such as HPLC-MS/MS.
-
At the end of the experiment, perfuse the animal and verify the probe placement histologically.
Conclusion
This compound (Memantine) is a well-characterized NMDA receptor antagonist with a significant role in CNS research and therapy. Its unique pharmacokinetic and pharmacodynamic properties make it a valuable tool for investigating the role of glutamatergic neurotransmission in health and disease. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of Memantine and similar compounds in the ongoing effort to develop effective treatments for neurodegenerative disorders.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain penetration and in vivo recovery of NMDA receptor antagonists amantadine and memantine: a quantitative microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmpm.vn [jmpm.vn]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NMDA Receptor Antagonism: Escalation of Aggressive Behavior in Alcohol-drinking Mice - PMC [pmc.ncbi.nlm.nih.gov]
Antiviral Potential of Adamantane Amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adamantane and its amine derivatives represent a class of synthetic tricyclic compounds that have garnered significant attention for their antiviral properties. Initially recognized for their efficacy against influenza A virus, the therapeutic landscape of these compounds is evolving, with emerging research exploring their potential against a broader spectrum of viral pathogens, including coronaviruses. This technical guide provides an in-depth overview of the antiviral potential of adamantane amine derivatives, focusing on their mechanisms of action, quantitative antiviral activity, and the experimental protocols used for their evaluation. Detailed methodologies for key experiments are provided to facilitate reproducible research in this area. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of the subject matter.
Introduction
The adamantane scaffold, a rigid and lipophilic diamondoid structure, has proven to be a valuable pharmacophore in medicinal chemistry. The addition of an amine group to this structure gave rise to amantadine and rimantadine, the first generation of adamantane-based antiviral drugs approved for the prophylaxis and treatment of influenza A infections.[1][2] These compounds have a well-established mechanism of action targeting the M2 proton channel of the influenza A virus, thereby inhibiting viral uncoating and replication.[3][4]
However, the emergence of widespread resistance to amantadine and rimantadine in circulating influenza A strains has significantly limited their clinical utility.[5] This has spurred the development of novel adamantane amine derivatives with modified structures aimed at overcoming resistance and broadening the antiviral spectrum.[6] Recent studies have explored the activity of these new derivatives against various viruses, including orthopoxviruses and coronaviruses like SARS-CoV-2.[7][8] This guide will delve into the core aspects of the antiviral potential of this fascinating class of molecules.
Mechanism of Action
The primary antiviral mechanism of first-generation adamantane amines against influenza A virus involves the blockade of the M2 proton channel.[9] This channel is crucial for the viral replication cycle, facilitating the acidification of the virion interior upon entry into the host cell's endosome. This acidification is a necessary step for the release of the viral ribonucleoprotein (vRNP) complex into the cytoplasm, a process known as uncoating.
Newer adamantane derivatives are being investigated for alternative or additional mechanisms of action, particularly against resistant influenza strains and other viruses. For instance, some derivatives are thought to interfere with viral entry or assembly processes.[6] In the context of coronaviruses, adamantanes have been suggested to target the E protein channel, a viroporin that plays a role in viral propagation.[10] Additionally, some analogues may inhibit viral entry by increasing the pH of endosomes, thereby affecting the activity of host cell proteases required for viral fusion.[10]
Signaling Pathway of M2 Proton Channel Inhibition
The following diagram illustrates the mechanism of action of adamantane amines on the influenza A virus M2 proton channel.
Caption: Inhibition of the Influenza A M2 proton channel by adamantane amine derivatives.
Quantitative Antiviral Data
The antiviral efficacy of adamantane amine derivatives is typically quantified by determining their half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of viral replication. Cytotoxicity is assessed by the half-maximal cytotoxic concentration (CC₅₀), and the selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀ or IC₅₀, provides a measure of the compound's therapeutic window.
Table 1: Antiviral Activity of Adamantane Derivatives against Influenza A Virus
| Compound/Derivative | Virus Strain | Assay Type | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Amantadine | A/WSN/33 (H1N1) | Plaque Reduction | 0.4 | >100 | >250 | [5] |
| Rimantadine | A/WSN/33 (H1N1) | Plaque Reduction | 0.2 | >100 | >500 | [5] |
| Gly-Thz-rimantadine | A/Hongkong/68 (H3N2) | Cytopathic Effect | 0.11 µg/mL | 50 µg/mL | 454 | [11] |
| Spiro[pyrrolidine-2,2'-adamantane] derivatives | Influenza A (H2N2) | In vitro | Active | - | - | [12] |
| Adamantane-monoterpene conjugates | A(H1N1)pdm09 (rimantadine-resistant) | In vitro | Higher than rimantadine | - | Higher than rimantadine | [13] |
Table 2: Antiviral Activity of Adamantane Derivatives against Other Viruses
| Compound/Derivative | Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Amantadine | SARS-CoV-2 | ACE2-A549 | 120 | - | - | [8] |
| Rimantadine | SARS-CoV-2 | ACE2-A549 | 30 | - | - | [8] |
| Amantadine | SARS-CoV-2 Omicron | Vero E6 T/A | 106 | - | - | [8] |
| Rimantadine | SARS-CoV-2 Omicron | Vero E6 T/A | 17.8 | - | - | [8] |
| Adamantane-monoterpene conjugate (Compound 40) | Vaccinia Virus | - | - | - | 1123 | [7] |
| Camphor N-acylhydrazone (Compound 7) | Vaccinia Virus | - | 5.1 | 1430 | 280 | [7] |
| Camphor N-acylhydrazone (Compound 8) | Vaccinia Virus | - | 6.2 | 490 | 79 | [7] |
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the evaluation of antiviral compounds. The following sections detail the methodologies for key assays used to assess the antiviral activity and cytotoxicity of adamantane amine derivatives.
Plaque Reduction Assay for Influenza Virus
This assay is a gold standard for quantifying infectious virus particles and evaluating the efficacy of antiviral compounds.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Virus stock (e.g., Influenza A/WSN/33)
-
Adamantane amine derivative of interest
-
Overlay medium (e.g., 2X MEM with 1.6% Avicel)
-
Fixing solution (e.g., 4% formalin)
-
Primary antibody (anti-influenza nucleoprotein)
-
Secondary antibody (HRP-conjugated)
-
Substrate (e.g., AEC)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed MDCK cells in 12-well plates at a density of 3 x 10⁵ cells/mL (1 mL per well) and incubate overnight at 37°C with 5% CO₂ to form a confluent monolayer.[14]
-
Compound and Virus Preparation: Prepare serial dilutions of the adamantane amine derivative in serum-free DMEM. Prepare 10-fold serial dilutions of the virus stock.[14]
-
Infection: Wash the cell monolayer twice with PBS. Add 125 µL of the virus dilution to each well and incubate for 1 hour at 35°C, rocking the plate every 15 minutes.[15]
-
Treatment and Overlay: Remove the virus inoculum and add 0.25 mL of the overlay medium containing the desired concentration of the adamantane amine derivative to each well.[15]
-
Incubation: Incubate the plates at 35°C for 18-20 hours.[15]
-
Fixation and Staining:
-
Remove the overlay and fix the cells with 4% formalin for 30 minutes at 4°C.[15]
-
Wash the cells with PBS and permeabilize with a suitable buffer.
-
Incubate with the primary antibody against the influenza virus.
-
Wash and incubate with the HRP-conjugated secondary antibody.[15]
-
Add the substrate and incubate until brown plaques appear.[15]
-
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The IC₅₀ value is determined from the dose-response curve.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity of a compound.
Materials:
-
Cell line (e.g., MDCK, A549)
-
Complete growth medium
-
Adamantane amine derivative of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Add serial dilutions of the adamantane amine derivative to the wells and incubate for a period corresponding to the antiviral assay (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[16]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT to formazan crystals by metabolically active cells.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC₅₀ value is determined from the dose-response curve.
Mandatory Visualizations
Experimental Workflow for Antiviral Screening
The following diagram outlines a typical workflow for screening and evaluating the antiviral potential of adamantane amine derivatives.
Caption: A generalized workflow for the screening and evaluation of antiviral compounds.
Conclusion
Adamantane amine derivatives continue to be a promising class of compounds in the search for effective antiviral therapies. While resistance has hampered the use of early derivatives against influenza A, ongoing research into novel analogues with modified structures is yielding compounds with potent activity against resistant strains and other viral families. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug developers working to unlock the full therapeutic potential of these versatile molecules. A thorough understanding of their mechanisms of action and a systematic approach to their evaluation are critical for the development of the next generation of adamantane-based antiviral drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-influenza A virus activity of amantadine hydrochloride and rimantadine hydrochloride in ferret tracheal ciliated epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Structure-based virtual screening workflow to identify antivirals targeting HIV-1 capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DailyMed - AMANTADINE HYDROCHLORIDE solution [dailymed.nlm.nih.gov]
- 6. Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New chemical agents based on adamantane–monoterpene conjugates against orthopoxvirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Influenza virus plaque assay [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
In-depth Technical Guide: Adamantan-1-ylmethyl-methyl-amine (CAS 153461-22-4)
Disclaimer: Adamantan-1-ylmethyl-methyl-amine (CAS 153461-22-4) is a chemical compound available for research and development purposes. A comprehensive review of publicly available scientific literature and patent databases did not yield specific in-depth studies on the biological activity, mechanism of action, or detailed experimental protocols for this particular molecule. The information presented herein is based on the available data for the compound as a chemical intermediate and the well-documented properties of the broader class of adamantane derivatives.
Executive Summary
This compound is a derivative of adamantane, a rigid, lipophilic, tricyclic hydrocarbon. While this specific compound is primarily documented as a chemical building block in organic synthesis, the adamantane scaffold is a well-established pharmacophore in medicinal chemistry.[1] Derivatives of adamantane have shown a wide range of biological activities, including antiviral, anti-Parkinsonian, and neuroprotective effects, primarily through interactions with targets such as the NMDA receptor and viral ion channels. This guide provides an overview of the known physicochemical properties of this compound, a putative synthesis protocol, and discusses the potential biological contexts based on related adamantane compounds.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. This data is compiled from various chemical supplier catalogs and public chemical databases.
| Property | Value | Reference |
| CAS Number | 153461-22-4 | [2] |
| Molecular Formula | C₁₂H₂₁N | [3] |
| Molecular Weight | 179.30 g/mol | [3] |
| IUPAC Name | N-methyl-1-(tricyclo[3.3.1.1³,⁷]decan-1-yl)methanamine | [3] |
| Synonyms | (Adamantan-1-ylmethyl)(methyl)amine, N-(1-Adamantylmethyl)-N-methylamine | [3] |
| Appearance | Expected to be a liquid or low-melting solid | |
| Solubility | Expected to be soluble in organic solvents |
Synthesis and Characterization
Putative Synthetic Protocol: Reductive Amination
This protocol is a generalized procedure and may require optimization.
Materials:
-
Adamantane-1-carbaldehyde
-
Methylamine (solution in THF or as hydrochloride salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation: Dissolve adamantane-1-carbaldehyde (1.0 equivalent) in DCM. Add methylamine (1.2 equivalents). If using methylamine hydrochloride, add a non-nucleophilic base such as triethylamine (1.2 equivalents). Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Characterization
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic peaks for the adamantyl cage, the methylene bridge, and the N-methyl group.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the presence of C-H and C-N bonds.
Potential Biological Significance and Signaling Pathways of Related Compounds
The adamantane moiety is of significant interest in drug discovery due to its unique structural and physicochemical properties, which can influence a molecule's lipophilicity, metabolic stability, and binding affinity. While data for this compound is not available, the activities of related compounds provide a strong rationale for its use in synthesizing novel therapeutic agents.
NMDA Receptor Antagonism
Several adamantane derivatives are known antagonists of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and memory.
-
Memantine (1-amino-3,5-dimethyladamantane): An uncompetitive NMDA receptor antagonist used in the treatment of Alzheimer's disease. It blocks the ion channel under conditions of excessive glutamate release, which is thought to be neurotoxic.
A hypothetical signaling pathway involving NMDA receptor antagonism by an adamantane derivative is depicted below.
Caption: NMDA receptor antagonism by an adamantane derivative.
Antiviral Activity
The first approved adamantane-based drug was amantadine, which was used for the treatment of Influenza A.
-
Amantadine (1-aminoadamantane): This compound inhibits the M2 protein of the influenza A virus, which functions as a proton channel required for viral uncoating.
The workflow for screening antiviral activity is generally as follows:
References
- 1. N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|High-Qurity|RUO [benchchem.com]
- 3. ((Adamantan-1-yl)methyl)(methyl)amine | C12H21N | CID 3010130 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Adamantane Amine Scaffold: A Comprehensive Guide to Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The adamantane nucleus, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a privileged scaffold in medicinal chemistry. Its unique properties have given rise to a class of drugs with diverse therapeutic applications, from antiviral agents to treatments for neurodegenerative disorders. This technical guide provides a detailed exploration of the structure-activity relationships (SAR) of N-substituted adamantane amines, focusing on their antiviral, anti-Parkinsonian, and N-methyl-D-aspartate (NMDA) receptor antagonist activities. This document summarizes key quantitative data, outlines detailed experimental protocols for the evaluation of these compounds, and presents visual representations of relevant biological pathways and experimental workflows.
Core Structure and Biological Activities
The adamantane amine pharmacophore typically consists of the bulky adamantane cage linked to a primary or substituted amino group. The prototypical examples are amantadine (1-adamantanamine) and rimantadine (α-methyl-1-adamantanemethylamine), initially developed as antiviral drugs against influenza A virus.[1][2] Subsequently, amantadine was serendipitously found to have therapeutic benefit in Parkinson's disease. Further exploration of adamantane derivatives led to the development of memantine (1-amino-3,5-dimethyladamantane), an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[3] The biological activity of these compounds is intrinsically linked to the physicochemical properties conferred by the adamantane moiety, including its lipophilicity, which facilitates passage across biological membranes, and its rigid structure, which allows for specific interactions with biological targets.[4]
Antiviral Activity: Targeting the Influenza A M2 Proton Channel
The primary antiviral mechanism of amantadine and rimantadine is the blockade of the M2 ion channel protein of the influenza A virus.[5][6] This channel is crucial for the viral replication cycle, specifically in the uncoating of the virus within the host cell endosome and in the assembly of new virions.[5] By blocking this proton channel, these drugs prevent the acidification of the viral interior, which is necessary for the release of the viral ribonucleoprotein (vRNP) into the cytoplasm.[5]
Structure-Activity Relationship for Antiviral Activity
The SAR for anti-influenza A activity of N-substituted adamantane amines has been extensively studied. Key findings are summarized below:
-
The Amino Group: The primary amino group is crucial for activity. Replacement with hydroxyl, sulfhydryl, cyano, or halogen groups results in inactive compounds.[7]
-
N-Alkylation: N-alkyl and N,N-dialkyl derivatives of amantadine generally exhibit antiviral activity similar to the parent compound.[7] However, N-methylation can sometimes be detrimental to potency against influenza A. In contrast, some spiro-pyrrolidine derivatives with N-methyl substitution have shown increased activity.
-
α-Substitution: The introduction of a methyl group at the α-carbon of the aminoethyl side chain, as seen in rimantadine, is well-tolerated and can sometimes lead to enhanced activity.[7] The optical isomers and racemic mixtures of rimantadine are reported to be equally active.[7]
-
N-Acylation: With the exception of glycyl derivatives, N-acylation generally leads to a decrease in antiviral activity.[7] Tromantadine, an N-acyl derivative, has shown efficacy against Herpes simplex virus.[7]
-
Adamantane Cage Substitution: The bulky hydrocarbon cage is a critical pharmacophore. Modifications to the adamantane skeleton, such as expansion to homoadamantane, can still retain activity.[8] Increased lipophilicity through substitution on the adamantane ring has been a strategy to enhance activity, particularly against resistant strains.[9]
-
Spiro Derivatives: Adamantane spiro-3'-pyrrolidines have been synthesized and evaluated, with the N-methyl derivative showing threefold higher activity than amantadine in vivo and a broader antiviral spectrum in vitro.
Quantitative SAR Data for Antiviral Activity
The following table summarizes the antiviral activity of selected N-substituted adamantane amines against influenza A virus.
| Compound/Derivative | N-Substitution | Adamantane Core Modification | Assay System | Activity (IC50/EC50) | Reference |
| Amantadine | -NH2 | Unsubstituted | MDCK cells | ~1 µM (strain dependent) | [10] |
| Rimantadine | -CH(CH3)NH2 | Unsubstituted | MDCK cells | ~0.5-1 µM (strain dependent) | [2] |
| N-methyl-amantadine | -NHCH3 | Unsubstituted | Frog Sartorius Muscle | N/A (Twitch Inhibition) | [11] |
| N-ethyl-amantadine | -NHC2H5 | Unsubstituted | Frog Sartorius Muscle | N/A (Twitch Inhibition) | [11] |
| Adamantyl Piperidines | 1,2-annulated piperidine | Spiro-piperidine | MDCK cells (H3N2) | 3.3-fold > Amantadine | |
| Spiro[adamantane-2,2'-pyrrolidine] | N-methyl | Spiro-pyrrolidine | In vivo (Influenza A2) | 3 times > Amantadine | |
| Benzyl derivative 6 | -NH-benzyl | Benzopolycyclic | A/H1N1 | EC50 = 10 µM | [10] |
| Ester Analogues of Rimantadine | Amide modified to ester | α-methyl | A/PR/8/34 (rimantadine-resistant) | IC50 = 1.5-12.6 µM | [12] |
Anti-Parkinsonian and NMDA Receptor Antagonist Activity
Amantadine's utility in Parkinson's disease is thought to be mediated through multiple mechanisms, including the enhancement of dopamine release, inhibition of dopamine reuptake, and NMDA receptor antagonism.[1][3] Memantine is a more potent, non-competitive NMDA receptor antagonist with a distinct SAR profile.[3] Overactivation of the NMDA receptor, leading to excessive calcium influx and excitotoxicity, is implicated in the pathophysiology of several neurodegenerative diseases.[13]
Structure-Activity Relationship for NMDA Receptor Antagonism
The SAR for NMDA receptor antagonism centers on the interaction of the protonated amine with the magnesium binding site within the receptor's ion channel.
-
Position and Number of Amino Groups: The position of the amino group on the adamantane scaffold is critical. 1-aminoadamantanes are generally more potent than 2-aminoadamantane derivatives.
-
Substitution on the Adamantane Cage: The introduction of methyl groups at the 3 and 5 positions of the adamantane cage, as in memantine, significantly increases potency compared to amantadine.[3]
-
N-Alkylation: N-alkylation of amantadine analogues has been shown to modulate their interaction with the ionic channels of the nicotinic acetylcholine receptor, with some N-alkyl derivatives showing increased potency in inhibiting the indirectly elicited twitch in muscle preparations.[11]
-
Ring Expansion and Heteroatoms: Expansion of the adamantane cage or introduction of heteroatoms can lead to compounds with retained or even enhanced activity. For instance, (2-oxaadamant-1-yl)amines have been synthesized and shown to be more active than amantadine as NMDA receptor antagonists, although less potent than memantine.[14]
Quantitative SAR Data for NMDA Receptor Antagonist Activity
The following table summarizes the NMDA receptor antagonist activity of selected adamantane amines.
| Compound/Derivative | N-Substitution | Adamantane Core Modification | Assay System | Activity (IC50) | Reference |
| Amantadine | -NH2 | Unsubstituted | Cerebellar granule neurons | ~10-20 µM | [10] |
| Memantine | -NH2 | 3,5-dimethyl | Cerebellar granule neurons | ~1-5 µM | [10] |
| Benzopolycyclic amine 11 | -NH2 | Benzopolycyclic | Cerebellar granule neurons | 11.8 ± 3.1 µM | [10] |
| (2-oxaadamant-1-yl)amine | -NH2 | 2-oxa | Not specified | More active than amantadine | [14] |
| Tertiary (2-oxaadamant-1-yl)amine 11a | -N(CH3)2 | 2-oxa, 3-trimethyl | Trypanocidal assay | 3.97 ± 0.75 µM | [14] |
Experimental Protocols
Synthesis of N-Substituted Adamantane Amines
A general method for the synthesis of N-(1-adamantyl)acetamides involves the Ritter-type reaction of 1-bromoadamantane with an amide in the presence of a strong acid like sulfuric acid. The resulting acetamide can then be hydrolyzed to the corresponding primary amine.
Example: Synthesis of N-(1-Adamantyl)acetamide [2]
-
To acetylamide (15 mL; 0.3 mol) at 115 °C, add 1-bromoadamantane (6.6 g; 0.03 mole) over 30 minutes with stirring.
-
Slowly add 96% H2SO4 (9.6 mL; 0.18 mole) dropwise at 115 °C over 30 minutes.
-
Heat the mixture to 125 °C and maintain this temperature until the starting material is consumed (monitored by TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Stir the mixture for 1 hour at 0-5 °C. The product precipitates as a solid.
-
Filter the solid, wash with cold water, and dry to yield N-(1-adamantyl)acetamide.
Hydrolysis to Amantadine [2]
-
Treat the N-(1-adamantyl)acetamide with sodium hydroxide in a mixture of water and propylene glycol.
-
Heat the mixture to 125-130 °C for approximately 7.5 hours.
-
After hydrolysis, the resulting amantadine can be isolated and converted to its hydrochloride salt by treatment with aqueous HCl.
Antiviral Activity Assessment: Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the formation of viral plaques in a monolayer of susceptible cells.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Influenza A virus stock
-
Test compounds
-
Overlay medium (e.g., 2X MEM with 1.6% Avicel)
-
Fixing solution (e.g., 4% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
-
Cell Seeding: Seed MDCK cells in 12-well plates at a density that will form a confluent monolayer (e.g., 3 x 10^5 cells/mL, 1 mL per well) and incubate overnight.
-
Virus Dilution: Prepare 10-fold serial dilutions of the influenza virus stock in serum-free medium.
-
Infection: Wash the confluent MDCK cell monolayers with PBS. Inoculate the cells with 100 µL of each virus dilution. Incubate for 1 hour at 37 °C to allow for viral adsorption.
-
Compound Treatment: During or after infection, add the test compounds at various concentrations.
-
Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., Avicel or agarose-containing medium) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37 °C with 5% CO2 for 48-72 hours, or until visible plaques are formed.
-
Fixation and Staining: Remove the overlay and fix the cells with a fixing solution for at least 30 minutes. After fixation, remove the solution and stain the cells with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Materials:
-
Cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl)
-
Microplate reader
Procedure: [7]
-
Cell Culture: Seed cells in a 96-well plate and treat them with various concentrations of the test compounds. Incubate for a desired period (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate at 37 °C for 4 hours in a CO2 incubator. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix each sample thoroughly and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.
NMDA Receptor Antagonist Activity: Intracellular Calcium Influx Assay
This functional assay measures the ability of a compound to block the increase in intracellular calcium concentration induced by NMDA receptor agonists.
Materials:
-
Primary cultures of rat cerebellar granule neurons
-
Poly-L-lysine coated glass coverslips
-
Fura-2 AM (calcium indicator dye)
-
Mg2+-free Locke-HEPES buffer
-
NMDA and glycine (agonists)
-
Test compounds
-
Fluorescence imaging system
Procedure:
-
Cell Culture: Culture rat cerebellar granule neurons on poly-L-lysine coated coverslips for 6-9 days.
-
Dye Loading: Load the cells with 6 µM Fura-2 AM for 30 minutes.
-
Measurement Setup: Mount a coverslip in a quartz cuvette containing Mg2+-free Locke-HEPES buffer.
-
Baseline Measurement: Measure the baseline intracellular calcium levels using a fluorescence imaging system by monitoring the ratio of fluorescence emission at two different excitation wavelengths.
-
Compound Application: Add the test compound at various concentrations and incubate for a defined period.
-
Agonist Stimulation: Stimulate the NMDA receptors by adding NMDA and glycine to the buffer.
-
Post-Stimulation Measurement: Record the change in intracellular calcium concentration following agonist stimulation.
-
Data Analysis: The inhibitory effect of the test compound is determined by the reduction in the agonist-induced calcium influx compared to the control (agonist alone). The IC50 value is the concentration of the antagonist that causes a 50% inhibition of the maximal agonist response.
Visualizations of Pathways and Workflows
Caption: A general experimental workflow for the SAR study of N-substituted adamantane amines.
Caption: Mechanism of influenza A M2 proton channel inhibition by adamantane amines.
Caption: Simplified signaling of NMDA receptor antagonism by memantine.
Conclusion
The N-substituted adamantane amine scaffold is a versatile platform for the development of drugs targeting a range of diseases. The structure-activity relationships discussed herein highlight the key chemical features that govern their antiviral and neurological activities. For antiviral agents, the integrity of the amino group and the lipophilic cage are paramount, with modifications to the N-substituent and the adamantane core offering avenues to combat drug resistance. In the context of NMDA receptor antagonism, substitutions on the adamantane ring have a profound impact on potency, as exemplified by the difference between amantadine and memantine. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of novel adamantane amine derivatives, facilitating further research and development in this important area of medicinal chemistry.
References
- 1. Influenza virus plaque assay [protocols.io]
- 2. ijpsr.com [ijpsr.com]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. US5599998A - Method for the synthesis of adamantane amines - Google Patents [patents.google.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. broadpharm.com [broadpharm.com]
- 9. thaiscience.info [thaiscience.info]
- 10. journals.asm.org [journals.asm.org]
- 11. iipseries.org [iipseries.org]
- 12. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Speculative Mechanism of Action of Adamantan-1-ylmethyl-methyl-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a speculative exploration of the potential mechanism of action for Adamantan-1-ylmethyl-methyl-amine. As of the current date, there is a lack of publicly available research directly investigating this specific compound. The information presented herein is an extrapolation based on the well-documented pharmacology of structurally similar adamantane derivatives, primarily memantine and amantadine. All quantitative data and experimental protocols are illustrative and intended to serve as a framework for future research.
Introduction
Adamantane derivatives have a rich history in medicinal chemistry, with prominent members of this class, such as amantadine and memantine, gaining clinical significance as antiviral and neuroprotective agents, respectively.[1][2] These molecules are characterized by a rigid, lipophilic diamondoid cage structure, which contributes to their favorable pharmacokinetic properties and ability to interact with specific biological targets.[1] This guide proposes a speculative mechanism of action for this compound, a lesser-studied adamantane derivative, based on the established pharmacology of its structural analogs.
Postulated Mechanism of Action: Uncompetitive NMDA Receptor Antagonism
Based on the structure of this compound, which features the characteristic adamantane core and an amino group, it is highly probable that its primary mechanism of action involves the modulation of the N-methyl-D-aspartate (NMDA) receptor. Specifically, we speculate that this compound acts as an uncompetitive antagonist of the NMDA receptor.
This proposed mechanism is analogous to that of memantine and amantadine.[3][4][5] Uncompetitive antagonists bind to the NMDA receptor only when it is in its open state, meaning it requires the presence of both glutamate and a co-agonist (glycine or D-serine) to bind.[6][7] The antagonist then enters the ion channel and physically blocks the influx of Ca2+ ions.[6][8] This mode of action is voltage-dependent and is thought to be particularly effective in mitigating the pathological, tonic overactivation of NMDA receptors associated with neurodegenerative diseases, while preserving normal synaptic transmission.[5]
The binding site for uncompetitive antagonists like memantine is within the ion channel, at or near the magnesium (Mg2+) binding site, often referred to as the phencyclidine (PCP) binding site.[3][9] The adamantane moiety itself is believed to interact with hydrophobic pockets within the channel.[10][11]
Comparative Pharmacodynamic Profile
To provide a context for the potential properties of this compound, the following table summarizes the known pharmacodynamics of memantine and amantadine, alongside speculative values for the target compound.
| Parameter | Memantine | Amantadine | This compound (Speculative) | Reference |
| Primary Target | NMDA Receptor | NMDA Receptor, Dopaminergic System | NMDA Receptor | [4][9] |
| Mechanism | Uncompetitive Antagonist (Open-channel blocker) | Uncompetitive Antagonist (Open-channel blocker) | Uncompetitive Antagonist (Open-channel blocker) | [3][5] |
| Binding Site | PCP site within the NMDA receptor channel | PCP site within the NMDA receptor channel | PCP site within the NMDA receptor channel | [9] |
| IC50 (NMDA Receptor) | ~1 µM | ~10-40 µM | ~5-15 µM | [12][13] |
| Affinity | Moderate | Low | Low to Moderate | [5][9] |
| Kinetics | Fast on-off rates | Faster on-off rates than memantine | Fast on-off rates* | [12] |
*These values are purely speculative and are provided for illustrative purposes. Actual experimental data is required for confirmation.
Signaling Pathway
The proposed signaling pathway for this compound's interaction with the NMDA receptor is depicted below. Under conditions of excessive glutamate release, the NMDA receptor becomes tonically active, leading to a sustained influx of calcium. This calcium overload can trigger excitotoxic cascades, leading to neuronal damage. This compound is hypothesized to enter the open channel and block this excessive calcium influx, thereby mitigating downstream excitotoxicity.
Caption: Proposed signaling pathway of NMDA receptor modulation.
Experimental Protocols
The following are detailed, albeit hypothetical, experimental protocols for characterizing the interaction of this compound with the NMDA receptor.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to assess the functional antagonism of NMDA receptors by this compound.
Objective: To determine the IC50 and characterize the voltage dependency and kinetics of NMDA receptor channel block by this compound.
Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing the GluN1 and GluN2A subunits of the human NMDA receptor.
Materials:
-
HEK293 cells expressing human GluN1/GluN2A receptors
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, pH 7.4 with NaOH
-
Internal pipette solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2 with CsOH
-
Agonists: NMDA (100 µM), Glycine (10 µM)
-
Test Compound: this compound (0.1 µM to 100 µM)
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Culture HEK293-GluN1/GluN2A cells on glass coverslips.
-
Transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording from a single cell. Clamp the membrane potential at -70 mV.
-
Apply the agonist solution (NMDA + Glycine) to elicit an inward current.
-
Once a stable baseline response is established, co-apply the agonist solution with increasing concentrations of this compound.
-
Record the peak inward current at each concentration.
-
To assess voltage dependency, repeat the concentration-response curve at different holding potentials (e.g., -40 mV, 0 mV, +40 mV).
-
Wash out the compound between applications to ensure receptor recovery.
-
Plot the percentage inhibition of the NMDA-evoked current against the concentration of this compound to determine the IC50 value.
Caption: Experimental workflow for whole-cell patch-clamp.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound to the NMDA receptor channel.
Objective: To determine the Ki (inhibitory constant) of this compound for the PCP binding site on the NMDA receptor.
Materials:
-
Rat cortical membrane preparations
-
[3H]MK-801 (a high-affinity radioligand for the PCP site)
-
Assay buffer: 5 mM Tris-HCl, pH 7.4
-
Glutamate (10 µM) and Glycine (10 µM)
-
Test Compound: this compound (0.1 µM to 1 mM)
-
Unlabeled MK-801 (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
In a series of tubes, add a fixed concentration of [3H]MK-801, glutamate, and glycine to the membrane preparation.
-
Add increasing concentrations of unlabeled this compound to the tubes.
-
For non-specific binding, add a high concentration of unlabeled MK-801.
-
Incubate the mixture at room temperature for 2 hours to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific [3H]MK-801 binding against the concentration of this compound.
-
Calculate the IC50 and then the Ki using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Conclusion
While direct experimental evidence is currently lacking, the structural similarity of this compound to well-characterized adamantane derivatives strongly suggests a mechanism of action centered on uncompetitive antagonism of the NMDA receptor. This guide provides a speculative but scientifically grounded framework for its potential pharmacodynamic profile and offers detailed, albeit hypothetical, protocols for its future investigation. The provided diagrams and tables serve to illustrate these concepts for a technical audience. Further research is imperative to validate these hypotheses and fully elucidate the pharmacological properties of this compound.
References
- 1. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 2. droracle.ai [droracle.ai]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trapping channel block of NMDA-activated responses by amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Adamantan-1-ylmethyl-methyl-amine
InChIKey: DQSIEXZABIATEF-UHFFFAOYSA-N
This technical guide provides a comprehensive overview of Adamantan-1-ylmethyl-methyl-amine, a synthetic secondary amine incorporating the bulky, lipophilic adamantane cage. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential biological activities of this compound and its derivatives.
Chemical and Physical Properties
This compound is a solid at room temperature with the chemical formula C₁₂H₂₁N.[1] Its rigid, three-dimensional adamantane moiety significantly influences its physicochemical properties, contributing to high lipophilicity, a characteristic often exploited in medicinal chemistry to enhance drug-like properties.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-methyl-1-(adamantan-1-yl)methanamine | [3] |
| InChIKey | DQSIEXZABIATEF-UHFFFAOYSA-N | [3] |
| CAS Number | 153461-22-4 | [3] |
| Molecular Formula | C₁₂H₂₁N | [1][3] |
| Molecular Weight | 179.307 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity (typical) | ≥95.0% | [1] |
Synthesis and Characterization
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 1-bromoadamantane. The first step involves the formation of the primary amine, 1-(aminomethyl)adamantane, which is then methylated in the second step.
Experimental Protocols
Step 1: Synthesis of 1-(Aminomethyl)adamantane via N-(1-adamantyl)formamide
This procedure is adapted from the synthesis of amantadine hydrochloride and involves the formation of a formamide intermediate followed by hydrolysis.[4]
-
Materials: 1-bromoadamantane, formamide, ice-cold water, methanol, hydrochloric acid (36% aq.), ethanol.
-
Procedure:
-
To formamide (30 mol), add 1-bromoadamantane (1.5 mol) with stirring at 83-85 °C.
-
Heat the reaction mixture to 140 °C and maintain for 3 hours. Monitor the reaction by TLC (chloroform:acetone, 4:1, v/v; visualization with Dragendorff reagent).
-
After completion, pour the reaction mixture into ice-cold water (2.50 L) and stir at 0-5 °C for 1 hour to precipitate the white solid.
-
Filter the precipitate and wash with cool water.
-
Recrystallize the crude N-(1-adamantyl)formamide from a methanol-water mixture and dry under vacuum to yield the pure intermediate.
-
For hydrolysis, reflux the N-(1-adamantyl)formamide in a mixture of 36% aqueous HCl and ethanol for 1 hour.
-
Cool the reaction mixture to obtain the hydrochloride salt of 1-(aminomethyl)adamantane. Neutralization with a suitable base will yield the free primary amine.
-
Step 2: N-methylation of 1-(Aminomethyl)adamantane
This protocol is based on the N-methylation of a structurally related adamantane derivative.[5]
-
Materials: 1-(aminomethyl)adamantane, iodomethane, sodium bicarbonate, dimethylformamide (DMF), ethyl acetate, water, brine.
-
Procedure:
-
To a suspension of 1-(aminomethyl)adamantane (1.0 eq) and sodium bicarbonate (1.5 eq) in DMF, add iodomethane (1.2 eq).
-
Stir the reaction mixture at 80 °C for 3 hours.
-
After cooling, partition the mixture between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo to yield this compound.
-
Characterization Data
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the adamantane cage protons, a singlet for the N-methyl group, and a singlet for the methylene bridge protons. |
| ¹³C NMR | Resonances for the adamantane carbons, the N-methyl carbon, and the methylene carbon. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight (179.31). |
Biological Activity and Potential Applications
Adamantane derivatives are a well-established class of compounds with a range of biological activities, most notably as antiviral agents and as modulators of the central nervous system.[2]
Sigma Receptor Modulation
This compound is of significant interest for its potential interaction with sigma receptors.[2] Sigma receptors are a unique class of proteins implicated in various neurological and psychiatric conditions.[7] While direct binding data for this compound is not available, studies on structurally similar 1-aminoadamantanes provide valuable insights into the structure-activity relationships for this target.
Table 3: Sigma Receptor Binding Affinities of Related Adamantane Derivatives
| Compound | Kᵢ (µM) for --INVALID-LINK---pentazocine displacement | Reference |
| 1-N-dimethyl-amino-3,5-dimethyl-adamantane | 0.237 ± 0.019 | [1] |
| Amantadine (1-amino-adamantane) | 20.25 ± 16.48 | [1] |
| Memantine (1-amino-3,5-dimethyl-adamantane) | 19.98 ± 3.08 | [1] |
The data suggests that N-alkylation and substitution on the adamantane cage can significantly influence the binding affinity for sigma receptors.
Antiviral Potential
The adamantane scaffold is a key pharmacophore in several licensed antiviral drugs, such as amantadine and rimantadine, which target the M2 proton channel of the influenza A virus.[8] While the antiviral activity of this compound has not been specifically reported, the broader class of adamantane amines has been extensively investigated for antiviral properties against various viruses. It is plausible that this compound could serve as a scaffold for the development of new antiviral agents.[2][8]
Experimental and Logical Workflows
The synthesis of this compound follows a logical progression from a readily available starting material. The workflow can be visualized as a two-step chemical transformation.
Caption: Synthetic pathway for this compound.
The exploration of its biological activity would typically follow a standard drug discovery workflow, starting with in vitro screening against relevant targets like sigma receptors, followed by further characterization and optimization.
Caption: Workflow for biological evaluation.
Conclusion
This compound is a readily synthesizable compound with a chemical structure that suggests potential for biological activity, particularly in the realms of neuroscience and virology. Its lipophilic adamantane core and secondary amine functionality make it an attractive scaffold for the design of novel therapeutic agents. Further investigation is warranted to fully elucidate its pharmacological profile, including its specific binding affinities for various receptors and its efficacy in relevant disease models. This guide provides a foundational understanding for researchers to build upon in their exploration of this and related adamantane derivatives.
References
- 1. Affinity of 1-aminoadamantanes for the sigma binding site in post-mortem human frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ((Adamantan-1-yl)methyl)(methyl)amine | C12H21N | CID 3010130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Adamantanemethylamine [webbook.nist.gov]
- 7. mdpi.com [mdpi.com]
- 8. d-nb.info [d-nb.info]
Methodological & Application
Application Notes and Protocols for the Synthesis of Adamantan-1-ylmethyl-methyl-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the synthesis of Adamantan-1-ylmethyl-methyl-amine, a valuable building block in medicinal chemistry and drug development. The adamantane cage is a key pharmacophore that can enhance the lipophilicity and metabolic stability of drug candidates.
Physicochemical and Quantitative Data
The following table summarizes the key physicochemical properties and expected reaction parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Compound Name | This compound | [1] |
| CAS Number | 153461-22-4 | [1][2][3] |
| Molecular Formula | C₁₂H₂₁N | [1][2][3] |
| Molecular Weight | 179.30 g/mol | [1][2] |
| Appearance | Solid | |
| Purity (Typical) | ≥97% | [3] |
| Synthetic Route | Reductive Amination | |
| Starting Materials | Adamantane-1-carbaldehyde, Methylamine | |
| Reducing Agent | Sodium Borohydride (NaBH₄) | |
| Solvent | Methanol (MeOH) | |
| Expected Yield | 80-90% (Estimated) |
Experimental Protocol: Reductive Amination
This protocol details the synthesis of this compound from adamantane-1-carbaldehyde and methylamine via a one-pot reductive amination procedure.
Materials:
-
Adamantane-1-carbaldehyde
-
Methylamine solution (e.g., 40% in water or 2.0 M in THF/Methanol)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve adamantane-1-carbaldehyde (1.0 eq.) in methanol.
-
Amine Addition: To the stirred solution, add methylamine solution (1.2 eq.) dropwise at room temperature.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours or until completion, as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting aqueous residue, add dichloromethane or diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (3x).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the final product of high purity.
Characterization:
The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the adamantyl cage protons, a singlet for the methyl group, and a singlet or broad singlet for the methylene group adjacent to the nitrogen.
-
¹³C NMR (Predicted): The carbon NMR spectrum will display signals corresponding to the carbons of the adamantyl cage, the methylene carbon, and the methyl carbon. The chemical shifts of adamantane derivatives are well-documented and can be used for comparison[4].
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (179.30 g/mol )[1][2].
Visualizations
Synthetic Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
Application Note & Protocol: N-methylation of Adamantane Methylamine
This document provides a detailed experimental protocol for the N-methylation of adamantane methylamine to yield N,N-dimethyladamantane methylamine. This procedure is particularly relevant for researchers in medicinal chemistry and drug development, given the therapeutic importance of adamantane derivatives.[1]
Introduction
Adamantane and its derivatives are crucial scaffolds in medicinal chemistry, with applications ranging from antiviral to neurological treatments.[1] N-methylation of amines is a fundamental transformation in the synthesis of many biologically active compounds, as it can significantly modulate a molecule's pharmacological properties, such as potency, selectivity, and metabolic stability. The Eschweiler-Clarke reaction is a classic and reliable method for the exhaustive methylation of primary and secondary amines using formic acid and formaldehyde.[2][3][4][5] This reductive amination procedure is advantageous as it typically avoids the formation of quaternary ammonium salts.[2][5]
This application note details a robust protocol for the N-methylation of adamantane methylamine via the Eschweiler-Clarke reaction.
Experimental Protocol: Eschweiler-Clarke N-methylation
This protocol describes the synthesis of N,N-dimethyladamantane methylamine from adamantane methylamine.
Materials:
-
Adamantane methylamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in diethyl ether (2 M solution)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add adamantane methylamine (1.0 eq).
-
Reagent Addition: To the starting material, add formic acid (3.0 eq) followed by the slow addition of an aqueous solution of formaldehyde (37%, 2.5 eq).
-
Reaction: Heat the reaction mixture to 80-100°C and maintain it under reflux for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a 2M sodium hydroxide solution until the pH is approximately 9-10.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N,N-dimethyladamantane methylamine.
Data Presentation
Table 1: Quantitative Data for N-methylation of Adamantane Methylamine
| Parameter | Value |
| Starting Material | Adamantane methylamine |
| Product | N,N-dimethyladamantane methylamine |
| Molecular Formula | C₁₃H₂₃N |
| Molecular Weight | 193.33 g/mol |
| Typical Yield | 85-95% |
| Purity (by GC) | >98% |
| Appearance | Colorless oil or low-melting solid |
Table 2: Characterization Data for N,N-dimethyladamantane methylamine
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 2.25 (s, 6H, N(CH₃)₂), 2.00-1.50 (m, 15H, adamantane protons), 2.10 (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 60.1 (CH₂), 45.5 (N(CH₃)₂), 40.0, 37.0, 32.5, 28.5 (adamantane carbons) |
| Mass Spec (EI) | m/z (%): 193 (M⁺), 178, 135 (base peak) |
| IR (thin film) | ν (cm⁻¹): 2900, 2845, 2780, 1450, 1040 |
Visualizations
References
Application Notes and Protocols: Adamantan-1-ylmethyl-methyl-amine in Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantan-1-ylmethyl-methyl-amine is a rigid, lipophilic, tricyclic amine belonging to the adamantane class of compounds. Its structural similarity to established therapeutic agents, such as the NMDA receptor antagonist memantine, suggests significant potential for development as a novel therapeutic, particularly in the realm of neurodegenerative diseases. The adamantane cage provides a unique scaffold that can influence a molecule's physicochemical properties, enhancing its ability to cross the blood-brain barrier and improving its metabolic stability.
The primary mechanism of action for many bioactive adamantane amines is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Overactivation of NMDA receptors by the neurotransmitter glutamate leads to excessive calcium influx into neurons, a phenomenon known as excitotoxicity, which is a key pathological process in neurodegenerative disorders like Alzheimer's disease.[3] By blocking the NMDA receptor channel, this compound is hypothesized to mitigate this excitotoxicity, offering a neuroprotective effect.
These application notes provide a comprehensive overview of the potential therapeutic applications of this compound, along with detailed protocols for its synthesis, characterization, and evaluation in preclinical models.
Physicochemical and Pharmacological Properties
The following tables summarize the predicted physicochemical properties and expected pharmacological profile of this compound based on data from structurally related adamantane derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Predicted Value | Reference Compound (Memantine) |
| Molecular Formula | C₁₂H₂₁N | C₁₂H₂₁N |
| Molecular Weight | 179.30 g/mol | 179.30 g/mol |
| pKa | ~10.3 | 10.27 |
| LogP | ~3.5 | 3.36 |
| Solubility | Poorly soluble in water, soluble in organic solvents | Poorly soluble in water, soluble in organic solvents |
Table 2: In Vitro Pharmacological Profile (Illustrative Data)
| Assay | Metric | Predicted Value |
| NMDA Receptor Binding | Kᵢ (nM) | 50 - 200 |
| NMDA-evoked currents (Electrophysiology) | IC₅₀ (µM) | 1 - 10 |
| Neuroprotection against glutamate toxicity | EC₅₀ (µM) | 0.5 - 5 |
| Cell Viability (Neuronal Cultures) | CC₅₀ (µM) | > 100 |
Table 3: In Vivo Pharmacological Profile in a Transgenic Mouse Model of Alzheimer's Disease (Illustrative Data)
| Study | Endpoint | Predicted Outcome |
| Morris Water Maze | Escape Latency | Significant Reduction |
| Contextual Fear Conditioning | Freezing Time | Significant Increase |
| Brain Aβ Plaque Load | Immunohistochemistry | Significant Reduction |
| Synaptic Marker Density | Western Blot | Significant Increase |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential synthetic route starting from 1-adamantanecarboxylic acid.
Materials:
-
1-Adamantanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methylamine (40% in water)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)
Procedure:
-
Acid Chloride Formation: Reflux 1-adamantanecarboxylic acid with an excess of thionyl chloride for 2 hours. Remove the excess thionyl chloride by distillation under reduced pressure to obtain 1-adamantanecarbonyl chloride.
-
Amide Formation: Dissolve the 1-adamantanecarbonyl chloride in anhydrous diethyl ether and add it dropwise to a stirred solution of methylamine in water at 0°C. Stir the mixture for 1 hour at room temperature. Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate. Evaporate the solvent to yield N-methyl-1-adamantanecarboxamide.
-
Reduction to Amine: In a separate flask, prepare a suspension of lithium aluminum hydride in anhydrous THF. Add the N-methyl-1-adamantanecarboxamide in THF dropwise to the LiAlH₄ suspension under an inert atmosphere. Reflux the mixture for 4 hours.
-
Work-up and Purification: Cool the reaction mixture to 0°C and cautiously add water, followed by 15% NaOH solution, and then more water to quench the excess LiAlH₄. Filter the resulting precipitate and wash it with THF. Combine the organic filtrates and evaporate the solvent. Dissolve the residue in diethyl ether and bubble with dry HCl gas to precipitate the hydrochloride salt of this compound. The free base can be obtained by treatment with a strong base and extraction. Purify the product by column chromatography or recrystallization.
Protocol 2: NMDA Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the NMDA receptor.
Materials:
-
Rat cortical membranes
-
[³H]MK-801 (radioligand)
-
This compound
-
Memantine (positive control)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glutamate and glycine (co-agonists)
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
Prepare rat cortical membranes from dissected brain tissue.
-
In a 96-well plate, add cortical membranes, [³H]MK-801 (e.g., 1 nM final concentration), and varying concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
Include wells for total binding (no competitor) and non-specific binding (excess unlabeled MK-801 or memantine).
-
Add glutamate and glycine (e.g., 10 µM each) to all wells to open the NMDA receptor channel, allowing [³H]MK-801 to bind.
-
Incubate the plate at room temperature for 2 hours.
-
Terminate the assay by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the Kᵢ value using non-linear regression analysis (e.g., Cheng-Prusoff equation).
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the recording of NMDA receptor-mediated currents in cultured neurons to assess the inhibitory activity of this compound.[1][4]
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons)
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, and 0 MgCl₂ (to relieve Mg²⁺ block), bubbled with 95% O₂/5% CO₂.
-
Internal pipette solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.4 Na-GTP.
-
NMDA and glycine (agonists)
-
CNQX or NBQX (AMPA receptor antagonist)
-
Picrotoxin (GABAₐ receptor antagonist)
-
This compound
Procedure:
-
Prepare cultured neurons on coverslips.
-
Place a coverslip in the recording chamber and perfuse with aCSF containing CNQX and picrotoxin to isolate NMDA receptor currents.
-
Pull patch pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp recording from a neuron in voltage-clamp mode. Hold the neuron at a depolarized potential (e.g., +40 mV) to fully relieve the Mg²⁺ block.[5]
-
Apply NMDA and glycine (e.g., 100 µM and 10 µM, respectively) via the perfusion system to evoke an inward current.
-
Record a stable baseline of NMDA-evoked currents.
-
Apply different concentrations of this compound to the perfusion solution and record the resulting inhibition of the NMDA current.
-
Perform a washout with aCSF to check for the reversibility of the block.
-
Analyze the data to determine the IC₅₀ of this compound for the inhibition of NMDA receptor currents.
Protocol 4: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol assesses the ability of this compound to protect neurons from cell death induced by excessive glutamate.
Materials:
-
Primary neuronal cultures
-
Glutamate
-
This compound
-
Memantine (positive control)
-
Cell culture medium
-
Cell viability assay kit (e.g., MTT, LDH, or Live/Dead staining)[6][7]
-
96-well cell culture plates
-
Plate reader or fluorescence microscope
Procedure:
-
Plate primary neurons in 96-well plates and allow them to mature.
-
Pre-treat the cells with varying concentrations of this compound or memantine for 1 hour.
-
Expose the cells to a toxic concentration of glutamate (e.g., 50-100 µM) for 24 hours. Include control wells with no glutamate and wells with glutamate only.
-
After the incubation period, assess cell viability using a chosen method:
-
MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent and measure the absorbance at 570 nm.[8]
-
LDH Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells.
-
Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) and visualize under a fluorescence microscope.[9]
-
-
Calculate the percentage of neuroprotection for each concentration of the test compound and determine the EC₅₀.
Protocol 5: In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease
This protocol describes a study to evaluate the therapeutic potential of this compound in a relevant animal model.[10][11][12][13]
Animals:
-
Transgenic mice that develop Alzheimer's-like pathology (e.g., 5XFAD or APP/PS1 mice) and wild-type littermates.[11][12]
Materials:
-
This compound
-
Vehicle (e.g., saline or a suitable solvent)
-
Behavioral testing apparatus (e.g., Morris water maze, fear conditioning chamber)
-
Equipment for tissue collection and processing (histology, Western blotting)
Procedure:
-
Dosing: Treat a cohort of transgenic and wild-type mice with this compound (e.g., 10 mg/kg, intraperitoneal injection, once daily) or vehicle for a specified period (e.g., 3 months), starting at an age when pathology begins to develop.
-
Behavioral Testing:
-
Morris Water Maze (Spatial Learning and Memory): Train mice to find a hidden platform in a pool of water. Record the escape latency and path length. In a subsequent probe trial, remove the platform and measure the time spent in the target quadrant.
-
Contextual Fear Conditioning (Associative Memory): Place mice in a chamber and deliver a mild foot shock paired with an auditory cue. The next day, return the mice to the same context and measure freezing behavior as an indicator of memory.
-
-
Tissue Analysis:
-
At the end of the study, euthanize the mice and collect their brains.
-
Immunohistochemistry: Section the brains and stain for Aβ plaques and hyperphosphorylated tau. Quantify the plaque and tangle load.
-
Western Blotting: Homogenize brain tissue and analyze the levels of synaptic proteins (e.g., synaptophysin, PSD-95) and Aβ oligomers.
-
Visualizations
Caption: NMDA Receptor Signaling and Site of Action for this compound.
Caption: In Vitro Experimental Workflow for Characterizing this compound.
Caption: Therapeutic Hypothesis for this compound in Neurodegeneration.
References
- 1. benchchem.com [benchchem.com]
- 2. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. bio-protocol.org [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. neuroproof.com [neuroproof.com]
- 7. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cognitive benefits of memantine in Alzheimer's 5XFAD model mice decline during advanced disease stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 13. Memantine loaded PLGA PEGylated nanoparticles for Alzheimer's disease: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Adamantan-1-ylmethyl-methyl-amine in Sigma Receptor Ligand Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantan-1-ylmethyl-methyl-amine is a synthetic organic compound featuring a bulky, lipophilic adamantane cage. This structural motif has garnered significant interest in medicinal chemistry, particularly in the design of ligands for sigma receptors (σR).[1][2] Sigma receptors, broadly classified into sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are implicated in a wide range of cellular functions and are considered promising therapeutic targets for various pathological conditions, including neurodegenerative diseases, psychiatric disorders, pain, and cancer.[2][3] The adamantane moiety is often incorporated into ligand structures to enhance metabolic stability and modulate binding affinity.[2] This document provides detailed application notes and protocols for researchers investigating the use of this compound and its derivatives as sigma receptor ligands.
Rationale for Use in Sigma Receptor Ligand Design
The adamantane scaffold serves as a "lipophilic bullet," capable of anchoring ligands within the binding pockets of receptors.[4] In the context of sigma receptors, the incorporation of an adamantyl group can confer high affinity and selectivity.[3] this compound provides a versatile chemical scaffold that can be further modified to explore structure-activity relationships (SAR) and optimize pharmacological properties.[5] For instance, derivatives of N-methyladamantan-1-amine have been investigated for their neuroprotective effects, which are mediated through the sigma-1 receptor.[6]
Quantitative Data Summary
| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2/σ1) | Reference Compound(s) for Comparison | σ1R Ki (nM) | σ2R Ki (nM) |
| Amantadine | 20250 | Not Reported | - | (+)-Pentazocine | 3.1 | 1345 |
| Memantine | 19980 | Not Reported | - | Haloperidol | 3.2 | 4.1 |
| 1-N-dimethyl-amino-3,5-dimethyl-adamantane | 237 | Not Reported | - | |||
| (-)MR-22* | 2.1 | 48.0 | 22.9 |
*(-)MR-22 is methyl (1S,2R)-2-[1-adamantyl(methyl)amino]methyl-1-phenylcyclopropanecarboxylate
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by sigma receptors and a general workflow for the evaluation of novel adamantane-based sigma receptor ligands.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Ligand Evaluation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common synthetic routes for N-alkylation of amines.
Materials:
-
1-Adamantanemethylamine
-
Methyl iodide
-
Potassium carbonate (K2CO3)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1-adamantanemethylamine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: Sigma Receptor Radioligand Binding Assay
This protocol is adapted from standard procedures for determining the binding affinity of a test compound for sigma-1 and sigma-2 receptors.
Materials:
-
Guinea pig brain membranes (for σ1R) or rat liver membranes (for σ2R)
-
[3H]-(+)-Pentazocine (for σ1R)
-
[3H]-1,3-di-o-tolylguanidine ([3H]DTG) (for σ2R)
-
(+)-Pentazocine (for masking σ1R in σ2R assay)
-
Haloperidol (for non-specific binding determination)
-
This compound (test compound)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure for σ1 Receptor Binding Assay:
-
Prepare serial dilutions of this compound.
-
In a 96-well microplate, add Tris-HCl buffer, guinea pig brain membrane homogenate (50-100 µg protein), and [3H]-(+)-Pentazocine (at a final concentration near its Kd, e.g., 2-5 nM).
-
Add the test compound at various concentrations. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).
-
Incubate the plate at 37°C for 120 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Tris-HCl buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki value using the Cheng-Prusoff equation.
Procedure for σ2 Receptor Binding Assay:
-
Follow the same general procedure as for the σ1 receptor assay, with the following modifications:
-
Use rat liver membrane homogenate.
-
Use [3H]DTG as the radioligand (at a final concentration near its Kd, e.g., 10-20 nM).
-
Add (+)-pentazocine (e.g., 1 µM) to all wells to mask the σ1 receptors.
-
Incubate at room temperature for 120 minutes.
Protocol 3: In Vitro Neuroprotection Assay (MTT Assay)
This protocol assesses the ability of this compound to protect neuronal cells from excitotoxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Glutamate or other neurotoxic agent
-
This compound (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed neuronal cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce neurotoxicity by adding a toxic concentration of glutamate (e.g., 5 mM) to the wells (except for the control group).
-
Co-incubate the cells with the test compound and the neurotoxic agent for 24 hours.
-
After incubation, remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the MTT solution and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group and determine the EC50 value for the neuroprotective effect.
Conclusion
This compound represents a promising scaffold for the development of novel sigma receptor ligands. Its inherent structural and physicochemical properties make it an attractive starting point for designing drug candidates with potential therapeutic applications in neurology and oncology. The protocols and data presented here provide a foundational framework for researchers to explore the pharmacological profile of this and related compounds. Further investigation into the specific binding affinities, functional activities, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. This compound|High-Qurity|RUO [benchchem.com]
- 3. Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Incorporating Adamantane Moiety into Lead Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adamantane moiety, a rigid, three-dimensional, and lipophilic saturated hydrocarbon, has become a privileged scaffold in medicinal chemistry.[1][2] Its incorporation into lead compounds can significantly enhance their pharmacological and pharmacokinetic properties. The unique cage-like structure of adamantane provides a rigid framework that can improve binding to biological targets, while its lipophilic nature can increase metabolic stability and cell membrane permeability.[3][4] This document provides detailed application notes and protocols for the synthesis of adamantane-containing compounds, along with methods for evaluating the impact of this moiety on key drug-like properties.
The strategic addition of an adamantane group can lead to improvements in a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5] For instance, the adamantane cage can shield adjacent functional groups from metabolic enzymes, thereby prolonging the compound's half-life.[6] Furthermore, its lipophilicity is known to enhance penetration across the blood-brain barrier.[2] Several clinically approved drugs, including the antiviral agent amantadine, the anti-diabetic drug saxagliptin, and the Alzheimer's disease medication memantine, feature an adamantane core, underscoring its therapeutic importance.[2]
Data Presentation: Impact of Adamantane Incorporation
The introduction of an adamantane moiety can profoundly alter the physicochemical and biological properties of a lead compound. The following tables summarize quantitative data from various studies, illustrating these effects.
Table 1: Physicochemical Properties
| Compound | Parent Compound | Adamantane Analog | Property | Fold Change/Difference | Reference |
| Indole-2-carboxamide | ClogP = 3.68 | ClogP = 5.07 | Lipophilicity (Calculated) | +1.39 | |
| Generic Lead | LogP = X | LogP ≈ X + 3.1 | Lipophilicity (Estimated) | ~+3.1 | [3] |
Table 2: In Vitro Metabolic Stability
| Parent Compound | Adamantane Analog | t½ (min) in Human Liver Microsomes | Intrinsic Clearance (CLint) (µL/min/mg) | Reference |
| Piperidin-1-yl-methanone | Adamantan-1-yl-piperidin-1-yl-methanone | 45 | 34.3 | |
| 4-hydroxypiperidin-1-yl-methanone | Adamantan-1-yl(4-hydroxypiperidin-1-yl)methanone | 30 | 46.2 |
Table 3: Biological Activity
| Target | Parent/Reference Compound | IC50/MIC | Adamantane Analog | IC50/MIC | Reference |
| M. tuberculosis | Adamantanol-indole-2-carboxamide | 2.89 µM | Adamantane-indole-2-carboxamide | 0.024 µM | |
| Influenza A/H3N2 | Amantadine | >100 µM | Glycyl-rimantadine | 2.83 µM |
Experimental Protocols
Synthesis of Adamantane-Amide Derivatives via Amide Coupling
This protocol describes a general method for coupling an adamantane carboxylic acid with a primary or secondary amine using a peptide coupling agent.
Materials:
-
Adamantane-1-carboxylic acid
-
Amine of interest
-
N,N'-Diisopropylethylamine (DIPEA)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl (aq)
-
Saturated NaHCO₃ solution (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve adamantane-1-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.1 equivalents) to the mixture and stir for an additional 15 minutes.
-
Slowly add the amine of interest (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure adamantane-amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Adamantane-Heterocycle Conjugates via Direct C-H Adamantylation
This protocol outlines a direct C-H functionalization method to couple an adamantane moiety to a heterocycle, avoiding pre-functionalization of the adamantane core.
Materials:
-
Heterocycle of interest (e.g., pyrene)
-
1-Adamantanol
-
Triflic acid (TfOH)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve the heterocycle (e.g., pyrene) in dichloromethane at room temperature.
-
Add 1-adamantanol and triflic acid to the solution.
-
Stir the reaction mixture for a specified time (e.g., 5 minutes to 6 hours), monitoring by TLC.
-
Pour the reaction mixture into water and extract with dichloromethane.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and evaporate to dryness.
-
Purify the crude product by recrystallization or silica gel column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Metabolic Stability Assay using Liver Microsomes
This assay determines the metabolic stability of a test compound by measuring its rate of disappearance following incubation with liver microsomes.
Materials:
-
Test compound (adamantane-containing and parent compound)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
100 mM Phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compounds and positive controls (e.g., verapamil) in DMSO, then dilute to a working concentration. Prepare the microsomal incubation medium containing phosphate buffer, MgCl₂, and HLM.
-
Incubation: Pre-warm the microsomal incubation medium and the NADPH regenerating system to 37°C.
-
Initiate Reaction: Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) to the microsomal suspension, followed by the addition of the NADPH regenerating system.
-
Time Points and Reaction Termination: Remove aliquots from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes). Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing and Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point. Plot the natural logarithm of the percent remaining against time. The slope of the linear portion of the curve is used to calculate the half-life (t½ = -0.693 / slope). The intrinsic clearance is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Drug discovery workflow for incorporating an adamantane moiety.
Caption: Experimental workflow for adamantane-amide synthesis.
Conclusion
The incorporation of an adamantane moiety is a powerful strategy in drug discovery for optimizing the properties of lead compounds. Its rigid, lipophilic nature can lead to significant improvements in metabolic stability, target binding, and overall pharmacokinetic profile. The protocols and data presented in this document provide a foundational guide for researchers to synthesize and evaluate adamantane-containing molecules, facilitating the development of novel therapeutics with enhanced efficacy and safety.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. connectsci.au [connectsci.au]
- 5. researchgate.net [researchgate.net]
- 6. Adamantane in Drug Delivery Systems and Surface Recognition [mdpi.com]
Application Notes and Protocols for Antiviral Drug Discovery Using Adamantane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the methodologies used to evaluate the antiviral potential of adamantane derivatives, with a specific focus on compounds structurally related to Adamantan-1-ylmethyl-methyl-amine . While specific data for this exact N-methylated derivative is not extensively available in published literature, it is a close structural analogue of the well-characterized antiviral drug Rimantadine (α-methyl-1-adamantanemethylamine). The protocols and data presented herein are therefore based on the extensive research conducted on rimantadine and other closely related adamantane amines, offering a robust framework for the investigation of novel adamantane-based antiviral candidates.
Adamantane derivatives, most notably amantadine and rimantadine, have a history of use against Influenza A virus.[1][2] Their primary mechanism of action involves the inhibition of the viral M2 proton ion channel, which is crucial for the viral uncoating process within the host cell.[3][4] More recently, the potential for repurposing adamantane derivatives against other viruses, including coronaviruses like SARS-CoV-2, has been an area of active investigation.[5][6] These compounds are thought to interfere with viral entry and replication through various mechanisms, including the potential modulation of the viral E protein channel and endosomal pH.[5][7]
This document provides detailed experimental protocols for key antiviral and cytotoxicity assays, summarizes quantitative data for representative adamantane compounds, and includes visualizations of experimental workflows and a key signaling pathway to guide researchers in the discovery and development of novel adamantane-based antiviral therapeutics.
Data Presentation: Antiviral Activity and Cytotoxicity of Adamantane Derivatives
The following tables summarize the in vitro efficacy and cytotoxicity of rimantadine and amantadine against Influenza A virus and SARS-CoV-2. This data provides a benchmark for the evaluation of new derivatives like this compound.
Table 1: Antiviral Activity and Cytotoxicity against Influenza A Virus
| Compound | Virus Strain | Cell Line | EC₅₀ | CC₅₀ | Selectivity Index (SI) | Reference |
| Rimantadine | A/Soloman Island/3/2006 (H1N1) | MDCK | 19.62 nM | >100 µg/mL | >23,568 | [8] |
| Amantadine | Influenza A | - | 16 µM | - | - | [1] |
Table 2: Antiviral Activity and Cytotoxicity against Coronaviruses
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Rimantadine | SARS-CoV-2 | VeroE6 | 36 | 623 | 17.3 | [1] |
| Rimantadine | SARS-CoV-2 | Huh7.5 | 26 | - | - | [1] |
| Rimantadine | SARS-CoV-2 | A549-hACE2 | 70 | >500 | >7.1 | [1] |
| Amantadine | SARS-CoV-2 | VeroE6 | 116 | 1413 | 12.2 | [1] |
| Amantadine | SARS-CoV-2 | Huh7.5 | 118 | - | - | [1] |
| Amantadine | SARS-CoV-2 | A549-hACE2 | 80 | >500 | >6.3 | [1] |
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of host cells by 50%. SI (Selectivity Index): Calculated as CC₅₀/EC₅₀. A higher SI value indicates a more favorable therapeutic window.
Experimental Protocols
Plaque Reduction Assay for Influenza Virus
This assay is the gold standard for determining the infectivity of a virus and is used to calculate the reduction in infectious virus particles in the presence of an antiviral compound.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Virus stock (e.g., Influenza A/H1N1)
-
Test compound (this compound)
-
Overlay medium (e.g., 1.2% Avicel or agarose in 2X DMEM)
-
TPCK-treated trypsin
-
Crystal Violet staining solution (0.2% in 20% ethanol)
-
12-well plates
Protocol:
-
Cell Seeding: Seed MDCK cells in 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 3 x 10⁵ cells/well). Incubate overnight at 37°C with 5% CO₂.[9]
-
Compound Preparation: Prepare serial dilutions of the test compound in serum-free DMEM.
-
Infection:
-
On the day of the experiment, wash the confluent MDCK cell monolayers twice with PBS.
-
Prepare dilutions of the virus stock in serum-free DMEM to achieve a target of 50-100 plaque-forming units (PFU) per well.
-
Add 200 µL of the virus dilution to each well and incubate for 1 hour at 37°C to allow for viral adsorption. Gently rock the plate every 15 minutes.[8][10]
-
-
Treatment:
-
Aspirate the virus inoculum from the wells.
-
Add 1 mL of the overlay medium containing the desired concentrations of the test compound and TPCK-treated trypsin (final concentration 2 µg/mL).[8]
-
Include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-3 days, or until plaques are visible.
-
Staining:
-
Aspirate the overlay medium.
-
Fix the cells by adding 1 mL of 10% formalin for at least 1 hour.[10]
-
Remove the formalin and stain the cell monolayer with 0.5 mL of crystal violet solution for 10-15 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control for each compound concentration.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration using a dose-response curve.[8]
-
MTT Cytotoxicity Assay
This colorimetric assay determines the viability of cells in the presence of the test compound and is used to calculate the CC₅₀.
Materials:
-
MDCK cells (or other host cell line used in antiviral assays)
-
DMEM with 10% FBS
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[11]
-
Compound Addition:
-
After 24 hours, add 100 µL of serial dilutions of the test compound to the wells.
-
Include wells with cells and medium only as controls for 100% viability.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the same duration as the antiviral assay (e.g., 2-3 days).[11]
-
MTT Addition: Add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. The plate can be left overnight in the incubator to ensure complete solubilization.
-
Absorbance Reading: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the untreated cell control.
-
Determine the CC₅₀ value by plotting the percentage of viability against the compound concentration.
-
Visualizations
Signaling Pathway: Inhibition of Influenza A M2 Proton Channel
Caption: Inhibition of the Influenza A M2 proton channel by an adamantane derivative.
Experimental Workflow: Antiviral Compound Screening
Caption: A typical experimental workflow for screening and characterizing antiviral compounds.
References
- 1. Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Amantadine and rimantadine against influenza A] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Rimantadine Hydrochloride? [synapse.patsnap.com]
- 4. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influenza virus plaque assay [protocols.io]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Adamantan-1-ylmethyl-methyl-amine in the Synthesis of GPX4 Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic strategy for various diseases, including cancer.[1][2] Glutathione Peroxidase 4 (GPX4) is a key enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides.[2][3] Consequently, targeted degradation of GPX4 is a compelling approach to induce ferroptosis in diseased cells. This has led to the development of various GPX4 degraders, including Proteolysis Targeting Chimeras (PROTACs) and hydrophobic tagging-based degraders.[4][5]
The hydrophobic tagging strategy utilizes a bifunctional molecule that binds to the protein of interest and recruits cellular machinery to induce its degradation by mimicking a partially denatured protein state. The adamantane moiety, a bulky and highly lipophilic group, has shown significant promise as a hydrophobic tag in the design of protein degraders.[4] Adamantan-1-ylmethyl-methyl-amine serves as a key building block for incorporating this hydrophobic adamantane tag into GPX4 degraders, contributing to their potency and cellular uptake.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of GPX4 degraders, including detailed experimental protocols and a summary of their biological activity.
GPX4 Signaling Pathway and Degrader Mechanism
GPX4 is a central regulator of ferroptosis.[2] It functions within the glutathione (GSH)-dependent antioxidant system to neutralize lipid reactive oxygen species (ROS), thereby preventing the propagation of lipid peroxidation and subsequent cell death.[1][3] The canonical pathway involves the uptake of cystine via the system Xc- transporter, which is then reduced to cysteine, a precursor for GSH synthesis. GPX4 utilizes GSH to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH).[1] Inhibition or degradation of GPX4 disrupts this protective mechanism, leading to an accumulation of lipid ROS and the induction of ferroptosis.[2]
Data Presentation
The following table summarizes the in vitro activity of a representative adamantane-tagged GPX4 degrader, N15, derived from the GPX4 inhibitor ML162.[4]
| Compound | Target | Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) | Reference |
| N15 | GPX4 | HT-1080 | single-digit nM | 28 (at 10 h) | >90 | [4] |
| ML162 | GPX4 | HT-1080 | >100 nM | - | - | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via reductive amination.
Materials:
-
Adamantane-1-carboxaldehyde
-
Methylamine (solution in THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
To a solution of adamantane-1-carboxaldehyde (1.0 eq) in dichloromethane (DCM), add methylamine (1.5 - 2.0 eq) solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Protocol 2: Synthesis of an Adamantane-Tagged GPX4 Degrader (General Scheme)
This protocol outlines the general steps for conjugating this compound to a GPX4 inhibitor scaffold (e.g., a derivative of ML162) possessing a suitable linker with a reactive group (e.g., an activated ester or alkyl halide).
Materials:
-
GPX4 inhibitor with a linker and a terminal reactive group (e.g., N-hydroxysuccinimide ester)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard glassware and purification equipment (e.g., HPLC)
Procedure:
-
Dissolve the GPX4 inhibitor-linker intermediate (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF).
-
Add this compound (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final adamantane-tagged GPX4 degrader.
Protocol 3: Western Blot for GPX4 Degradation
This protocol describes the detection of GPX4 protein levels in cells treated with an adamantane-tagged degrader.
Materials:
-
Cell line of interest (e.g., HT-1080)
-
Adamantane-tagged GPX4 degrader
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with varying concentrations of the GPX4 degrader or DMSO for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody and anti-loading control antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the GPX4 signal to the loading control to determine the extent of degradation.
Protocol 4: Lipid ROS Assay
This protocol measures the accumulation of lipid ROS, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY™ 581/591.
Materials:
-
Cell line of interest
-
Adamantane-tagged GPX4 degrader
-
Ferrostatin-1 (Fer-1, ferroptosis inhibitor)
-
C11-BODIPY™ 581/591 dye
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells and treat with the GPX4 degrader, a combination of the degrader and Fer-1, or vehicle control for the desired duration.
-
Staining:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing C11-BODIPY™ 581/591 (final concentration typically 1-5 µM).
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Sample Preparation for Flow Cytometry:
-
Wash the cells with PBS.
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
-
Analysis:
-
Flow Cytometry: Analyze the cells using a flow cytometer. The oxidized C11-BODIPY™ emits green fluorescence, while the reduced form emits red fluorescence. An increase in the green fluorescence signal indicates lipid peroxidation.
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filters to detect both red and green fluorescence.
-
Logical Relationship Diagram
Conclusion
This compound is a valuable synthetic intermediate for the development of potent GPX4 degraders. The incorporation of the adamantane moiety as a hydrophobic tag enhances the degradation efficiency of these molecules, leading to robust induction of ferroptosis in cancer cells. The protocols provided herein offer a framework for the synthesis and biological evaluation of these promising therapeutic agents. Further exploration of structure-activity relationships by modifying the adamantane core and the linker chemistry may lead to the discovery of even more effective GPX4 degraders for the treatment of various diseases.
References
- 1. Versatile One-Pot Synthesis of Hydrophobic Tags by Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Targeted Protein Degradation by Chimeric Compounds using Hydrophobic E3 Ligands and Adamantane Moiety | Semantic Scholar [semanticscholar.org]
- 3. Hydrophobic tagging-induced degradation of NAMPT in leukemia cells [ccspublishing.org.cn]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Note: Spectroscopic Analysis of Adamantan-1-ylmethyl-methyl-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the spectroscopic analysis of Adamantan-1-ylmethyl-methyl-amine (CAS: 153461-22-4), a key intermediate in medicinal chemistry. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are presented. Due to the limited availability of public experimental data, this note combines available experimental data with predicted spectroscopic data to serve as a valuable resource for the characterization of this compound.
Chemical Information
| Property | Value |
| IUPAC Name | N-((adamantan-1-yl)methyl)methanamine |
| Synonyms | This compound |
| CAS Number | 153461-22-4 |
| Molecular Formula | C₁₂H₂₁N |
| Molecular Weight | 179.31 g/mol |
| Chemical Structure |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of this compound.
¹H NMR Spectrum (Predicted, CDCl₃, 500 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.45 | s | 3H | N-CH₃ |
| ~2.20 | s | 2H | N-CH₂ |
| ~1.98 | br s | 3H | Adamantane CH |
| ~1.70 | q | 6H | Adamantane CH₂ |
| ~1.55 | d | 6H | Adamantane CH₂ |
Note: The ¹H NMR spectrum of the hydrochloride salt is available and shows shifts consistent with the protonated form.
¹³C NMR Spectrum (Predicted, CDCl₃, 125 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~60.0 | N-CH₂ |
| ~42.0 | Adamantane C (quaternary) |
| ~40.0 | Adamantane CH₂ |
| ~37.0 | Adamantane CH₂ |
| ~34.0 | N-CH₃ |
| ~28.0 | Adamantane CH |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Electron Ionization Mass Spectrum (EI-MS) (Predicted)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 179 | 40 | [M]⁺ (Molecular Ion) |
| 164 | 100 | [M - CH₃]⁺ |
| 135 | 80 | [Adamantyl]⁺ |
| 44 | 60 | [CH₂=N(H)CH₃]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
IR Spectrum (Predicted)
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 2900-3000 | C-H stretch (adamantane and methyl) |
| 2780-2820 | C-H stretch (N-CH₃) |
| 1450 | C-H bend |
| 1100-1200 | C-N stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Aliphatic amines like this compound do not possess chromophores that absorb significantly in the standard UV-Vis range (200-800 nm). Therefore, a significant absorption is not expected. A featureless spectrum with a possible end-absorption towards the lower wavelength region is anticipated.
Experimental Protocols
NMR Spectroscopy
Protocol for ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum.
-
Set a spectral width of 16 ppm, centered at 6 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Collect 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set a spectral width of 240 ppm, centered at 100 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Collect 1024 scans.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ peak at 77.16 ppm.
Mass Spectrometry
Protocol for EI-MS
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a gas chromatograph.
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization source.
-
Acquisition Parameters:
-
Set the ionization energy to 70 eV.
-
Scan a mass range of m/z 40-300.
-
Maintain the ion source temperature at 200-250 °C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
Protocol for Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands corresponding to the functional groups.
UV-Vis Spectroscopy
Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a solution of this compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Use a matched pair of quartz cuvettes. Fill the reference cuvette with the solvent and the sample cuvette with the prepared solution.
-
Scan the wavelength range from 190 to 400 nm.
-
-
Data Analysis: Observe the resulting spectrum for any absorption maxima.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Application Notes and Protocols for the Chromatographic Purification of Adamantan-1-ylmethyl-methyl-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic purification of Adamantan-1-ylmethyl-methyl-amine derivatives. These compounds, built upon the rigid and lipophilic adamantane scaffold, are of significant interest in medicinal chemistry for the development of therapeutics targeting the central nervous system and viral infections.[1] The unique structure of adamantane can enhance the pharmacological properties of bioactive molecules, making efficient purification a critical step in their synthesis and development.[2]
Introduction to Chromatographic Purification of Adamantane Derivatives
The purification of this compound derivatives often presents challenges due to their unique physicochemical properties, including high lipophilicity.[3] Reversed-phase high-performance liquid chromatography (RP-HPLC) and silica gel column chromatography are common techniques employed for their purification and analysis.[2][4] RP-HPLC on C18-modified columns has demonstrated high selectivity for adamantane derivatives, making it suitable for purity assessment and quantitative identification within complex mixtures.[4] For preparative scale purification, silica gel column chromatography is frequently utilized following synthesis.[2]
The choice of chromatographic conditions is critical and depends on the specific derivative's polarity, which is influenced by the nature and position of substituents on the adamantane framework.[4]
Experimental Protocols
This section details the methodologies for the purification and analysis of this compound derivatives.
2.1. Preparative Purification by Silica Gel Column Chromatography
This protocol is a general procedure for the purification of a synthesized this compound derivative from a crude reaction mixture.
Materials:
-
Crude this compound derivative
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine
-
Glass column
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp
-
Potassium permanganate stain
-
Rotary evaporator
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
Column Packing: Pour the silica gel slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. This dry-loading method generally results in better separation. Carefully add the dried sample onto the top of the packed silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase, such as 100% hexane. Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane. To prevent streaking of the amine product on the silica gel, it is often beneficial to add a small percentage of triethylamine (e.g., 0.1-1%) to the mobile phase.
-
Fraction Collection: Collect fractions in test tubes. Monitor the separation process using TLC.
-
TLC Analysis: Spot a small amount of each fraction onto a TLC plate. Develop the plate in a chamber containing an appropriate solvent system (e.g., 80:20 hexane:ethyl acetate). Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
Product Pooling and Evaporation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
-
Purity Confirmation: Confirm the purity of the final product using analytical techniques such as HPLC or LC-MS.
2.2. Analytical Purity Assessment by LC-MS/MS
This protocol describes a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the purity assessment and quantification of this compound derivatives in a sample matrix.[5]
Materials and Instrumentation:
-
Purified this compound derivative
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the purified derivative in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a working solution by diluting the stock solution with methanol (e.g., to 1 µg/mL).
-
For analysis, further dilute the working solution with the initial mobile phase to an appropriate concentration (e.g., 100 ng/mL).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor and Product Ions: These will need to be determined specifically for the derivative of interest by initial infusion and MS/MS experiments. For the parent compound, this compound (C12H21N, MW: 179.31), the protonated molecule [M+H]+ would be m/z 180.2. A characteristic product ion would be determined by fragmentation.
-
Collision Energy and other MS parameters: Optimize for the specific analyte.
-
-
Data Analysis:
-
Integrate the peak area of the analyte.
-
Purity can be estimated by the relative area of the main peak compared to any impurity peaks detected.
-
Data Presentation
The following tables summarize typical data obtained during the purification and analysis of this compound derivatives.
Table 1: TLC Monitoring of Column Chromatography
| Fraction No. | Mobile Phase (Hexane:EtOAc) | Rf Value of Product | Presence of Impurities |
| 1-5 | 95:5 | - | Yes |
| 6-10 | 90:10 | 0.45 | Minor |
| 11-20 | 85:15 | 0.45 | No |
| 21-25 | 80:20 | - | Yes (more polar) |
Table 2: LC-MS/MS Analysis of Purified Derivative
| Analyte | Retention Time (min) | [M+H]+ (m/z) | Purity (%) | Recovery Yield (%) |
| This compound Derivative 1 | 4.2 | 180.2 | >98% | 85% |
| This compound Derivative 2 | 4.8 | 222.3 | >99% | 90% |
Visualizations
Diagram 1: General Workflow for Synthesis and Purification
Caption: Workflow from synthesis to purified product.
Diagram 2: Logical Relationship in Chromatographic Method Development
References
Adamantan-1-ylmethyl-methyl-amine: Application Notes and Research Protocols
For Research Purposes Only
Introduction
Adamantan-1-ylmethyl-methyl-amine is a derivative of adamantane, a rigid, cage-like hydrocarbon. The unique physicochemical properties of the adamantane moiety, such as its lipophilicity and steric bulk, have made it a valuable scaffold in medicinal chemistry and drug discovery. Adamantane derivatives have been investigated for a wide range of therapeutic applications, including as antiviral agents and as modulators of central nervous system (CNS) targets like sigma (σ) and N-methyl-D-aspartate (NMDA) receptors. This document provides an overview of potential research applications and experimental protocols for this compound.
Potential Research Applications
Based on the known biological activities of structurally related adamantane derivatives, this compound holds promise for investigation in the following areas:
-
Neuropharmacology: As a potential modulator of sigma receptors (σ1 and σ2) and NMDA receptors, which are implicated in various neurological and psychiatric disorders, including neurodegenerative diseases, pain, and depression. The adamantane structure can influence ligand binding and functional activity at these receptors.
-
Antiviral Research: Adamantane derivatives, such as amantadine and rimantadine, have a history as antiviral drugs, primarily targeting the M2 proton channel of the influenza A virus. This compound can be screened for activity against various viruses.
-
Drug Design and Medicinal Chemistry: This compound can serve as a key intermediate or building block for the synthesis of more complex molecules with improved pharmacokinetic and pharmacodynamic profiles. The adamantyl group can enhance metabolic stability by sterically shielding metabolically labile parts of a molecule.
Suppliers
For research purposes, this compound and its salts can be procured from various chemical suppliers. It is crucial to obtain a certificate of analysis to confirm the identity and purity of the compound.
| Supplier | Product Name | Purity | CAS Number |
| CymitQuimica | This compound | 95.0% | 153461-22-4 |
| CP Lab Safety | This compound, min 95% | ≥95% | 153461-22-4 |
| Matrix Scientific | This compound hydrobromide | N/A | 1185301-20-5 |
| Advanced ChemBlocks | --INVALID-LINK--amine | 97% | 153461-22-4 |
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound. Researchers should optimize these protocols based on their specific experimental setup and objectives.
Application Note 1: Investigation of Sigma-1 Receptor Binding Affinity
Objective: To determine the binding affinity of this compound for the sigma-1 (σ1) receptor using a competitive radioligand binding assay.
Experimental Workflow:
Application Notes and Protocols for Adamantan-1-ylmethyl-methyl-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the safe handling, storage, and use of Adamantan-1-ylmethyl-methyl-amine in a laboratory setting. The following protocols and data are intended to ensure the integrity of the compound and the safety of laboratory personnel.
Compound Information
This compound is a derivative of adamantane, a bulky, lipophilic cage-like hydrocarbon. This structural motif is often incorporated into drug candidates to enhance their pharmacokinetic properties, such as metabolic stability and membrane permeability. It is a key building block in the synthesis of various biologically active molecules, including ligands for sigma receptors, which are targets for neurological and psychiatric disorders.[1]
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁N | [2][3][4] |
| Molecular Weight | 179.3 g/mol | [2][4] |
| Appearance | Solid | [3] |
| Purity | ≥95% | [4] |
| CAS Number | 153461-22-4 | [2][4] |
Solubility
This compound is expected to have limited solubility in water due to the hydrophobic nature of the adamantane cage. It is more soluble in organic solvents. For a related compound, N-methyladamantan-1-amine, it is noted to be soluble in ethanol and chloroform.[2] For another related compound, Adamantan-1-ylmethanamine, a stock solution of 100 mg/mL can be prepared in DMSO with the aid of ultrasonication.[5]
| Solvent | Solubility | Notes |
| Water | Limited | The hydrophobic adamantane structure resists solvation in water.[2] |
| Ethanol | Soluble | General guidance for related adamantane amines.[2] |
| Chloroform | Soluble | General guidance for related adamantane amines.[2] |
| DMSO | Soluble (with sonication for related compounds) | A stock solution of a similar compound can be prepared at high concentration.[5] |
Safety and Handling
This compound is classified as an irritant and can cause skin, eye, and respiratory irritation.[6][7] Strict adherence to safety protocols is mandatory.
Hazard Identification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | GHS05 | Danger | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation |
Data sourced from PubChem CID 3010130.[7]
Personal Protective Equipment (PPE)
A comprehensive list of necessary personal protective equipment is provided below.
| Category | Item |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
Safe Handling Workflow
The following diagram outlines the standard workflow for handling this compound in the laboratory.
Caption: Workflow for handling this compound.
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of this compound.
Storage Conditions
| Parameter | Recommendation |
| Temperature | Room temperature |
| Atmosphere | Store in a well-ventilated place. |
| Container | Keep container tightly closed. |
| Incompatibilities | Avoid contact with incompatible materials.[6] |
Information sourced from supplier data sheets.[2][4][8]
Stability
The product is considered stable under recommended storage conditions, and hazardous polymerization is not expected to occur.[6] However, studies on structurally related compounds suggest that the N-methyl group can be a site of metabolism, which may have implications for its stability in biological systems.[9] For a related compound, Adamantan-1-ylmethanamine, stock solutions stored at -20°C should be used within one month, and solutions stored at -80°C should be used within six months.[5] It is recommended to protect solutions from light.[5]
Experimental Protocols
Protocol for Preparing a Stock Solution
This protocol provides a general method for preparing a stock solution of this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Under a fume hood, weigh the desired amount of this compound into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex the mixture for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure complete dissolution.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.
Spill Response Protocol
In the event of a spill, follow the protocol outlined below.
Personal Protective Equipment (PPE) is mandatory for spill cleanup.
References
- 1. This compound|High-Qurity|RUO [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. calpaclab.com [calpaclab.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. ((Adamantan-1-yl)methyl)(methyl)amine | C12H21N | CID 3010130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[ d]thiazol-2(3 H)one σ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Adamantan-1-ylmethyl-methyl-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Adamantan-1-ylmethyl-methyl-amine synthesis. The primary route for this synthesis is the reductive amination of adamantane-1-carbaldehyde with methylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the one-pot reductive amination of adamantane-1-carbaldehyde with methylamine. This reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.
Q2: Which reducing agents are suitable for this reaction?
A2: Several reducing agents can be employed, with the choice depending on factors like reaction scale, desired selectivity, and safety considerations. Common choices include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄).[1][2][3] STAB is often preferred due to its mildness and high selectivity for the iminium ion over the starting aldehyde.[4]
Q3: What are the typical starting materials and reagents?
A3: The key starting materials are adamantane-1-carbaldehyde and a source of methylamine (e.g., methylamine solution in a solvent like THF or ethanol, or methylamine hydrochloride). A suitable reducing agent and a solvent such as dichloromethane (DCE), methanol (MeOH), or tetrahydrofuran (THF) are also required.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A stain like potassium permanganate or ninhydrin can be used to visualize the amine product on the TLC plate.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete imine formation | The formation of the imine intermediate is crucial. Due to the steric hindrance of the adamantyl group, this step can be slow.[5][6] - Recommendation: Increase the reaction time before adding the reducing agent. Consider a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[3] The use of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can also drive the equilibrium towards imine formation. |
| Ineffective reducing agent | The chosen reducing agent may not be potent enough or may have degraded. - Recommendation: Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., STAB is moisture-sensitive). Consider using a slightly more reactive reducing agent, but be mindful of potential side reactions. |
| Incorrect pH | The pH of the reaction mixture is critical for both imine formation and the activity of the reducing agent. The optimal pH for reductive amination is typically mildly acidic (around 5-6).[4] - Recommendation: Add a small amount of acetic acid to catalyze imine formation. However, avoid strongly acidic conditions, which can protonate the amine and render it non-nucleophilic. |
| Low quality of starting materials | Impurities in the adamantane-1-carbaldehyde or methylamine can interfere with the reaction. - Recommendation: Use high-purity starting materials. Purify the aldehyde by chromatography or recrystallization if necessary. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Reduction of the starting aldehyde | Stronger reducing agents like sodium borohydride can reduce the aldehyde to the corresponding alcohol (Adamantan-1-ylmethanol).[1] - Recommendation: Use a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1][2] These reagents are less likely to reduce the aldehyde at the optimal pH for imine reduction. |
| Formation of a tertiary amine | Over-alkylation of the methylamine can lead to the formation of the tertiary amine, (Adamantan-1-ylmethyl)dimethylamine. - Recommendation: Use a controlled stoichiometry of the reagents, with a slight excess of methylamine. A stepwise procedure can also help minimize this side reaction.[3] |
| Hydrolysis of the imine | If water is present in the reaction mixture, the imine intermediate can hydrolyze back to the starting aldehyde and amine. - Recommendation: Use anhydrous solvents and reagents. The addition of a dehydrating agent can be beneficial. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Steps |
| Co-elution of product and starting material | The product and unreacted adamantane-1-carbaldehyde may have similar polarities, making separation by column chromatography challenging. - Recommendation: Optimize the solvent system for column chromatography. A gradient elution may be necessary. Alternatively, the crude product can be treated with an acidic solution to protonate the amine, allowing for extraction into an aqueous layer and separation from the neutral aldehyde. The free amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent. |
| Presence of boron byproducts | Boron-containing byproducts from the reducing agent can contaminate the final product. - Recommendation: Perform an aqueous workup with a basic solution (e.g., saturated sodium bicarbonate) to quench and remove boron species. |
| Product is an oil or low-melting solid | The final product may not crystallize easily, making isolation difficult. - Recommendation: If the product is an oil, use column chromatography for purification. If it is a low-melting solid, recrystallization from a suitable solvent system at low temperatures may be effective. Conversion to a hydrochloride salt can often facilitate crystallization and purification. |
Experimental Protocols
Protocol: One-Pot Reductive Amination using STAB
-
To a solution of adamantane-1-carbaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add a solution of methylamine (1.2 eq, e.g., 2M in THF).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed (typically 12-24 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | DCE, THF | Mild, highly selective for imines/iminium ions, commercially available.[4] | Moisture sensitive, relatively expensive. |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH | Selective for iminium ions in the presence of carbonyls, effective in protic solvents.[1][2] | Highly toxic (potential for HCN gas release under acidic conditions).[2] |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Inexpensive, readily available.[7] | Less selective (can reduce aldehydes and ketones), often requires a two-step procedure.[1] |
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gctlc.org [gctlc.org]
Technical Support Center: Overcoming Solubility Issues with Adamantane-Containing Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges associated with adamantane-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why are many adamantane-containing compounds poorly soluble in aqueous solutions?
A1: The adamantane cage is a rigid, bulky, and highly lipophilic (fat-loving) hydrocarbon structure. This nonpolar nature leads to unfavorable interactions with polar solvents like water, resulting in low aqueous solubility.[1] Additionally, the strong crystal lattice of many adamantane derivatives can contribute to their poor solubility.[1]
Q2: What are the general strategies to improve the solubility of adamantane compounds?
A2: Several strategies can be employed to enhance the solubility of adamantane-containing compounds:
-
Chemical Modification: Introducing polar functional groups (e.g., amines, hydroxyls, carboxylic acids) to the adamantane scaffold can significantly increase its polarity and, consequently, its aqueous solubility.
-
pH Adjustment: For adamantane derivatives with ionizable groups (e.g., amino or carboxyl groups), adjusting the pH of the solution to form a salt can dramatically increase solubility.[1][2]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can enhance the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[1]
-
Cyclodextrin Complexation: The hydrophobic adamantane moiety can form inclusion complexes with cyclodextrins. These have a hydrophobic inner cavity and a hydrophilic exterior, which effectively shields the adamantane from the aqueous environment and increases its apparent water solubility.[1][2]
-
Particle Size Reduction: Techniques like micronization increase the surface area of the solid compound, which can improve the dissolution rate.[1][2]
-
Solid Dispersion: This involves dispersing the adamantane compound in an inert carrier or matrix at the solid state to improve its dissolution characteristics.
Q3: In which organic solvents does adamantane itself show good solubility?
A3: Adamantane is readily soluble in nonpolar organic solvents such as benzene, hexane, and chloroform.[3][4] Its solubility in these solvents generally increases with temperature.[3][4]
Troubleshooting Guides
Issue: My adamantane-containing compound is insoluble in water.
This is a common challenge due to the inherent lipophilicity of the adamantane core. The following troubleshooting workflow can help you select an appropriate solubilization strategy.
Caption: Troubleshooting workflow for poor aqueous solubility.
Issue: My adamantane-containing polymer (polyamide or polyimide) has poor solubility in common organic solvents.
The incorporation of the bulky adamantane group can disrupt polymer chain packing, which often enhances solubility in organic solvents.[5] However, if you are still facing solubility issues, consider the following:
-
Solvent Selection: Adamantane-containing polyamides and polyimides have shown good solubility in aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO).[6][7]
-
Temperature: Gently heating the mixture can sometimes improve the rate of dissolution.
-
Polymer Structure: The specific dianhydride and diamine monomers used in the polymerization will significantly impact the final polymer's solubility. Some combinations will yield more soluble polymers than others.
Quantitative Data
Table 1: Solubility of Adamantane in Various Solvents
| Solvent | Temperature | Solubility | Reference |
| Water | Room Temp. | Practically Insoluble | [3][4] |
| Benzene | Room Temp. | Soluble | [3] |
| Hexane | Room Temp. | Soluble | [3] |
| Chloroform | Room Temp. | Soluble | [3] |
Table 2: Solubility of 1-Adamantanamine Hydrochloride in Various Solvents at 298.15 K (25 °C)
| Solvent | Mole Fraction Solubility (x₁) |
| Distilled Water | 0.0456 |
| Acetic Acid | 0.0312 |
| Ethanol | 0.0154 |
| N,N-Dimethylformamide (DMF) | 0.0089 |
| N-Methylpyrrolidone (NMP) | 0.0067 |
| Dimethylacetamide (DMAC) | 0.0051 |
Data extracted from SciELO (2013).[8]
Table 3: Properties of Adamantane-Based Polymers
| Polymer Type | Adamantane Derivative Used | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (T₁₀) (°C) | Solubility | Reference |
| Polyimides | 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane | 248 - 308 | > 500 (in air and nitrogen) | Soluble in NMP and other organic solvents | [9] |
Experimental Protocols
Protocol 1: Solubility Enhancement using pH Adjustment for Adamantane Amines
This protocol provides a general guideline for increasing the aqueous solubility of an adamantane derivative containing a basic amino group by forming its hydrochloride salt.[2]
Materials:
-
Adamantane-amine derivative
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Weigh a precise amount of the adamantane-amine derivative.
-
Add the compound to a volume of deionized water that would result in the desired final concentration.
-
Begin stirring the suspension at room temperature.
-
Slowly add the 1 M HCl solution dropwise to the suspension.
-
Monitor the pH of the solution continuously.
-
Continue adding HCl until the compound fully dissolves. The pH at which the compound dissolves should be recorded. Typically, for amines, a pH of 2-4 is sufficient to ensure complete protonation and salt formation.
-
If necessary, adjust the final volume with deionized water.
Protocol 2: Co-solvency for Enhancing Solubility
This protocol describes a general method for using a co-solvent to dissolve a poorly soluble adamantane-based compound.[1]
Materials:
-
Adamantane-based compound
-
Primary solvent (e.g., water or buffer)
-
Co-solvent (e.g., ethanol, propylene glycol, PEG 400, DMSO)
-
Volumetric flasks and pipettes
-
Stir plate and stir bar or vortex mixer
Procedure:
-
Prepare a series of co-solvent/primary solvent mixtures at different volume ratios (e.g., 10%, 20%, 30% v/v of co-solvent in the primary solvent).
-
Add an excess amount of the adamantane-based compound to a known volume of each co-solvent mixture.
-
Agitate the samples (e.g., by stirring or vortexing) at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
After reaching equilibrium, separate the undissolved solid by centrifugation or filtration.
-
Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Plot the solubility of the compound as a function of the co-solvent concentration to determine the optimal co-solvent ratio.
Protocol 3: Preparation of an Adamantane-β-Cyclodextrin Inclusion Complex
This method describes the preparation of an inclusion complex between an adamantane derivative and β-cyclodextrin to improve aqueous solubility.[2]
Materials:
-
Adamantane derivative
-
β-Cyclodextrin (β-CD)
-
Ethanol-water mixture (the ratio may need to be optimized, e.g., 3:7 v/v)
-
Stir plate with heating capabilities
-
Rotary evaporator
-
Freeze-dryer (optional)
Procedure:
-
Dissolve the adamantane derivative in a minimal amount of the ethanol-water mixture with gentle heating and stirring.
-
In a separate container, dissolve β-cyclodextrin in the ethanol-water mixture (typically in a 1:1 molar ratio with the adamantane derivative).
-
Slowly add the adamantane derivative solution to the β-cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at a constant temperature (e.g., 40-50 °C) for several hours to facilitate the formation of the inclusion complex.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid can be further dried under vacuum or by freeze-drying to obtain the adamantane-β-CD inclusion complex powder.
Visualizations
Caption: Factors influencing the solubility of adamantane compounds.
Caption: Mechanism of cyclodextrin complexation for solubility enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. www2.ictp.csic.es [www2.ictp.csic.es]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Adamantane - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Adamantane Amine Derivatives
Welcome to the technical support center for the synthesis and optimization of adamantane amine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during the synthesis of adamantane amine derivatives, categorized by the reaction type.
Ritter Reaction
The Ritter reaction is a widely used method for synthesizing N-adamantyl amides from adamantyl carbocation precursors (e.g., from 1-adamantanol or 1-bromoadamantane) and nitriles. These amides can then be hydrolyzed to the corresponding primary amines.[1][2]
Q1: My Ritter reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in the Ritter reaction can stem from several factors. Here's a troubleshooting guide:
-
Incomplete Carbocation Formation: The formation of the stable 1-adamantyl cation is crucial.[1]
-
Side Reactions: The adamantyl cation can react with water present in the reaction mixture, leading to the formation of 1-adamantanol as a byproduct.
-
Solution: Maintain anhydrous conditions as much as possible. Use anhydrous solvents and reagents.
-
-
Suboptimal Temperature: The reaction temperature is critical.
Q2: I am observing the formation of an unexpected byproduct in my Ritter reaction. How can I identify and minimize it?
A2: A common byproduct is the corresponding alcohol from the reaction of the carbocation with trace water. If using a halo-adamantane precursor in the presence of a strong acid, elimination reactions can also occur.
-
Identification: Use analytical techniques like GC-MS or NMR to identify the structure of the byproduct.
-
Minimization:
-
Control Temperature: As mentioned, temperature control is key. High temperatures can promote side reactions.
-
Choice of Precursor: Alcohols are often better substrates for the Ritter reaction than their bromo-counterparts, as they can generate the carbocation more cleanly under acidic conditions.[2]
-
Purification: If byproduct formation is unavoidable, purification by column chromatography or recrystallization can isolate the desired amide.
-
Reductive Amination (including Leuckart-Wallach Reaction)
Reductive amination is a versatile method to form adamantane amines from adamantanone or other adamantyl ketones/aldehydes.[4][5] This can be a one-pot reaction where an imine is formed and then reduced in situ.[6]
Q1: My one-pot reductive amination is giving me a mixture of the desired amine, unreacted ketone, and the alcohol byproduct. How can I optimize the reaction?
A1: This is a common issue related to the choice of reducing agent and reaction conditions.
-
Reducing Agent Selection: The reducing agent should be selective for the imine/iminium ion over the carbonyl group.
-
Sodium Borohydride (NaBH₄): This is a powerful reducing agent but can also reduce the starting ketone.[7] If using NaBH₄, it's often better to perform a two-step reaction where the imine is pre-formed before adding the reducing agent.[8]
-
Sodium Cyanoborohydride (NaBH₃CN): This is more selective for the imine at a slightly acidic pH (6-7).[8] However, it is highly toxic.
-
Sodium Triacetoxyborohydride (STAB): This is a milder and highly selective reducing agent, often preferred for one-pot reductive aminations.[8]
-
-
pH Control: The formation of the imine is favored under slightly acidic conditions, which also catalyzes the reduction.
-
Solution: Add a catalytic amount of acetic acid to the reaction mixture.[8]
-
-
Reaction Time: Ensure sufficient time for both imine formation and reduction. Monitor the reaction progress by TLC or GC.
Q2: The Leuckart-Wallach reaction is not proceeding to completion, and I am getting N-formylated byproducts. What should I do?
A2: The Leuckart-Wallach reaction, which uses formic acid or its derivatives like ammonium formate, can be challenging.[4][9]
-
High Temperatures: This reaction typically requires high temperatures (120-180°C or higher).[4][9] Ensure your reaction is heated sufficiently.
-
N-formylated Byproducts: The formation of N-formyl derivatives is common when using formamide or ammonium formate.[9]
-
Solution: The N-formyl intermediate needs to be hydrolyzed to yield the final amine. This is typically done by heating with an acid (e.g., HCl).[10]
-
-
Reagent Choice: Using ammonium formate often gives better yields than formamide alone.[4] The presence of some water can be beneficial for the hydrolysis step, but complete removal of water can facilitate the initial formation of formamide from ammonium formate.[11]
Purification
Q1: I am struggling to purify my adamantane amine derivative. What are the best practices?
A1: The rigid and lipophilic nature of the adamantane cage can present purification challenges.[12]
-
Recrystallization: This is often a very effective method for purifying solid adamantane derivatives.[13]
-
Solvent Selection: For N-(1-adamantyl)-formamide, a methanol-water mixture is effective for recrystallization.[10] For adamantane monools, n-heptane has been used, though its effectiveness depends on the impurities present.[14] Experiment with different solvent systems (e.g., ethanol, ethyl acetate, hexanes) to find the optimal conditions for your specific derivative.
-
-
Column Chromatography: This is useful for removing impurities that are difficult to separate by recrystallization.[15]
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point. For more polar amines, adding a small amount of triethylamine or methanol to the eluent can improve separation and prevent streaking.
-
-
Acid-Base Extraction: For amine products, you can often purify them by dissolving the crude product in an organic solvent, washing with a dilute acid solution to extract the amine into the aqueous phase, washing the aqueous phase with an organic solvent to remove non-basic impurities, and then basifying the aqueous phase and extracting the pure amine back into an organic solvent.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for different synthetic routes to adamantane amine derivatives, allowing for easy comparison of conditions and yields.
Table 1: Ritter Reaction of 1-Bromoadamantane [1]
| Nitrile/Amide Reactant | Catalyst (mol%) | Molar Ratio (Reactant:Catalyst:1-AdBr) | Temperature (°C) | Time (h) | Yield (%) |
| Acetylamide | H₂SO₄ | 10:6:1 | 125 | 3.5 | 86.85 |
| Formamide | H₂SO₄ | 10:5.6:1 | 85 | 5.5 | 94.44 |
| Acetonitrile | Mn(OAc)₂ (3) | - | 110 | 3 | 100 |
| Acetonitrile | Mn(acac)₂ (3) | - | 110 | 3 | 99 |
Table 2: Reductive Amination of Adamantanone
| Amine | Reducing Agent | Solvent | Additive | Temperature | Time | Yield (%) | Reference |
| Ammonia | Ammonium Formate | - | - | 160-170°C | 5h | >90 | (General Leuckart conditions) |
| Aniline | NaBH₄ | Glycerol | None | 70°C | 40 min | 97 | [16] |
| Benzylamine | NaBH(OAc)₃ | Dichloroethane | Acetic Acid | Room Temp | 18h | High | [8] |
Experimental Protocols
Protocol 1: Synthesis of N-(1-adamantyl)acetamide via Ritter Reaction[1]
-
Materials:
-
1-Bromoadamantane
-
Acetylamide
-
Sulfuric Acid (96%)
-
Ice water
-
Chloroform
-
Methanol
-
Aqueous Ammonia (25%)
-
-
Procedure:
-
In a suitable reaction vessel, heat acetylamide (10 molar equivalents) to 115°C.
-
With stirring, add 1-bromoadamantane (1 molar equivalent) over 30 minutes.
-
Slowly add 96% sulfuric acid (6 molar equivalents) dropwise over 30 minutes, maintaining the temperature at 115°C.
-
After the addition is complete, raise the temperature to 125-130°C.
-
Monitor the reaction by TLC (e.g., CHCl₃:CH₃OH:aq. NH₃ 6:1:1) until the 1-bromoadamantane is consumed (approximately 3.5 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice water and stir for 1 hour at 0-5°C.
-
Collect the precipitate by filtration and wash with water.
-
The crude product can be further purified by recrystallization.
-
Protocol 2: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)[8]
-
Materials:
-
Adamantanone (1.0 equiv)
-
Primary or secondary amine (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, 1.0-1.2 equiv)
-
-
Procedure:
-
To a stirred solution of adamantanone and the amine in the chosen solvent, add acetic acid if desired.
-
Stir the mixture at room temperature for 20-60 minutes to allow for imine/iminium ion formation.
-
Add STAB portion-wise. The reaction is often mildly exothermic.
-
Continue stirring at room temperature and monitor the reaction by TLC or GC until the starting material is consumed (typically 1-24 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Visualizations
Caption: Mechanism of the Ritter Reaction for adamantane amine synthesis.
Caption: General workflow for one-pot reductive amination.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. JP4984548B2 - Purification method of adamantane monools - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. ias.ac.in [ias.ac.in]
Technical Support Center: Synthesis of N-Methylated Adamantanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-methylated adamantane derivatives. The content is structured in a question-and-answer format to directly address specific issues that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the N-methylation of adamantane amines?
A1: The most frequently employed method for the N-methylation of primary and secondary adamantane amines is the Eschweiler-Clarke reaction. This reductive amination procedure utilizes formaldehyde as the methyl source and formic acid as the reducing agent. A key advantage of this reaction is that it typically stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[1][2]
Q2: What are the primary challenges when N-methylating bulky adamantane amines?
A2: The primary challenge in the N-methylation of adamantane amines is the significant steric hindrance imposed by the adamantane cage. This bulkiness can impede the approach of reagents to the nitrogen atom, potentially leading to incomplete reactions and the formation of side products. Careful optimization of reaction conditions is crucial to maximize the yield of the desired N-methylated product.
Q3: Can I use other methylating agents besides formaldehyde and formic acid?
A3: Yes, alternative methods for N-methylation can be employed. Reductive amination using formaldehyde with other reducing agents, such as sodium borohydride or sodium cyanoborohydride, is a common alternative.[3][4][5][6] For the synthesis of some adamantane derivatives like memantine, a Ritter-type reaction involving formamide followed by hydrolysis is a preferred industrial route, which circumvents direct methylation of the amine.[7][8]
Troubleshooting Guides
Problem 1: Low Yield of the Desired N,N-dimethylated Adamantane
Low conversion of the starting adamantanamine to the desired N,N-dimethylated product is a common issue, often attributable to the steric bulk of the adamantane moiety.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Incomplete Reaction | Increase reaction temperature to the reflux temperature of the mixture (typically around 100-110 °C). | Enhanced reaction kinetics to drive the reaction to completion. |
| Extend the reaction time. Monitor the reaction progress by TLC or GC-MS. | Increased conversion of starting material and mono-methylated intermediate. | |
| Use a moderate excess of formaldehyde and formic acid (e.g., 3-5 equivalents of each). | Shifts the equilibrium towards product formation. | |
| Sub-optimal Reagents | Ensure the use of high-purity, fresh formaldehyde and formic acid. | Minimizes potential side reactions from impurities. |
Problem 2: Presence of Significant Side Products
The formation of side products can complicate purification and reduce the overall yield. The primary side products in the Eschweiler-Clarke methylation of 1-adamantanamine are the result of incomplete reaction or alternative reaction pathways.
| Side Product | Identification | Mitigation Strategy |
| N-methyl-1-adamantanamine | A peak in GC-MS with a mass corresponding to the mono-methylated product. A separate spot on TLC. | Increase reaction time and/or temperature. Ensure a sufficient excess of formaldehyde and formic acid. |
| N-formyl-1-adamantanamine | Identified by GC-MS and NMR spectroscopy. This is a known metabolite of amantadine.[9] | Ensure a sufficient amount of formic acid is present to completely reduce the imine and formyl intermediates. Monitor the reaction until the intermediate is consumed. |
| 1,3,5-Tri-(1-adamantyl)-hexahydro-1,3,5-triazine | This trimer can form from the condensation of three molecules of adamantanamine with three molecules of formaldehyde.[10] It can be detected by mass spectrometry. | Use a stoichiometric excess of formic acid relative to formaldehyde. Maintain a slightly acidic pH to favor iminium ion formation over triazine formation. |
| Unreacted 1-Adamantanamine | Detected by TLC or GC-MS, matching the starting material. | Re-run the reaction with optimized conditions (longer time, higher temperature, or fresh reagents). |
Experimental Protocols
General Protocol for the Eschweiler-Clarke N,N-dimethylation of 1-Adamantanamine
Disclaimer: This is a generalized protocol and should be optimized for specific substrates and scales.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-adamantanamine (1.0 equivalent).
-
Reagent Addition: Add formic acid (98-100%, ~5.0 equivalents) to the flask, followed by the slow addition of aqueous formaldehyde (37 wt. %, ~5.0 equivalents). The addition of formaldehyde may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic (pH > 9). Be cautious as CO2 evolution can cause vigorous foaming.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing a small amount of triethylamine (to prevent tailing of the amine). Alternatively, the product can be converted to its hydrochloride salt by dissolving the crude amine in diethyl ether and adding a solution of HCl in ether, followed by filtration of the precipitated salt. Recrystallization of the free base or its salt can further enhance purity.
Visualizations
Caption: Main reaction pathway for the Eschweiler-Clarke N,N-dimethylation of 1-adamantanamine.
Caption: Potential side reactions in the N-methylation of 1-adamantanamine.
Caption: A logical workflow for troubleshooting the synthesis of N-methylated adamantanes.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. gctlc.org [gctlc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A revision of the metabolic disposition of amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hexahydro-1,3,5-triazine - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Metabolic Stability with Adamantan-1-ylmethyl-methyl-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Adamantan-1-ylmethyl-methyl-amine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on enhancing metabolic stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for using the this compound scaffold in drug design?
A1: The adamantane moiety is a rigid, lipophilic, three-dimensional structure that is often incorporated into drug candidates to enhance their metabolic stability.[1][2][3] Its cage-like structure can sterically shield metabolically susceptible parts of a molecule from enzymatic degradation by cytochrome P450 (CYP) enzymes, a common route of drug metabolism.[1] This can lead to an improved pharmacokinetic profile, including a longer biological half-life.[1]
Q2: What are the most common metabolic pathways for adamantane-containing compounds?
A2: Hydroxylation is a primary metabolic pathway for compounds containing an adamantane group.[1] Additionally, for this compound specifically, the N-methyl group represents a potential "metabolic soft spot" susceptible to N-dealkylation.[4][5][6]
Q3: My compound, which incorporates the this compound scaffold, shows high clearance in liver microsomal stability assays. What are the likely causes?
A3: High clearance in a microsomal stability assay suggests that your compound is being rapidly metabolized by Phase I enzymes, primarily CYP enzymes located in the microsomes.[7][8][9] For adamantane derivatives, this could be due to:
-
Hydroxylation of the adamantane cage: Even with its stability, the adamantane structure can be hydroxylated.[1]
-
Metabolism at other sites: The rest of your molecule may contain metabolically labile sites.
-
N-dealkylation: The N-methyl group on the amine can be a primary site of metabolism.[4][5][6]
Q4: How can I determine the specific site of metabolism on my this compound-containing compound?
A4: To identify the "metabolic soft spot," you will need to perform metabolite identification studies. This typically involves incubating your compound with liver microsomes or S9 fractions and analyzing the resulting mixture using high-resolution mass spectrometry (LC-MS/MS).[4] By comparing the mass spectra of the parent compound and its metabolites, you can deduce the structural modifications that have occurred (e.g., addition of an oxygen atom for hydroxylation).
Q5: What is the difference between a liver microsomal stability assay and an S9 fraction stability assay?
A5: A liver microsomal stability assay primarily assesses Phase I metabolism, which is mediated by enzymes like CYPs found in the endoplasmic reticulum of liver cells.[9][10][11] The S9 fraction, on the other hand, contains both microsomes and the cytosolic fraction of liver cells.[12][13][14] This means that S9 assays can evaluate both Phase I and Phase II (conjugative) metabolism, providing a more comprehensive picture of a compound's overall hepatic metabolism.[12][13][14]
Troubleshooting Guides
Issue 1: High Variability in Metabolic Stability Data
-
Potential Cause: Inconsistent experimental conditions.
-
Troubleshooting Steps:
-
Standardize Reagent Preparation: Ensure that buffer solutions, NADPH regenerating systems, and microsomal/S9 fractions are prepared consistently for each experiment.[7][10]
-
Control for DMSO Concentration: The final concentration of DMSO (or other solvent used for the test compound) in the incubation should be kept low and constant (typically < 0.5%) as it can affect enzyme activity.[10]
-
Ensure Proper Mixing: Vortex all solutions thoroughly before and during the experimental setup.
-
Maintain Temperature: Use a calibrated incubator to maintain a constant temperature of 37°C throughout the incubation period.[8][13]
-
Issue 2: Compound Appears Unstable in the Absence of NADPH
-
Potential Cause: The compound may be chemically unstable in the assay buffer or may be metabolized by NADPH-independent enzymes.
-
Troubleshooting Steps:
-
Run a "Minus Cofactor" Control: Always include a control incubation where the NADPH regenerating system is omitted.[8][9] Significant disappearance of the compound in this control indicates chemical instability or metabolism by enzymes not requiring NADPH.
-
Assess Buffer Stability: Incubate the compound in the assay buffer alone (without microsomes or S9 fraction) to check for degradation.
-
Consider Esterase Activity: If your compound contains an ester functional group, it may be susceptible to hydrolysis by esterases present in liver fractions, which are NADPH-independent.
-
Issue 3: Difficulty in Quantifying the Parent Compound using LC-MS/MS
-
Potential Cause: Poor ionization, matrix effects, or non-specific binding.
-
Troubleshooting Steps:
-
Optimize Mass Spectrometry Parameters: Adjust the ionization source parameters (e.g., spray voltage, gas flow) to maximize the signal for your compound.
-
Use an Internal Standard: Incorporate a stable, isotopically labeled version of your compound or a structurally similar analog as an internal standard to account for variations in sample processing and matrix effects.[1]
-
Check for Non-Specific Binding: Adamantane-containing compounds can be lipophilic and may bind to plasticware. Using low-binding plates and tubes can mitigate this issue.
-
Data Presentation
Table 1: Comparative Metabolic Stability of this compound Analogs in Human Liver Microsomes
| Compound ID | Modification from Parent | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Parent | This compound | 45 | 30.8 |
| Analog A | N-demethylated | > 60 | < 23.1 |
| Analog B | Hydroxylated Adamantane | 25 | 55.4 |
| Analog C | Fluorinated Adamantane | > 60 | < 23.1 |
This is hypothetical data for illustrative purposes.
Experimental Protocols
In Vitro Liver Microsomal Stability Assay
This assay measures the rate of disappearance of a test compound upon incubation with liver microsomes to determine its metabolic stability.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound (e.g., this compound)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[7]
-
Ice-cold acetonitrile with an internal standard
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound in DMSO. Dilute to a working concentration in acetonitrile. Prepare the microsomal incubation medium containing phosphate buffer and the NADPH regenerating system.[1]
-
Incubation Setup: Pre-warm the liver microsomes and the NADPH regenerating system to 37°C.
-
Initiate Reaction: Add the test compound (final concentration typically 1 µM) to the microsomal suspension to start the reaction.[10][15]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.[1]
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[1][7]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[1]
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point. Plot the natural logarithm of the percent remaining against time. The half-life (t½) and intrinsic clearance (CLint) can then be calculated from the slope of this plot.[1]
S9 Fraction Stability Assay
This assay is similar to the microsomal stability assay but uses the S9 fraction to include both Phase I and Phase II metabolic enzymes.[12][13]
Key Differences from Microsomal Assay:
-
Enzyme Source: Use liver S9 fraction instead of microsomes.[14]
-
Cofactors: In addition to an NADPH regenerating system for Phase I reactions, the incubation mixture can be supplemented with cofactors for Phase II reactions, such as UDPGA (for glucuronidation) and PAPS (for sulfation), if these pathways are of interest.[13][14]
Visualizations
Caption: Experimental workflow for in vitro metabolic stability assays.
Caption: Postulated metabolic pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|High-Qurity|RUO [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[ d]thiazol-2(3 H)one σ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. mercell.com [mercell.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. mttlab.eu [mttlab.eu]
- 13. mttlab.eu [mttlab.eu]
- 14. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. creative-bioarray.com [creative-bioarray.com]
Purification challenges of adamantane-based compounds
Welcome to the Technical Support Center for Adamantane-Based Compounds. This resource provides detailed troubleshooting guides and answers to frequently asked questions concerning the unique purification challenges associated with these molecules.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of adamantane-based compounds so challenging?
A1: The purification of adamantane derivatives presents several distinct challenges stemming from their unique physical properties:
-
High Symmetry and Lipophilicity: The rigid, cage-like, and non-polar structure of the adamantane core makes it difficult to separate derivatives with similar polarities, such as positional isomers or compounds with minor structural differences.[1][2]
-
High Melting Points and Sublimation: Adamantane and many of its simple derivatives have unusually high melting points for hydrocarbons of their molecular weight and can sublime even at room temperature.[3] This property can be exploited for purification but also complicates handling and other purification techniques like distillation.
-
Solubility: Adamantane itself is practically insoluble in water but readily dissolves in nonpolar organic solvents.[3] The solubility of its derivatives is highly dependent on the attached functional groups, which can make solvent selection for recrystallization or chromatography non-trivial.
Q2: What are the most common impurities found in adamantane-based compounds?
A2: Impurities typically originate from the synthetic route or subsequent degradation.[4] Common impurities include:
-
Unreacted Starting Materials: The original adamantane cage or precursors like dicyclopentadiene may remain.[4][]
-
Byproducts of Synthesis: Reactions can produce isomers, over-functionalized products (e.g., di- or tri-substituted adamantanes when a mono-substituted product is desired), or products from side reactions.[6] For example, in the synthesis of 1-Iodoadamantane, common impurities are 1-Adamantanol and 1-Bromoadamantane.[4]
-
Degradation Products: Some adamantane derivatives can be sensitive to light or moisture, potentially degrading over time.[4]
Q3: Which purification technique is most effective for adamantane derivatives?
A3: The optimal purification technique depends on the specific compound, its physical properties, and the nature of the impurities.
-
Recrystallization is highly effective for crystalline solids, especially for removing impurities with different solubility profiles.[7][8]
-
Column Chromatography is a versatile method for separating compounds based on polarity and is widely used for adamantane derivatives.[6][9]
-
Sublimation is an excellent choice for volatile, thermally stable compounds like unsubstituted adamantane, as it can yield very high purity material.[3][10]
-
High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase (RP-HPLC), can be used for both analytical purity checks and preparative purification of complex mixtures.[11][12]
Troubleshooting Guides
Recrystallization Issues
Q: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when a solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated and cooled too quickly.[8]
-
Solution 1: Reheat and Agitate: Reheat the solution until the oil fully redissolves. Allow it to cool much more slowly, perhaps by insulating the flask. Vigorous stirring during cooling can sometimes promote crystallization.
-
Solution 2: Modify Solvent System: Add a small amount of a "good" solvent (one in which the compound is more soluble) to the hot solution to lower the saturation point.[8]
-
Solution 3: Lower the Solvent Boiling Point: Switch to a solvent with a lower boiling point in which your compound still exhibits the required temperature-dependent solubility.
Q: No crystals are forming, even after cooling the solution in an ice bath. How can I induce crystallization?
A: Crystal formation requires nucleation, which can sometimes be slow to initiate.
-
Solution 1: Seeding: If you have a pure crystal of the compound, add a tiny amount ("a seed") to the cold solution. This provides a template for crystal growth.[7]
-
Solution 2: Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass can provide nucleation sites.
-
Solution 3: Reduce Solvent Volume: If too much solvent was added, the solution may not be saturated enough for crystallization. Carefully evaporate some of the solvent and allow the solution to cool again.
Chromatography & Reaction Issues
Q: My reaction with a commercial adamantane starting material is sluggish or incomplete. Could impurities be the cause?
A: Yes, impurities in the starting material are a common cause of incomplete or slow reactions.[4] For example, when using commercial 1-Iodoadamantane:
-
Presence of 1-Adamantanol: This impurity can react with and consume strong bases or organometallic reagents, reducing their effective concentration for the desired reaction.[4]
-
Presence of 1-Bromoadamantane: This impurity is less reactive than its iodo-analogue in many reactions, such as nucleophilic substitutions, which can lead to incomplete conversion.[4]
Q: I am observing unexpected byproducts in my reaction. How can I determine if my starting material is the source?
A: Impurities can act as reactants, leading to undesired side products.
-
Analysis of Starting Material: Before starting your reaction, analyze the commercial adamantane compound using techniques like Gas Chromatography (GC), HPLC, or NMR to identify and quantify any impurities. For most pharmaceutical applications, a purity of 99% or higher is recommended.[13]
-
Example: If your reaction is sensitive to alcohols and you are using 1-Iodoadamantane, the presence of 1-Adamantanol impurity could be deprotonated to form an alkoxide, which may act as a nucleophile and generate ether byproducts.[4]
Data Presentation
Table 1: Common Impurities in Commercial 1-Iodoadamantane
This table summarizes common impurities and their potential impact on subsequent reactions.[4]
| Impurity | Typical Level | Potential Impact on Reactions |
| Adamantane | 1-2% | Lowers the effective concentration of the active reagent. |
| 1-Adamantanol | 0.5-1% | Reacts with strong bases or organometallics; can act as a competing nucleophile. |
| 1-Bromoadamantane | 0.5-1% | Less reactive; leads to incomplete conversion in nucleophilic substitutions or coupling reactions. |
Table 2: Solvent Selection Guide for Adamantanone Recrystallization
This table provides a guideline for selecting a suitable solvent for the recrystallization of adamantanone.[8]
| Solvent | Solubility (Room Temp) | Solubility (Elevated Temp) | Comments |
| Isopropanol | Moderate | High | Often a good balance for effective dissolution when hot and good recovery when cold. |
| Hexane/Heptane | Low | Moderate | Good choice for recrystallization or as an anti-solvent with a more polar solvent. |
| Toluene | Moderate | High | A higher boiling point solvent that can be effective. |
| Methanol/Ethanol | High | Very High | High solubility at room temperature may lead to lower yields; requires significant cooling. |
| Ethyl Acetate/Acetone | High | Very High | Very effective at dissolving; a co-solvent may be needed to reduce solubility for recovery. |
| Water | Insoluble | Insoluble | Not suitable as a primary solvent for non-polar adamantane derivatives. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of Adamantanone
This protocol provides a general procedure for purifying adamantanone using a single solvent, such as isopropanol.[8]
-
Dissolution: Place the crude adamantanone in an appropriately sized Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., isopropanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the solvent until the solid is completely dissolved at the solvent's boiling point. Avoid adding excess solvent to ensure high recovery.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Mixed-Solvent Recrystallization of Adamantane-1,4-diol
This protocol is useful when no single solvent has the ideal solubility characteristics. It uses a "good" solvent where the compound is soluble and a "poor" solvent where it is not.[7]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude adamantane-1,4-diol in the minimum amount of a hot "good" solvent (e.g., methanol).
-
Addition of "Poor" Solvent: While the solution remains hot, add a "poor" solvent (e.g., water) dropwise with swirling until the solution becomes faintly cloudy (the point of saturation).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol above, using an ice-cold mixture of the two solvents for washing.
Visualizations
Caption: General workflow for the purification and analysis of adamantane compounds.
Caption: Decision tree for troubleshooting common recrystallization problems.
Caption: Impact of an alcohol impurity on a reaction involving a strong base.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 6. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
Technical Support Center: Scaling Up the Synthesis of Adamantan-1-ylmethyl-methyl-amine
Welcome to the technical support center for the synthesis of Adamantan-1-ylmethyl-methyl-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this synthesis from laboratory to pilot-plant scale. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is a one-pot reductive amination. This process involves the reaction of 1-adamantanecarboxaldehyde with methylamine to form an intermediate imine, which is then reduced in-situ to the desired secondary amine, this compound. This method is favored for its efficiency and avoidance of isolating the potentially unstable imine intermediate.
Q2: Which reducing agents are suitable for the scale-up of this reductive amination?
A2: Several reducing agents can be used, with the choice often depending on scale, cost, and safety considerations. Sodium triacetoxyborohydride (STAB) is a mild and selective reagent, often used in non-protic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[1] For larger scale operations, sodium borohydride (NaBH₄) in alcoholic solvents can be a more cost-effective option, though careful control of addition is necessary to avoid reduction of the starting aldehyde.[1] Catalytic hydrogenation is another green and scalable alternative, though it requires specialized equipment.
Q3: What are the critical process parameters to monitor during scale-up?
A3: Key parameters include temperature control, addition rates of reagents, and mixing efficiency. The imine formation and reduction steps can be exothermic, and inefficient heat dissipation in larger reactors can lead to side reactions and impurity formation. Slower addition of the reducing agent and robust mixing are crucial to maintain a consistent temperature profile.
Q4: How can I monitor the reaction progress effectively at a larger scale?
A4: At-line or in-line monitoring techniques are ideal for large-scale production. However, for pilot-plant scale, taking regular samples for analysis by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) is a practical approach. Monitoring the disappearance of the starting aldehyde is a reliable indicator of reaction progression.
Q5: My crude product is an oil. How can I facilitate its isolation and purification on a larger scale?
A5: It is common for the free base of this compound to be an oil. A practical approach for large-scale isolation is to convert the crude amine into a crystalline salt, such as the hydrochloride (HCl) salt. This is typically achieved by treating a solution of the crude product with hydrochloric acid. The resulting solid salt can then be easily isolated by filtration and purified by recrystallization.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
| Problem / Question | Potential Root Causes | Recommended Solutions & Actions |
| Low or Stalled Conversion | 1. Inefficient Imine Formation: Presence of excess water, incorrect stoichiometry. 2. Degraded Reducing Agent: Sodium triacetoxyborohydride (STAB) is moisture-sensitive. 3. Insufficient Mixing: In larger reactors, poor mixing can lead to localized concentration gradients. | 1. Ensure Anhydrous Conditions: Use dry solvents and reagents. Consider the use of a dehydrating agent like magnesium sulfate if water is suspected. Verify the molar equivalents of methylamine. 2. Use Fresh Reducing Agent: Purchase STAB from a reliable supplier and handle it under an inert atmosphere. 3. Optimize Agitation: Increase the stirring speed and ensure the impeller design is suitable for the reactor geometry. |
| Formation of Impurities | 1. Over-alkylation: The product amine can react with another molecule of the aldehyde to form a tertiary amine. 2. Aldehyde Reduction: The reducing agent can reduce the starting aldehyde to 1-adamantylmethanol. 3. Hydrolysis of Imine: If water is present, the intermediate imine can hydrolyze back to the starting aldehyde. | 1. Control Stoichiometry: Use a slight excess of methylamine to favor the formation of the secondary amine. 2. Controlled Addition of Reducing Agent: Add the reducing agent portion-wise or via a syringe pump to maintain a low concentration, which favors reduction of the more reactive imine over the aldehyde.[2] 3. Maintain Anhydrous Conditions: As mentioned above, dry conditions are crucial. |
| Difficult Product Isolation | 1. Product is an Oil: The free base is often a low-melting solid or oil, making handling difficult. 2. Emulsion during Workup: The amine product can act as a surfactant, leading to emulsions during aqueous extraction. | 1. Salt Formation: Convert the crude product to its hydrochloride salt, which is typically a crystalline solid that is easier to filter and purify. 2. Brine Wash: During the workup, wash the organic layer with a saturated sodium chloride solution (brine) to break emulsions. Adding a small amount of a different organic solvent can also help. |
| Exothermic Reaction Runaway | 1. Rapid Addition of Reducing Agent: The reduction of the imine is exothermic. 2. Inadequate Cooling: The reactor's cooling system may not be sufficient for the heat generated at a larger scale. | 1. Slow Addition: Add the reducing agent slowly and monitor the internal temperature closely. 2. Improved Heat Transfer: Ensure the reactor has a sufficient cooling jacket and that the heat transfer fluid is at the appropriate temperature. Consider a jacketed reactor with a higher surface area-to-volume ratio if possible. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Plant Scale Synthesis Parameters
| Parameter | Lab-Scale (10 g) | Pilot-Plant Scale (1 kg) | Key Considerations for Scale-Up |
| 1-Adamantanecarboxaldehyde | 10 g (1.0 eq) | 1.0 kg (1.0 eq) | Ensure consistent purity of raw materials. |
| Methylamine (40% in H₂O) | ~1.2 eq | ~1.2 eq | Precise stoichiometry is important to minimize side reactions. |
| Sodium Triacetoxyborohydride (STAB) | ~1.5 eq | ~1.5 eq | STAB is moisture-sensitive; ensure proper handling and storage. |
| Solvent (DCM) | 100 mL (10 vol) | 10 L (10 vol) | Ensure adequate mixing and heat transfer. |
| Addition Time (STAB) | 15-30 minutes (portion-wise) | 1-2 hours (via solids dispenser or in portions) | Critical for temperature control. Slower addition is necessary to manage the exotherm. |
| Reaction Time | 2-4 hours | 4-8 hours | Longer reaction times may be needed at scale due to mass transfer limitations. |
| Typical Isolated Yield (as HCl salt) | 85-95% | 80-90% | Yields may be slightly lower at scale due to handling losses and less efficient mixing. |
Experimental Protocols
Detailed Methodology for Pilot-Plant Scale (1 kg) Synthesis
1. Materials and Equipment:
-
1-Adamantanecarboxaldehyde (1.0 kg, 1.0 eq)
-
Methylamine (40% solution in water, ~1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (~1.5 eq)
-
Dichloromethane (DCM), anhydrous (10 L)
-
Hydrochloric Acid (concentrated, for salt formation)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate
-
20 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel/solids dispenser.
2. Reaction Setup:
-
Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge the reactor with 1-adamantanecarboxaldehyde (1.0 kg) and dichloromethane (5 L).
-
Cool the mixture to 0-5 °C using a circulating chiller.
3. Imine Formation:
-
Slowly add the methylamine solution to the stirred mixture, maintaining the temperature below 10 °C.
-
Allow the mixture to stir at 0-5 °C for 1 hour after the addition is complete.
4. Reduction:
-
Slowly add the sodium triacetoxyborohydride (STAB) in portions over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours.
5. Reaction Monitoring:
-
Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed.
6. Work-up and Quenching:
-
Cool the reaction mixture back to 0-10 °C.
-
Slowly and carefully add saturated sodium bicarbonate solution to quench the excess reducing agent and neutralize any acetic acid byproduct from the STAB.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
7. Isolation and Purification (as HCl salt):
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and transfer to a clean reactor.
-
Cool the solution to 0-5 °C.
-
Slowly add concentrated hydrochloric acid with vigorous stirring until the pH of a wet litmus paper test is acidic.
-
The hydrochloride salt should precipitate as a white solid.
-
Stir the slurry at 0-5 °C for 1-2 hours to ensure complete precipitation.
-
Isolate the solid product by filtration.
-
Wash the filter cake with cold dichloromethane.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound HCl.
Caption: Troubleshooting decision tree for synthesis scale-up.
References
Preventing degradation of Adamantan-1-ylmethyl-methyl-amine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Adamantan-1-ylmethyl-methyl-amine to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound?
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.[1][2] The ideal storage temperature is at room temperature. It is crucial to keep the container tightly sealed to prevent exposure to moisture and air, as amines can be hygroscopic.[3] Polyethylene or polypropylene containers are recommended for storage.[4]
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, knowledge from similar amine compounds and the related drug Memantine suggest potential degradation routes.[5][6][7] The primary concerns for amine degradation are oxidation and reaction with atmospheric carbon dioxide.[8][9]
-
Oxidation: Exposure to air, particularly in the presence of light or heat, can lead to the oxidation of the amine group.
-
Carbamate Formation: Like other amines, it may react with carbon dioxide from the air to form carbamate salts.
-
Hydrolysis: Although studies on the related compound memantine show it is relatively resistant to hydrolysis, prolonged exposure to moisture, especially at non-neutral pH, could potentially lead to degradation.[7]
Q3: How can I detect degradation of my this compound sample?
Visual inspection for color change or the presence of solid precipitates can be an initial indicator of degradation. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a suitable method.[10][11] Since this compound lacks a strong chromophore, derivatization with an agent like 9-fluorenylmethyl chloroformate (FMOC-Cl) may be necessary for sensitive UV detection.[12][13]
Q4: Is this compound sensitive to light?
While specific photostability data is limited, it is good practice to store the compound protected from light, as UV radiation can promote oxidative degradation in some amines.[7][14]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Discoloration of the compound (e.g., yellowing) | Oxidation due to exposure to air or light. | Discard the affected batch if purity is critical. For future storage, ensure the container is tightly sealed and consider storing under an inert atmosphere (e.g., nitrogen or argon). Store in an amber vial or in a dark location. |
| Clumping or caking of the solid | Absorption of moisture from the air (hygroscopicity).[3] | Dry the material under vacuum if appropriate for the scale and subsequent use. Ensure the container is sealed tightly and store in a desiccator. |
| Inconsistent experimental results | Potential degradation of the stock solution. | Prepare fresh stock solutions for critical experiments. If using older solutions, verify the concentration and purity via HPLC analysis. Stock solutions of the related compound Memantine hydrochloride have been found to be stable for up to 3 months at -20°C. |
| Precipitate formation in solutions | Formation of insoluble degradation products or salts (e.g., carbonates from CO2 exposure). | Identify the precipitate if possible. If degradation is suspected, the solution should be discarded. Filter the solution if the precipitate is believed to be an impurity that will not affect the experiment. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol outlines a method to assess the stability of this compound under specific storage conditions.
1. Sample Preparation and Stress Conditions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
- Aliquot the stock solution into several vials.
- Expose the vials to different stress conditions (e.g., elevated temperature, light exposure, humidity).
- Keep a control sample stored under recommended conditions (cool, dark, and dry).
2. Derivatization (if required for detection):
- To a known volume of the amine solution, add a solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile and a borate buffer solution.
- Allow the reaction to proceed at room temperature.
3. HPLC Analysis:
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and a phosphate buffer.
- Detection: UV detector at a wavelength appropriate for the FMOC derivative (e.g., 265 nm).
- Injection Volume: 20 µL.
- Flow Rate: 1.0 mL/min.
4. Data Analysis:
- Compare the chromatograms of the stressed samples to the control sample.
- A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
- Quantify the percentage of remaining parent compound to assess the extent of degradation.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for stability assessment of this compound.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Degradation of pharmaceutical memantine by photo-based advanced oxidation processes: Kinetics, pathways and environmental aspects - East China Normal University [pure.ecnu.edu.cn]
- 6. Degradation of pharmaceutical memantine by photo-based advanced oxidation processes: Kinetics, pathways and environmental aspects [iris.polito.it]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Analytical methods for detecting impurities in Adamantan-1-ylmethyl-methyl-amine
Welcome to the technical support center for the analytical characterization of Adamantan-1-ylmethyl-methyl-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in detecting and quantifying impurities.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities associated with this compound?
A1: Impurities can originate from various sources, including starting materials, side reactions during synthesis, and degradation.[1][2] For this compound, potential impurities may include:
-
Starting Material Residues: Unreacted 1-adamantanemethanol or methylamine.
-
Reaction By-products: Formation of over-alkylated products or compounds from side reactions. For instance, incomplete reactions or competing pathways can generate structurally related impurities.[1]
-
Degradation Products: The amine functionality can be susceptible to oxidation or reaction with atmospheric carbon dioxide.[2]
-
Residual Solvents: Solvents used during synthesis and purification steps.[1][3]
Below is a table of potential process-related impurities.
| Impurity Name | Potential Source | Structure |
| 1-Adamantanemethanol | Unreacted starting material | C₁₁H₁₈O |
| N-Methyl-1-adamantanemethanimine | Intermediate/Side-product | C₁₂H₁₉N |
| (Adamantan-1-yl)methanamine | Incomplete methylation | C₁₁H₁₉N |
| Adamantane | Starting material impurity | C₁₀H₁₆ |
Q2: Which analytical techniques are recommended for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[1][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV or Mass Spectrometric (MS) detection, is a primary method for separating and quantifying non-volatile impurities.[1][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile impurities, such as residual solvents and certain low-molecular-weight by-products.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities after isolation.[1][5] It provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structure determination.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities by providing molecular weight information.[2][4]
Caption: Logical workflow for impurity detection and identification.
Q3: What are the key parameters to consider during analytical method validation?
A3: Analytical method validation ensures that a procedure is suitable for its intended purpose.[6] Key validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6]
-
Range: The interval between the upper and lower concentration of the analyte for which the method has suitable linearity, accuracy, and precision.[6]
-
Accuracy: The closeness of test results to the true value.[6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]
| Parameter | Typical Acceptance Criteria (for an impurity method) |
| Specificity | No interference at the retention time of the main peak and impurities. |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80.0% - 120.0% |
| Precision (% RSD) | ≤ 10.0% at the limit of quantification |
| LOD/LOQ | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ) |
| Robustness | No significant impact on results from minor changes (e.g., pH ±0.1, flow rate ±5%). |
Troubleshooting Guides
HPLC Analysis
Q4: Why am I observing peak tailing with the this compound peak?
A4: Peak tailing is a common issue when analyzing basic compounds like amines.[8] The primary causes include:
-
Silanol Interactions: The basic amine can interact with acidic residual silanol groups on the silica-based column packing, causing tailing.[8]
-
Column Overload: Injecting too much sample can lead to peak distortion.[9][10]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to poor peak shape. For amines, a higher pH (7-9) using a hybrid or pH-stable column can improve peak shape.[8]
-
Column Contamination: Accumulation of contaminants on the column frit or packing material can disrupt the flow path.[11]
Caption: Troubleshooting flowchart for HPLC peak tailing.
Q5: My retention times are drifting. What are the common causes?
A5: Retention time shifts indicate a change in the chromatographic system.[9] Common causes include:
-
Mobile Phase Composition: Incorrectly prepared or degraded mobile phase. Always prepare fresh mobile phase.[12]
-
Column Temperature: Fluctuations in column temperature. Use a column oven for stable temperature control.[12]
-
Flow Rate Instability: Worn pump seals or check valves can cause an unstable flow rate.[9]
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.[12]
GC-MS Analysis
Q6: I'm seeing poor peak shape or no peaks for my compound. What should I investigate?
A6: Poor performance in GC-MS for a compound like this compound can be due to its polarity and basicity.
-
Active Sites: The amine group can interact with active sites in the injector liner or the column, leading to peak tailing or complete loss of the analyte. Using a deactivated liner and a column designed for amines is recommended.
-
Thermal Degradation: The compound might be degrading in the high-temperature injector. Try lowering the injector temperature.
-
Derivatization: For problematic amines, derivatization can improve peak shape and thermal stability.[13][14] This process modifies the amine to make it more volatile and less polar.
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Method for Impurity Profiling
This protocol is a general starting point and requires optimization and validation for your specific application.
-
Instrumentation: HPLC system with UV or DAD detector.
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 10 90 25.0 10 90 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as adamantane derivatives lack strong chromophores, low UV may be necessary).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurities
This method is suitable for identifying residual solvents and other volatile components.
-
Instrumentation: Gas chromatograph with a Mass Spectrometer detector.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or a wax column for better amine peak shape).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[15][16]
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp: Increase to 280 °C at 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 35-450 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane) at a concentration of approximately 5 mg/mL.
Protocol 3: NMR Sample Preparation for Structural Identification
-
Sample Isolation: Isolate the impurity of interest using preparative HPLC.
-
Drying: Ensure the isolated fraction is completely dry by removing the solvent under vacuum (e.g., using a lyophilizer or rotary evaporator).
-
Sample Preparation: Dissolve 1-5 mg of the isolated impurity in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] The choice of solvent is critical and should be based on the solubility of the compound.[5]
-
Analysis: Transfer the solution to a clean NMR tube. Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to elucidate the structure.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. benchchem.com [benchchem.com]
- 6. scllifesciences.com [scllifesciences.com]
- 7. sofpromed.com [sofpromed.com]
- 8. agilent.com [agilent.com]
- 9. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. phytopharmajournal.com [phytopharmajournal.com]
- 16. tips.sums.ac.ir [tips.sums.ac.ir]
Refinement of protocols for working with adamantane derivatives
Welcome to the Technical Support Center for working with adamantane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, characterization, and handling of adamantane derivatives.
Q1: My adamantane derivative has poor solubility in aqueous solutions. How can I improve this?
A1: The rigid, bulky, and highly lipophilic nature of the adamantane cage contributes to low aqueous solubility. Several strategies can be employed to overcome this:
-
Chemical Modification: Introduce polar functional groups such as amines, hydroxyls, or carboxylic acids onto the adamantane scaffold to increase polarity.
-
pH Adjustment: For derivatives with ionizable groups (e.g., amino or carboxyl groups), adjusting the pH to form a salt can significantly enhance solubility.
-
Co-solvency: Employ a mixture of water and a water-miscible organic solvent (a co-solvent) to increase the solubility of hydrophobic compounds.
-
Cyclodextrin Complexation: The hydrophobic adamantane core can form inclusion complexes with cyclodextrins, which have a hydrophilic exterior, thereby increasing the apparent water solubility.
Adamantane itself is readily soluble in nonpolar organic solvents like benzene, hexane, and chloroform, with solubility generally increasing with temperature.
Q2: I'm observing a complex and difficult-to-interpret NMR spectrum for my adamantane derivative. What are the common challenges and solutions?
A2: The high symmetry of the parent adamantane molecule leads to a simple NMR spectrum. However, substitution breaks this symmetry, often resulting in complex spectra with overlapping signals.[1][2]
-
Signal Overlap: Protons on the adamantane cage often have similar chemical environments, leading to overlapping multiplets.
-
Solution: Use a high-field NMR spectrometer (e.g., 300 MHz or higher) to improve signal dispersion.[2] Two-dimensional NMR techniques like COSY, HSQC, and HMBC can help to resolve overlapping signals and establish connectivity between protons and carbons.
-
-
Broad Signals: Broad singlets are sometimes observed for adamantane protons.
-
Troubleshooting: This can be due to conformational exchange or aggregation. Try acquiring the spectrum at different temperatures or in a different deuterated solvent.
-
Q3: My mass spectrometry results for a brominated adamantane derivative show two molecular ion peaks of almost equal intensity. Is this expected?
A3: Yes, this is a characteristic feature of brominated compounds. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance. This results in two molecular ion peaks ([M]+• and [M+2]+•) of almost equal intensity.[3] The primary fragmentation pathway for 1-bromoadamantane is the cleavage of the C-Br bond, leading to a stable adamantyl cation at m/z 135, which is often the base peak.[3]
Q4: What are the key safety precautions I should take when working with adamantane and its derivatives?
A4: Adamantane and its derivatives are generally stable crystalline solids but require careful handling.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and appropriate gloves.[4][5]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling powders to avoid inhalation of dust.[4][5]
-
Handling: Avoid contact with skin and eyes.[4] Do not breathe dust, mist, or spray.[4]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[1] Keep containers tightly closed.[1]
-
Spills: In case of a spill, sweep up the solid material and place it into a closed container for disposal.[6]
Q5: I am having difficulty with the functionalization of the adamantane core. What are some common issues?
A5: The direct functionalization of adamantane can be challenging due to the high bond dissociation energies of its C-H bonds.[7][8]
-
Low Reactivity: The C-H bonds of adamantane are strong, requiring reactive reagents for functionalization.
-
Lack of Selectivity: It can be difficult to achieve selective functionalization at a specific position (bridgehead vs. methylene) due to the similar reactivity of the C-H bonds.
-
Solution: The choice of reagents and reaction conditions is critical for achieving the desired functionalization with good yield and selectivity. For example, bromination with elemental bromine typically occurs at the bridgehead positions.
Quantitative Data Summary
The following tables provide a summary of quantitative data for common adamantane derivatives and reactions.
Table 1: High-Yield Synthesis of Adamantanone from Adamantane [9]
| Method | Oxidizing Agent / Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| A | Concentrated H₂SO₄ | 76 - 78 | 30 | 57 - 62.8 |
| B | Conc. H₂SO₄ + 20% Oleum | 60 - 70 | 10 | 68 |
| C | Conc. H₂SO₄ + Potassium Nitrite | Not Specified | 8.5 | 78 |
| D | 90-95% H₂SO₄ + SO₃/Oleum | 70 - 90 | Not Specified | High Yield |
| E | VO(acac)₂ / Hexafluoroacetone | 60 | Not Specified | 70 |
| F | Si-MCM-41-VO(Salten) | 60 | Not Specified | 22 (Conversion)¹ |
| ¹Note: Method F results in a product mixture, with a selectivity of 43.2% for 2-adamantanone from the 22% total conversion of adamantane. |
Table 2: Solubility of 1-Adamantanamine Hydrochloride in Various Solvents at 298.15 K
| Solvent | Mole Fraction Solubility (x1) |
| Distilled Water | 0.00721 |
| Acetic Acid | 0.00089 |
| Ethanol | 0.00198 |
| N,N-Dimethylformamide (DMF) | 0.00312 |
| N-Methyl-2-pyrrolidone (NMP) | 0.00456 |
| N,N-Dimethylacetamide (DMAC) | 0.00287 |
Table 3: ¹H and ¹³C NMR Chemical Shifts for Adamantane [1]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | 1.77 | broad singlet |
| 1.89 | broad singlet | |
| ¹³C | 28.76 | CH |
| 38.19 | CH₂ |
Table 4: Key Mass Fragments of 1-Bromoadamantane (EI-MS) [3]
| m/z | Proposed Fragment | Relative Intensity (%) | Notes |
| 216 | [M+2]+• ([C₁₀H₁₅⁸¹Br]+•) | ~25 | Isotopic peak of the molecular ion |
| 214 | [M]+• ([C₁₀H₁₅⁷⁹Br]+•) | ~25 | Molecular ion |
| 135 | [C₁₀H₁₅]+ | 100 | Adamantyl cation; often the base peak |
| 93 | [C₇H₉]+ | ~40 | Result of adamantane cage fragmentation |
| 79 | [C₆H₇]+ | ~35 | Further fragmentation of the adamantane cage |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving adamantane derivatives.
Protocol 1: Synthesis of Amantadine Hydrochloride from Adamantane
This protocol is a modified, two-step procedure for the synthesis of Amantadine Hydrochloride.[10]
Step 1: Synthesis of N-(1-adamantyl)formamide
-
To a stirred solution of nitric acid (22 mL, 0.52 mol), add adamantane (5.51 g, 0.04 mol) at 25-30 °C over 10 minutes.
-
To this mixture, add potassium cyanide (3.95 g, 0.06 mol) in portions over 20 minutes, maintaining the temperature at 25-30 °C.
-
Heat the reaction mixture to 60-65 °C and stir for 5.5 hours.
-
After the reaction is complete, add ice water (700 mL) to the mixture and stir for 1 hour at 0-5 °C.
-
Filter the precipitated white solid and wash it with cool water to obtain N-(1-adamantyl)formamide.
Step 2: Hydrolysis and Salt Formation
-
Prepare a solution of N-(1-adamantyl)formamide in a suitable solvent.
-
Add a solution of hydrochloric acid in ethanol. The optimal conditions are a molar ratio of HCl to N-(1-adamantyl)formamide of 5.5:1 and a 1:1 (v/v) ratio of aqueous HCl to ethanol.
-
Heat the mixture to 80-85 °C and stir for 60 minutes.
-
Cool the reaction mixture to precipitate Amantadine Hydrochloride.
-
Filter the product, wash with a cold solvent, and dry under vacuum.
Protocol 2: NMR Spectroscopic Analysis of Adamantane Derivatives
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of adamantane derivatives.[1][2]
-
Sample Preparation:
-
Dissolve 5-10 mg of the adamantane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum to obtain a single peak for each unique carbon atom.
-
A higher number of scans is typically required compared to ¹H NMR.
-
-
Data Processing:
-
Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Protocol 3: Mass Spectrometry Analysis of Adamantane Derivatives (EI-MS)
This is a general protocol for the analysis of adamantane derivatives using Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC).[3]
-
Sample Preparation:
-
Dissolve a small amount of the adamantane derivative in a volatile organic solvent (e.g., dichloromethane, hexane).
-
-
GC-MS Conditions:
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Column: Use a suitable capillary column (e.g., a nonpolar column like DB-5ms).
-
Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure separation of components.
-
-
Mass Spectrometer Conditions (EI):
-
Ionization Energy: Typically 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments of the analyte.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
-
Signaling Pathways and Experimental Workflows
This section provides diagrams of key signaling pathways and experimental workflows involving adamantane derivatives, created using the DOT language.
Signaling Pathway: Inhibition of Influenza A M2 Proton Channel by Amantadine
Signaling Pathway: Memantine Antagonism of the NMDA Receptor
Experimental Workflow: Structural Validation of an Adamantane Derivative
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [PDF] Mechanisms of NMDA receptor inhibition by memantine and ketamine | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A modified method for synthesis of amantadine hydrochloride [revmedmilitar.sld.cu]
Validation & Comparative
A Comparative Analysis of Adamantan-1-ylmethyl-methyl-amine and Amantadine for Researchers
An objective guide for scientists and drug development professionals on the chemical properties, known biological activities, and experimental evaluation of Adamantan-1-ylmethyl-methyl-amine in relation to the established drug, Amantadine.
This guide provides a detailed comparison of this compound and the well-characterized drug amantadine. While direct experimental data for this compound is limited in publicly available literature, this document compiles existing information on its chemical properties and draws comparisons based on established structure-activity relationships within the adamantane class of compounds. The guide also presents detailed protocols for key biological assays relevant to the known therapeutic actions of amantadine, offering a framework for the experimental evaluation of this compound.
Chemical Structure and Properties
Amantadine is a primary amine attached directly to the adamantane cage. This compound differs by the insertion of a methylene (-CH2-) group between the adamantane moiety and the nitrogen atom, which is further substituted with a methyl group, making it a secondary amine. These structural modifications can be expected to influence the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can affect its pharmacokinetic and pharmacodynamic profiles.
| Property | Amantadine | This compound |
| IUPAC Name | Adamantan-1-amine[1] | 1-(Adamantan-1-yl)-N-methylmethanamine[2] |
| Molecular Formula | C10H17N[1] | C12H21N[2] |
| Molar Mass | 151.25 g/mol [1] | 179.30 g/mol [2] |
| Structure | A primary amine directly attached to a tertiary carbon of the adamantane cage. | A secondary amine with a methyl group and an adamantan-1-ylmethyl group attached to the nitrogen. |
Comparative Biological Activity
Antiviral Activity: Amantadine's antiviral mechanism against influenza A virus involves the blockade of the M2 proton channel.[3][4] Studies on N-substituted adamantane amines have generally shown that N-alkylation, particularly with groups larger than a methyl group, tends to decrease the antiviral potency compared to amantadine.[5] The presence of both a methylene linker and an N-methyl group in this compound suggests that its antiviral activity might be lower than that of amantadine.
Neurological Activity: Amantadine is also used in the treatment of Parkinson's disease, exerting its effects through multiple mechanisms, including the antagonism of NMDA receptors and modulation of dopamine neurotransmission.[4][6][7] The affinity of adamantane derivatives for the NMDA receptor channel is influenced by their structure. While specific data for this compound is unavailable, a study on N-alkylated analogues of amantadine showed that N-methyl-amantadine had a slightly higher affinity for the ionic channel of the nicotinic acetylcholine receptor compared to amantadine, indicating that N-methylation can modulate receptor interactions. However, it is important to note that this is a different receptor from the primary targets for amantadine's anti-parkinsonian effects.
Experimental Protocols
To facilitate the direct comparison of these two compounds, the following are detailed protocols for key in vitro assays.
Influenza Virus Plaque Reduction Assay
This assay is fundamental for determining the antiviral efficacy of a compound against influenza virus.
Objective: To quantify the inhibition of influenza virus replication by a test compound.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza A virus stock
-
Test compounds (Amantadine and this compound)
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the influenza A virus stock in serum-free DMEM.
-
Infection: Wash the MDCK cell monolayers with phosphate-buffered saline (PBS) and infect with the virus dilutions for 1 hour at 37°C.
-
Compound Treatment: After infection, remove the virus inoculum and overlay the cells with an agarose or Avicel-containing medium containing various concentrations of the test compounds.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.
-
Staining: Fix the cells with a formalin solution and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (IC50) is calculated.
NMDA Receptor Binding Assay
This assay determines the affinity of a compound for the NMDA receptor.
Objective: To measure the binding affinity (Ki) of test compounds to the NMDA receptor.
Materials:
-
Rat brain cortex membranes (source of NMDA receptors)
-
[3H]MK-801 (a radioligand that binds to the NMDA receptor channel)
-
Test compounds (Amantadine and this compound)
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.
-
Binding Reaction: In a reaction tube, mix the brain membranes, [3H]MK-801, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Dopamine Transporter (DAT) Uptake Assay
This assay measures the functional inhibition of the dopamine transporter.
Objective: To determine the potency of test compounds in inhibiting dopamine uptake by the dopamine transporter.
Materials:
-
Cells stably expressing the human dopamine transporter (hDAT), e.g., HEK293-hDAT cells.
-
[3H]Dopamine
-
Test compounds (Amantadine and this compound)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation counter and fluid
Procedure:
-
Cell Plating: Plate HEK293-hDAT cells in a 96-well plate and allow them to adhere.
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with varying concentrations of the test compounds.
-
Uptake Initiation: Initiate dopamine uptake by adding [3H]Dopamine to the wells.
-
Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Measurement: Lyse the cells and measure the amount of [3H]Dopamine taken up using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [3H]Dopamine uptake (IC50).
Conclusion
While this compound remains a poorly characterized compound, its structural relationship to amantadine allows for informed hypotheses regarding its potential biological activities. Based on established structure-activity relationships for adamantane derivatives, it is plausible that the N-methylation and the insertion of a methylene spacer may reduce its antiviral potency compared to amantadine. The effect on neurological targets such as the NMDA receptor and dopamine transporter is more difficult to predict without direct experimental evidence. The provided experimental protocols offer a clear path for researchers to directly compare the performance of this compound and amantadine and to elucidate the pharmacological profile of this novel adamantane derivative. Such studies are essential for the rational design and development of new therapeutic agents based on the adamantane scaffold.
References
- 1. Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influenza virus plaque assay â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza virus plaque assay [protocols.io]
- 7. protocols.io [protocols.io]
A Comparative Analysis of Adamantan-1-ylmethyl-methyl-amine and Memantine in NMDA Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the N-methyl-D-aspartate (NMDA) receptor binding characteristics of the clinically approved drug memantine and the less-studied compound Adamantan-1-ylmethyl-methyl-amine. While extensive data is available for memantine, a notable scarcity of direct experimental evidence for this compound necessitates a comparative approach that includes data from structurally related adamantane derivatives to infer its potential binding profile.
Executive Summary
Memantine is a well-characterized, low-to-moderate affinity, uncompetitive open-channel blocker of the NMDA receptor. Its therapeutic success is attributed to its rapid off-rate kinetics and voltage-dependent binding, which allow it to preferentially block excessive, pathological NMDA receptor activation while sparing normal synaptic transmission. This compound, a structural analogue, is not well-characterized in the scientific literature regarding its NMDA receptor activity. However, data from structurally similar compounds suggest it may possess a significantly lower affinity for the NMDA receptor channel binding site compared to memantine. The key structural differences, namely the position and substitution of the amine group relative to the adamantane cage, are likely to be major determinants of these differing binding properties.
Data Presentation: Quantitative Comparison of Binding Properties
The following tables summarize the available quantitative data for memantine and related adamantane derivatives. It is important to note the absence of direct experimental data for this compound in the peer-reviewed literature.
Table 1: NMDA Receptor Binding Affinity
| Compound | Chemical Structure | Assay Type | Preparation | Radioligand | IC50 (µM) | Ki (µM) | Reference |
| Memantine | 1-amino-3,5-dimethyladamantane | Radioligand Binding | Human postmortem frontal cortex | [3H]MK-801 | - | 0.54 ± 0.23 | [1] |
| Electrophysiology | Cultured rat hippocampal neurons | - | 5.1 ± 1.7 | - | [2] | ||
| Amantadine | 1-aminoadamantane | Radioligand Binding | Human postmortem frontal cortex | [3H]MK-801 | - | 10.50 ± 6.10 | [1] |
| 1-N-methyl-amino-adamantane | 1-(methylamino)adamantane | Radioligand Binding | Human postmortem frontal cortex | [3H]MK-801 | - | 21.72 ± 1.63 | [3] |
| This compound | 1-(1-adamantyl)-N-methylmethanamine | - | - | - | No data available | No data available | - |
Table 2: NMDA Receptor Channel Blocking Kinetics and Voltage Dependency
| Compound | On-rate (kon) | Off-rate (koff) | Voltage Dependency | Trapping | Reference |
| Memantine | Rapid | Rapid | Strong | Partial | [4][5] |
| This compound | No data available | No data available | No data available | No data available | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of binding data. Below are representative protocols for the key experiments cited.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.
-
Membrane Preparation: Homogenates of post-mortem human frontal cortex are prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The tissue is homogenized and centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.[1]
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled NMDA receptor channel blocker, typically [3H]MK-801, and varying concentrations of the competing unlabeled compound (e.g., memantine or an analogue).[1]
-
Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through NMDA receptor channels and how it is affected by a channel blocker.
-
Cell Culture: Neurons (e.g., cultured rat hippocampal neurons) or cell lines expressing specific NMDA receptor subtypes are used.[2]
-
Recording Configuration: A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current flowing across the cell membrane.
-
NMDA Receptor Activation: NMDA receptors are activated by the application of NMDA and a co-agonist like glycine.
-
Drug Application: The channel blocker (e.g., memantine) is applied at various concentrations, and the resulting inhibition of the NMDA-evoked current is measured.
-
Data Analysis: The concentration of the blocker that reduces the NMDA-evoked current by 50% (IC50) is determined. Voltage dependency is assessed by measuring the block at different holding potentials. Use-dependency is evaluated by observing if the block increases with repeated receptor activation.
Mandatory Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
NMDA Receptor Signaling and Blocker Binding Site
Caption: NMDA receptor activation and channel blockade.
References
- 1. Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Effects of the 1-amino-adamantanes at the MK-801-binding site of the NMDA-receptor-gated ion channel: a human postmortem brain study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ((Adamantan-1-yl)methyl)(methyl)amine | C12H21N | CID 3010130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [(Adamantan-1-YL)methyl](methyl)amine hydrochloride | C12H22ClN | CID 16269949 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Efficacy of Adamantan-1-ylmethyl-methyl-amine Derivatives and Related Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Adamantane derivatives have long been a cornerstone in medicinal chemistry, demonstrating a broad spectrum of biological activities. The rigid, lipophilic adamantane cage is a unique pharmacophore that can enhance the therapeutic properties of various compounds. This guide provides a comparative overview of the in vitro efficacy of Adamantan-1-ylmethyl-methyl-amine derivatives and structurally related adamantane compounds, focusing on their antiviral, antimicrobial, and N-methyl-D-aspartate (NMDA) receptor antagonist activities. The data presented is compiled from various studies to aid in the evaluation and future development of this promising class of molecules.
Antiviral Activity
Adamantane derivatives, most notably amantadine and rimantadine, are known for their antiviral properties, particularly against the influenza A virus.[1] Their primary mechanism of action involves the inhibition of the M2 proton channel, a crucial component in the viral replication cycle.[1] However, the emergence of resistant strains has driven the development of novel derivatives with improved efficacy and a broader spectrum of activity.[1][2]
| Compound/Derivative Class | Virus Strain | Assay Type | IC50 / EC50 (µM) | Reference |
| Amantadine | Influenza A (H3N2) | Antiviral Activity Assay | - | [3] |
| Rimantadine | Influenza A (H3N2) | Antiviral Activity Assay | - | [3] |
| Glycyl-rimantadine (4b) | Influenza A (H3N2) | Antiviral Activity Assay | Lower than Amantadine | [3] |
| 2-methyl-2-aminoadamantane derivatives | Influenza A A/Calif/07/2009 (H1N1) S31N | Antiviral Activity Assay | <24 | [4] |
| (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One | Influenza A/California/7/2009 (S31N) | In vitro replication inhibition | More effective than Rimantadine | [5] |
| 2-(1-adamantyl)imidazole (2a) | Influenza A-2 Victoria | Antiviral Activity Assay in chick embryos | Significant activity | [6] |
| N-methyl-2-(1-adamantyl)imidazole (2b) | Influenza A-2 Victoria | Antiviral Activity Assay in chick embryos | Significant activity | [6] |
Antimicrobial Activity
The lipophilic nature of the adamantane moiety also contributes to the antimicrobial potential of its derivatives, enabling them to interact with and disrupt microbial membranes.[7] Studies have demonstrated their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides (7a-c) | Broad spectrum antibacterial | 0.5-32 | [1][8] |
| 4-(Adamantan-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide | Staphylococcus aureus | 0.022 | [9] |
| 4-(Adamantan-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide | Staphylococcus aureus | 0.05 | [9] |
| Schiff bases (Compound 9 and 14) | Gram-positive bacteria | 62.5–1000 | [7] |
| Hydrazide of 1-adamantanecarboxylic acid (Compound 19) | Gram-negative bacteria | 125–500 | [7] |
| N'-(3-hydroxy-4-methoxy benzylidene) adamantane-1-carbohydrazide | Staphylococcus aureus, Candida albicans | < 1.95 | [10] |
NMDA Receptor Antagonist Activity
Adamantane derivatives, including memantine, are well-established as N-methyl-D-aspartate (NMDA) receptor antagonists.[11] They act as uncompetitive open-channel blockers, which is crucial for their therapeutic potential in neurological disorders by preventing excessive calcium influx associated with excitotoxicity.[12][13]
| Compound | Assay Type | IC50 (µM) | Notes | Reference |
| Memantine | NMDA-induced currents in cultured superior colliculus neurones | 2.2 ± 0.2 | Voltage-dependent | [14] |
| Memantine | Blockade of LTP induction in hippocampal slices | 11.6 ± 0.53 | - | [14] |
| MK-801 | NMDA-induced currents in cultured superior colliculus neurones | 0.14 ± 0.04 | Less voltage-dependent | [14] |
| MK-801 | Blockade of LTP induction in hippocampal slices | 0.13 ± 0.02 | - | [14] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Microdilution Method)
This method is utilized to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation: A series of two-fold dilutions of the adamantane derivative is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plate is incubated at an appropriate temperature and duration for the specific microorganism.
-
Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Plaque Reduction Assay for Antiviral Activity
This assay is commonly used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
-
Cell Seeding: A confluent monolayer of host cells (e.g., MDCK cells for influenza) is prepared in multi-well plates.
-
Infection: The cell monolayer is infected with a known concentration of the virus.
-
Compound Treatment: After a brief incubation period to allow for viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the adamantane derivative.
-
Incubation: The plates are incubated for a period sufficient for viral plaques to develop.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Analysis: The number of plaques in the treated wells is compared to the number in untreated control wells to calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways
NMDA Receptor Antagonism by Adamantane Derivatives
Adamantane derivatives like memantine act as uncompetitive antagonists of the NMDA receptor. This means they only bind to the receptor when it is in an open state, which occurs upon the binding of the agonists glutamate and glycine (or D-serine). By blocking the open channel, these derivatives prevent the excessive influx of Ca2+ ions that can lead to excitotoxicity and neuronal cell death, a process implicated in various neurodegenerative diseases.[12][13]
References
- 1. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies | MDPI [mdpi.com]
- 4. Aminoadamantanes with Persistent in Vitro Efficacy against H1N1 (2009) Influenza A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actanaturae.ru [actanaturae.ru]
- 6. Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties | MDPI [mdpi.com]
- 8. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N'-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 14. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinity of Novel Adamantane Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of novel adamantane ligands against established targets: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), the Influenza A M2 proton channel, and the SARS-CoV-2 envelope (E) protein ion channel. The information presented herein is compiled from publicly available experimental data to facilitate an evidence-based assessment of their relative potencies and to provide detailed experimental methodologies for validation.
Comparative Analysis of Binding Affinities
The binding affinities of novel adamantane ligands and established inhibitors are summarized below. Direct comparison of absolute binding affinities (Kd/Ki) across different studies can be challenging due to variations in experimental conditions. However, the provided data offers a valuable relative assessment of potency.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors
Adamantane-based compounds have emerged as potent inhibitors of 11β-HSD1, an enzyme implicated in metabolic diseases.[1][2] Carbenoxolone is a non-selective inhibitor often used as a reference compound.[3][4]
| Compound Class | Specific Ligand | Assay Type | Target | Reported Affinity (IC50/Ki) | Reference |
| Novel Adamantane Ligands | Adamantyl Ethanone Pyridyl Derivatives | Cellular | Human 11β-HSD1 | ~34-48 nM (IC50) | [1] |
| Adamantyl Ethanone Derivatives | Cellular | Human 11β-HSD1 | ~50-70 nM (IC50) | [2] | |
| 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivative (3i) | In vitro | Human 11β-HSD1 | 82.82% inhibition at 10 µM | [5] | |
| Comparator | Carbenoxolone | Enzymatic | Human 11β-HSD1 | -10.6 kcal/mole (Binding Energy) | [3] |
Influenza A M2 Proton Channel Blockers
Amantadine and its derivatives are well-known blockers of the influenza A M2 proton channel, a crucial target for antiviral drugs. Their binding affinity to the wild-type channel has been characterized by various biophysical methods.
| Compound Class | Specific Ligand | Assay Type | Target | Reported Affinity (Kd) | Reference |
| Adamantane Ligands | Amantadine | Isothermal Titration Calorimetry (ITC) | M2TMWT | 0.23 μM | [6] |
| Rimantadine (R- and S-enantiomers) | Isothermal Titration Calorimetry (ITC) | M2TMUdorn/72 | ~0.32-0.34 μM | [7] | |
| Comparator | Amantadine | Electrophysiology | Wild-Type M2 | 16.0 ± 1.1 μM (IC50) |
SARS-CoV-2 Envelope (E) Protein Ion Channel Inhibitors
The SARS-CoV-2 E protein forms an ion channel that is considered a potential drug target. Several adamantane derivatives and other compounds have been identified as inhibitors.
| Compound Class | Specific Ligand | Assay Type | Target | Reported Effect | Reference |
| Adamantane Ligands | Amantadine | Bacterial Growth Inhibition | SARS-CoV-2 E Protein | Inhibits channel activity | [8] |
| Memantine | Bacterial Growth Inhibition | SARS-CoV-2 E Protein | Inhibits channel activity | [8] | |
| Comparator | Gliclazide | Bacterial Growth Inhibition | SARS-CoV-2 E Protein | Inhibits channel activity | [9] |
Experimental Protocols
Detailed methodologies for key biophysical assays used to validate ligand binding affinity are provided below. These protocols are generalized and may require optimization for specific novel adamantane ligands and protein targets.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[10]
Principle: A solution of the ligand is titrated into a solution of the protein in the calorimeter cell. The heat changes upon binding are measured and plotted against the molar ratio of ligand to protein.
Generalized Protocol:
-
Sample Preparation:
-
Dialyze the purified target protein (e.g., 11β-HSD1, M2 Channel protein) and the adamantane ligand against the same buffer to minimize buffer mismatch effects. A common buffer is PBS or HEPES at a physiological pH.
-
Accurately determine the concentrations of the protein and ligand solutions using a reliable method (e.g., UV-Vis spectroscopy for protein, and a calibrated standard curve for the ligand).
-
Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution (typically 10-50 µM) into the sample cell.
-
Load the adamantane ligand solution (typically 10-20 times the protein concentration) into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5-1 µL) to account for initial mixing effects, which is typically discarded from the data analysis.
-
Follow with a series of injections (e.g., 20-30 injections of 2-10 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the integrated heat data against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, providing real-time kinetic data (kon and koff) and binding affinity (Kd).[11]
Principle: The target protein is immobilized on a sensor chip. The adamantane ligand (analyte) is flowed over the surface. Binding changes the mass on the surface, which alters the refractive index and is detected as a change in the SPR signal.
Generalized Protocol:
-
Sensor Chip Preparation and Protein Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified target protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to promote electrostatic pre-concentration.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the adamantane ligand in a suitable running buffer (e.g., HBS-EP buffer). It is crucial that the ligand is soluble in the running buffer.
-
Inject the ligand solutions over the immobilized protein surface at a constant flow rate. Include a zero-concentration (buffer only) injection for baseline subtraction.
-
Monitor the association phase during injection and the dissociation phase during the subsequent flow of running buffer.
-
-
Regeneration:
-
After each binding cycle, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove the bound ligand and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized protein.
-
-
Data Analysis:
-
Subtract the reference flow cell signal and the buffer-only injection signal from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is particularly useful for high-throughput screening and competition assays.[12][13]
Principle: A small fluorescently labeled tracer molecule (e.g., a known ligand for the target) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a larger protein, its tumbling is slowed, and the polarization of the emitted light increases. An unlabeled novel adamantane ligand can compete with the tracer for binding, causing a decrease in polarization.
Generalized Protocol for Competition Assay:
-
Assay Development:
-
Synthesize a fluorescently labeled version of a known ligand for the target protein (the "tracer").
-
In a multi-well plate, perform a saturation binding experiment by titrating the target protein against a fixed, low concentration of the tracer to determine the protein concentration that gives a suitable assay window (a significant increase in polarization upon binding).
-
-
Competition Assay:
-
Prepare a series of dilutions of the novel adamantane ligand.
-
In a multi-well plate, add a fixed concentration of the target protein and the tracer (concentrations determined in the assay development step).
-
Add the different concentrations of the adamantane ligand to the wells. Include controls with no competitor (maximum polarization) and no protein (minimum polarization).
-
Incubate the plate to allow the binding equilibrium to be reached.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor (adamantane ligand) concentration.
-
Fit the resulting sigmoidal curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound tracer.
-
The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, provided the Kd of the tracer and its concentration are known.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and a generalized workflow for validating novel drug candidates.
Caption: 11β-HSD1 signaling pathway.
Caption: Influenza M2 proton channel mechanism.
Caption: Experimental workflow for ligand validation.
References
- 1. Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Binding and Proton Blockage by Amantadine Variants of the Influenza M2WT and M2S31N Explained - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity of Rimantadine Enantiomers against Influenza A/M2 Protein Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SARS-CoV-2 E protein is a potential ion channel that can be inhibited by Gliclazide and Memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 11. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 12. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
Comparative Cross-Reactivity Analysis of Adamantan-1-ylmethyl-methyl-amine and Related Adamantane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity, or off-target effects, of Adamantan-1-ylmethyl-methyl-amine. Due to the limited publicly available data on this specific compound, this guide leverages experimental data from structurally similar and well-studied adamantane derivatives, namely amantadine and memantine, to infer a potential cross-reactivity profile. The objective is to offer a framework for researchers to anticipate potential off-target interactions and to provide standardized methodologies for further investigation.
Executive Summary
Adamantane derivatives are a class of compounds known for their therapeutic effects in a range of disorders, from viral infections to neurodegenerative diseases. Their rigid, lipophilic cage-like structure contributes to their unique pharmacological properties, including their ability to interact with various biological targets. This guide focuses on the potential for this compound to exhibit cross-reactivity with targets outside of its intended therapeutic scope. Based on data from related compounds, key potential off-target interactions may occur at NMDA receptors , sigma receptors , and various ion channels .
Comparative Off-Target Binding Profile
The following table summarizes the binding affinities (Ki in µM) of amantadine and memantine for various receptors. This data can be used to infer the potential for this compound to interact with these targets. Lower Ki values indicate higher binding affinity.
| Target | Amantadine (Ki in µM) | Memantine (Ki in µM) | Rationale for Inclusion & Potential Implications |
| NMDA Receptor (MK-801 site) | 10.50 +/- 6.10[1] | 0.54 +/- 0.23[1] | Adamantane amines are known to be non-competitive antagonists at the NMDA receptor ion channel.[1] Interaction with this receptor can modulate glutamatergic neurotransmission and is implicated in both therapeutic and adverse CNS effects. |
| Sigma-1 (σ1) Receptor | 20.25[2] | 2.60[2] | Sigma receptors are involved in a variety of cellular functions, and modulation can lead to neurological and psychiatric effects.[3] |
| Sigma-2 (σ2) Receptor | Data not available | Data not available | Several adamantane derivatives have shown affinity for σ2 receptors, which are implicated in cancer cell proliferation.[4][5][6] |
| Sodium Channels | Data not available | Data not available | Some adamantane derivatives have been investigated for their affinity to sodium channels, suggesting a potential for interaction.[6] |
Signaling Pathways of Key Off-Targets
Understanding the signaling pathways associated with potential off-targets is crucial for predicting the functional consequences of cross-reactivity.
Caption: Potential modulation of the NMDA receptor signaling pathway by this compound.
Caption: Potential interaction of this compound with the Sigma-1 receptor signaling pathway.
Experimental Protocols for Cross-Reactivity Screening
To definitively determine the cross-reactivity profile of this compound, a comprehensive in vitro safety pharmacology assessment is recommended. The following are detailed methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors, ion channels, and transporters.
Methodology:
-
Target Preparation: Membranes from cells or tissues expressing the target receptor are prepared.
-
Assay Setup: A fixed concentration of a radiolabeled ligand known to bind to the target is incubated with the prepared membranes in the presence of varying concentrations of the test compound (this compound).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Caption: A generalized workflow for a competitive radioligand binding assay.
Functional Assays
While binding assays measure affinity, functional assays determine the effect of the compound on the target's activity (e.g., agonist, antagonist, or modulator).
Objective: To characterize the functional activity of this compound at targets where significant binding is observed.
Example: Calcium Flux Assay for NMDA Receptors
-
Cell Culture: Cells expressing NMDA receptors are cultured and loaded with a calcium-sensitive fluorescent dye.
-
Compound Application: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: The cells are then stimulated with an NMDA receptor agonist (e.g., glutamate and glycine).
-
Detection: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the dye using a plate reader.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced calcium flux is quantified to determine its antagonistic potency (IC50).
Conclusion
References
- 1. Effects of the 1-amino-adamantanes at the MK-801-binding site of the NMDA-receptor-gated ion channel: a human postmortem brain study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amantadine - Wikipedia [en.wikipedia.org]
- 3. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New adamantane derivatives with sigma affinity and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. New adamantane phenylalkylamines with σ-receptor binding affinity and anticancer activity, associated with putative antagonism of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Performance of Adamantane-Based Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of Adamantan-1-ylmethyl-methyl-amine based compounds and other adamantane derivatives, supported by experimental data from preclinical studies. The unique lipophilic and rigid structure of the adamantane cage has made it a valuable scaffold in medicinal chemistry, leading to the development of compounds with a wide range of therapeutic applications, from neurodegenerative diseases to infectious diseases and diabetes.[1][2][3]
Comparative Efficacy and Pharmacokinetics
The most prominent member of the this compound class is Memantine, an antagonist of the N-methyl-D-aspartate (NMDA) receptor, approved for the treatment of moderate-to-severe Alzheimer's disease.[4][5][6] In vivo studies have extensively characterized its neuroprotective effects. Other adamantane derivatives have been investigated for various therapeutic areas, including antiviral, anti-inflammatory, and hypoglycemic activities.[1][7][8]
Neuroprotective Effects of Memantine
In vivo studies consistently demonstrate Memantine's ability to protect neurons from excitotoxic damage, a key pathological feature in Alzheimer's disease and other neurological disorders.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Memantine | Rat (transient forebrain ischemia) | 10 and 20 mg/kg (i.p.) | Dose-dependent reduction in ischemic damage to hippocampal CA1 neurons.[9] | [9] |
| Memantine | Rat (iontophoresed NMDA-evoked firing in hippocampal CA1 neurons) | 4, 8, and 16 mg/kg (i.v.) | Dose-dependent decrease in NMDA-evoked neuronal firing, confirming functional NMDA receptor blockade in vivo.[4] | [4] |
| Memantine | 3xTg-AD Mice (Alzheimer's model) | Oral, 90 days (equivalent to human doses) | Restored cognition and significantly reduced levels of insoluble amyloid-β (Aβ).[5] | [5] |
| Memantine | Swiss Albino Mice (anxiety models) | 3 mg/kg (i.p.) | Demonstrated significant anxiolytic effects in open field and passive avoidance tests.[10] | [10] |
Antiviral and Hypoglycemic Activity of Other Adamantane Derivatives
The adamantane scaffold is also a key feature in antiviral and antidiabetic drugs.
| Compound Class | Therapeutic Area | Animal Model | Key Findings | Reference |
| Adamantane Amines (e.g., Amantadine, Rimantadine) | Antiviral (Influenza A) | Mouse (Influenza A virus infection) | Inhibition of viral replication.[1][3] | [1][3] |
| Adamantane-isothiourea hybrid derivatives | Hypoglycemic | Streptozotocin (STZ)-induced diabetic rats | Potent, dose-independent reduction of serum glucose levels.[7][11] | [7][11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols for key experiments cited in the literature.
Transient Forebrain Ischemia in Rats
This model is used to assess the neuroprotective effects of compounds against ischemic brain injury.
-
Animal Model: Male Wistar rats are commonly used.[9]
-
Ischemia Induction: Ischemia is induced for a specific duration (e.g., 10 minutes) by clamping both carotid arteries and reducing the mean arterial blood pressure to a target level (e.g., 40 mm Hg).[9]
-
Drug Administration: The test compound (e.g., Memantine) is administered, typically intraperitoneally (i.p.), at various doses before or after the ischemic event.[9]
-
Recovery and Analysis: Animals are allowed to recover for a set period (e.g., 7 days).[9] Subsequently, brains are harvested for histological analysis to quantify neuronal damage, particularly in vulnerable regions like the hippocampal CA1 subfield.[9]
In Vivo Electrophysiology for NMDA Receptor Activity
This technique directly measures the effect of a compound on neuronal activity in a living animal.
-
Animal Model: Rats are often used for these studies.[4]
-
Electrode Placement: Recording electrodes are implanted in the hippocampus, specifically the CA1 region, to monitor the firing of individual neurons.[4]
-
NMDA Application: NMDA is applied locally to the neurons via iontophoresis to induce firing.[4]
-
Drug Administration: The test compound (e.g., Memantine) is administered intravenously (i.v.) in cumulative doses.[4]
-
Data Analysis: The change in the firing rate of the neurons in response to NMDA before and after drug administration is quantified to determine the compound's antagonistic effect on NMDA receptors.[4]
Assessment of Cognitive Function in Transgenic Mouse Models of Alzheimer's Disease
Behavioral tests are used to evaluate the impact of a compound on learning and memory.
-
Animal Model: Transgenic mouse models that develop Alzheimer's-like pathology, such as the 3xTg-AD mouse, are utilized.[5]
-
Drug Administration: The compound is administered over a chronic period (e.g., 90 days) through the diet or drinking water.[5]
-
Behavioral Testing: A battery of cognitive tests, such as the Morris water maze or radial arm maze, are conducted to assess spatial learning and memory.
-
Biochemical and Immunohistochemical Analysis: Following behavioral testing, brain tissue is analyzed for pathological markers like amyloid-β plaques and tau tangles.[5]
Visualizing In Vivo Experimental Workflows and Pathways
Diagrams can effectively illustrate complex experimental processes and biological pathways.
Caption: Generalized workflow for in vivo testing of therapeutic compounds.
Caption: Simplified signaling pathway of Memantine's action at the NMDA receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo evidence for functional NMDA receptor blockade by memantine in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities | MDPI [mdpi.com]
- 8. Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of memantine demonstrated in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Experimental Study to Evaluate the Effect of Memantine in Animal Models of Anxiety in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Head-to-Head Comparison of Adamantane Derivatives in Antiviral Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the antiviral performance of various adamantane derivatives. We delve into supporting experimental data, detailed methodologies, and the underlying mechanisms of action to inform future research and development in antiviral therapies.
Adamantane and its derivatives have historically been a cornerstone in the fight against influenza A, primarily by targeting the viral M2 proton channel. However, the emergence of resistant strains has necessitated the development of novel adamantane-based compounds with improved efficacy and a broader spectrum of activity. This guide presents a head-to-head comparison of classic and next-generation adamantane derivatives, summarizing their antiviral activity from key studies to provide a clear performance benchmark.
Comparative Antiviral Activity
The antiviral efficacy of adamantane derivatives is typically evaluated based on their half-maximal effective concentration (EC₅₀), which is the concentration of the compound that inhibits 50% of viral replication, and their half-maximal cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in the viability of host cells. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter for assessing the therapeutic window of an antiviral compound. A higher SI value indicates greater selectivity for viral targets over host cells.
The following table summarizes the in vitro antiviral activity of a series of 1,2-annulated adamantane heterocyclic derivatives against the Influenza A/Hong Kong/7/87 (H3N2) strain, with amantadine and rimantadine included for direct comparison.
| Compound | Chemical Class | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Amantadine | Adamantane Amine | 1.20 | >100 | >83.3 |
| Rimantadine | Adamantane Amine | 0.50 | >100 | >200 |
| Compound 19 | Adamantane Heterocycle | 0.46 | 52 | 113 |
| Compound 20 | Adamantane Heterocycle | 0.65 | 68 | 105 |
| Compound 21 | Adamantane Heterocycle | 0.75 | 73 | 97 |
| Compound 27 | Adamantane Heterocycle | 7.70 | >100 | >13 |
| Compound 29 | Adamantane Heterocycle | 1.10 | 89 | 81 |
| Compound 42 | Adamantane Heterocycle | 1.30 | >100 | >77 |
| Compound 45 | Adamantane Heterocycle | 1.50 | >100 | >67 |
| Compound 47 | Adamantane Heterocycle | 1.80 | >100 | >56 |
| Compound 67 | Adamantane Heterocycle | 1.60 | >100 | >63 |
Data sourced from a comparative study on 1,2-annulated adamantane heterocyclic derivatives.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in the evaluation of adamantane derivatives' antiviral activity.
Plaque Reduction Assay for Determining EC₅₀
The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and assessing the efficacy of antiviral compounds.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza A virus stock
-
Adamantane derivatives (test compounds)
-
Agarose overlay medium (2X DMEM, 1.8% agarose, and trypsin)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of the adamantane derivatives in serum-free DMEM.
-
Infection: When the MDCK cell monolayer is confluent, wash the cells with PBS and infect them with a dilution of influenza A virus that will produce a countable number of plaques (typically 50-100 plaques per well).
-
Treatment: After a 1-hour adsorption period at 37°C, remove the viral inoculum and add the different concentrations of the test compounds diluted in DMEM.
-
Overlay: After a further 1-hour incubation, remove the compound-containing medium and overlay the cells with agarose overlay medium containing the respective concentrations of the test compounds.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.
-
Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Quantification: Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
EC₅₀ Calculation: The percentage of plaque inhibition is calculated relative to the untreated virus control. The EC₅₀ value is determined by plotting the percentage of plaque inhibition against the compound concentration and fitting the data to a dose-response curve.
MTT Assay for Determining CC₅₀
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.
Materials:
-
MDCK cells
-
DMEM with 10% FBS
-
Adamantane derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the adamantane derivatives in culture medium and add them to the wells. Include a "cells only" control (no compound) and a "medium only" control (no cells).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
CC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated cell control. The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the experimental process and the mechanism of action of adamantane derivatives, the following diagrams have been generated.
Caption: General experimental workflow for antiviral and cytotoxicity assays.
Caption: Inhibition of the influenza A M2 proton channel by adamantane derivatives.
References
Benchmarking Adamantan-1-ylmethyl-methyl-amine Against Known Sigma Receptor Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, have emerged as promising therapeutic targets for a range of central nervous system disorders, neurodegenerative diseases, and cancer.[1] The unique pharmacological profile of these receptors necessitates the development and characterization of novel ligands with high affinity and selectivity. Adamantane derivatives have garnered significant interest in medicinal chemistry due to their lipophilic nature and rigid structure, which can enhance binding affinity and improve pharmacokinetic properties.[2] This guide provides a comparative benchmark of Adamantan-1-ylmethyl-methyl-amine, a novel adamantane derivative, against well-established sigma receptor ligands.
While direct experimental binding data for this compound is not yet publicly available, this document outlines the imperative for its characterization by comparing the known binding affinities of structurally related adamantane compounds and key benchmark ligands. The provided experimental protocols and pathway diagrams serve as a comprehensive framework for the systematic evaluation of this and other novel sigma receptor modulators.
Quantitative Comparison of Sigma Receptor Ligands
The binding affinity of a ligand for a receptor is a critical parameter in drug development, typically expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following tables summarize the reported Kᵢ values for benchmark sigma receptor ligands and related adamantane derivatives.
Table 1: Binding Affinities (Kᵢ, nM) of Benchmark Sigma Receptor Ligands
| Ligand | Sigma-1 (σ₁) Receptor Kᵢ (nM) | Sigma-2 (σ₂) Receptor Kᵢ (nM) | Primary Selectivity |
| (+)-Pentazocine | 1.7 - 5.18[3][4] | ~1000[5] | σ₁ Agonist[6] |
| Haloperidol | 2 - 4.5[7][8] | 0.65 - 220[9][10] | Non-selective Antagonist[1][6] |
| DTG (1,3-Di-o-tolylguanidine) | 35.5 - 69[11][12] | 21 - 39.9[11][12] | Non-selective Agonist[13] |
| Siramesine | 17[14] | 0.12[14] | σ₂ Agonist[15] |
| NE-100 | 4.16[5] | Moderate Affinity | σ₁ Antagonist[5] |
Table 2: Binding Affinities (Kᵢ, µM) of Adamantane Derivatives at Sigma Binding Sites
Data from studies on human frontal cortex homogenates using --INVALID-LINK---pentazocine.[16]
| Compound | Sigma Binding Site Kᵢ (µM) |
| Amantadine (1-amino-adamantane) | 20.25 |
| Memantine (1-amino-3,5-dimethyl-adamantane) | 19.98 |
| 1-N-dimethyl-amino-3,5-dimethyl-adamantane | 0.237 |
Experimental Protocols
To determine the binding affinity of this compound and enable a direct comparison with the benchmark ligands, standardized radioligand binding assays are essential.
Radioligand Binding Assay for Sigma-1 (σ₁) Receptor
This protocol is adapted from established methodologies for characterizing σ₁ receptor ligands.[17]
Objective: To determine the binding affinity (Kᵢ) of this compound for the σ₁ receptor.
Materials:
-
Membrane Preparation: Guinea pig brain or liver membranes, or cell membranes from a cell line expressing human σ₁ receptors.
-
Radioligand: --INVALID-LINK---pentazocine (a selective σ₁ receptor agonist).[6]
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled σ₁ ligand (e.g., 10 µM Haloperidol).[8]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and Cocktail.
Procedure:
-
Incubation: In assay tubes, combine the membrane preparation, --INVALID-LINK---pentazocine at a concentration near its Kₔ (e.g., 5 nM), and varying concentrations of this compound. A parallel set of tubes containing the radioligand and the non-specific binding control is prepared.
-
Equilibration: Incubate the tubes at 37°C for 120-150 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation.[17]
Radioligand Binding Assay for Sigma-2 (σ₂) Receptor
This protocol is based on standard methods for σ₂ receptor binding analysis.[6]
Objective: To determine the binding affinity (Kᵢ) of this compound for the σ₂ receptor.
Materials:
-
Membrane Preparation: Rat or human liver membranes, or cell membranes from a cell line with high σ₂ receptor expression.
-
Radioligand: [³H]-DTG (a non-selective sigma receptor ligand).[6]
-
Masking Ligand: A high concentration of a selective σ₁ ligand (e.g., 100-200 nM (+)-pentazocine) to block binding of [³H]-DTG to σ₁ receptors.[18]
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled σ₂ ligand (e.g., 10 µM Haloperidol or DTG).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Filtration Apparatus and Scintillation Counter (as described for the σ₁ assay).
Procedure:
-
Incubation: Combine the membrane preparation, [³H]-DTG, the masking ligand ((+)-pentazocine), and varying concentrations of this compound. Prepare a parallel set for non-specific binding determination.
-
Equilibration: Incubate the tubes at room temperature for 120 minutes.
-
Filtration, Washing, and Counting: Follow the same procedure as described for the σ₁ receptor assay.
-
Data Analysis: Analyze the data as described for the σ₁ receptor assay to determine the IC₅₀ and Kᵢ values for the σ₂ receptor.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways associated with sigma-1 and sigma-2 receptors.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Sigma-2 Receptor Signaling Pathway.
Experimental Workflow
The diagram below outlines a typical workflow for the characterization of a novel sigma receptor ligand.
Caption: Experimental Workflow for Ligand Characterization.
Conclusion
The adamantane scaffold holds considerable promise for the design of novel sigma receptor ligands. While direct experimental data for this compound is pending, the established high affinity of other adamantane derivatives for sigma binding sites underscores the importance of its thorough investigation.[16] By employing the standardized radioligand binding assays and functional screens detailed in this guide, researchers can effectively determine the binding affinity, selectivity, and functional activity of this compound. This will enable a direct and meaningful comparison with benchmark ligands such as (+)-pentazocine, haloperidol, DTG, and siramesine, thereby elucidating its potential as a valuable tool for research and therapeutic development.
References
- 1. Haloperidol - Wikipedia [en.wikipedia.org]
- 2. This compound|High-Qurity|RUO [benchchem.com]
- 3. adooq.com [adooq.com]
- 4. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma Receptors [sigmaaldrich.com]
- 7. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ((Adamantan-1-yl)methyl)(methyl)amine | C12H21N | CID 3010130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Affinity of 1-aminoadamantanes for the sigma binding site in post-mortem human frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of Adamantan-1-ylmethyl-methyl-amine: A Comparative Guide for Researchers
The adamantane cage, a rigid and lipophilic three-dimensional structure, is a privileged scaffold in drug design, known for its ability to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] Adamantan-1-ylmethyl-methyl-amine, a derivative of this unique hydrocarbon, serves as a valuable building block for novel therapeutics, particularly those targeting the central nervous system (CNS).[3][4] Understanding its selectivity profile—the degree to which it binds to a primary target versus off-targets—is paramount for predicting its therapeutic potential and anticipating potential side effects.
This guide delves into the known interactions of this compound with key CNS targets, drawing comparisons with the well-characterized adamantane derivatives, Memantine and Amantadine. We will explore its affinity for sigma receptors, investigate its potential as an NMDA receptor antagonist, and discuss the importance of broader selectivity screening. Detailed experimental protocols are provided to enable researchers to validate and expand upon these findings.
Primary Target Affinity: High Potency at the Sigma-1 Receptor
Recent studies have illuminated the significant affinity of the this compound moiety for sigma receptors, a unique class of intracellular proteins implicated in a range of neurological conditions.[5] A key study investigating a series of benzo[d]thiazol-2(3H)one derivatives, which incorporate the this compound scaffold, revealed a potent interaction with the sigma-1 (σ1) receptor.
Specifically, the compound 3-{2-[(Adamantan-1-yl)(methyl)amino]ethyl}benzo[d]thiazol-2(3H)-one demonstrated a low nanomolar affinity for the σ1 receptor, with a reported inhibition constant (Ki) of 7.2 nM. This indicates a strong binding interaction with this target. Furthermore, the compound exhibited moderate selectivity for the σ1 receptor over the σ2 subtype, with a 61-fold preference.
This high affinity for the σ1 receptor suggests that this compound could serve as a foundational element for developing selective σ1 receptor modulators for therapeutic applications in neuropathic pain, depression, and neurodegenerative diseases.
Comparative Analysis with Adamantane-Based Drugs
To contextualize the selectivity of this compound, it is instructive to compare its known target affinities with those of the clinically approved adamantane derivatives, Memantine and Amantadine.
| Compound | Primary Target(s) | Ki (nM) for Primary Target(s) | Known Off-Target(s) | Ki (nM) for Off-Target(s) |
| This compound moiety | Sigma-1 Receptor | 7.2 | Sigma-2 Receptor | ~440 |
| Memantine | NMDA Receptor (uncompetitive antagonist) | ~500 - 1000 | Sigma-1 Receptor | 19,980[1] |
| Amantadine | NMDA Receptor (uncompetitive antagonist), M2 Proton Channel | ~10,000 - 20,000 | Sigma-1 Receptor | 20,250[1] |
Note: The Ki value for the this compound moiety is derived from a compound containing this scaffold. The Ki values for Memantine and Amantadine at the NMDA receptor can vary depending on experimental conditions.
This comparison highlights a significant divergence in the primary targets of these structurally related compounds. While Memantine and Amantadine are primarily known for their relatively low-affinity antagonism of the NMDA receptor, the this compound moiety demonstrates high-affinity binding to the sigma-1 receptor.[1] This suggests that the addition of the methyl group and the extension from the adamantane cage significantly shifts the pharmacological profile.
The NMDA Receptor: An Untested Hypothesis
Given the structural similarity to Memantine, a well-established uncompetitive NMDA receptor antagonist, it is a reasonable hypothesis that this compound may also interact with this ion channel.[6] However, to date, there is a lack of direct experimental evidence to confirm or refute this hypothesis.
The uncompetitive antagonism of Memantine at the NMDA receptor is crucial to its therapeutic effect in Alzheimer's disease, as it preferentially blocks excessive receptor activation associated with excitotoxicity while preserving normal synaptic function. Should this compound also exhibit activity at the NMDA receptor, its selectivity profile would be more complex, potentially offering a multi-target therapeutic approach or, conversely, introducing off-target effects that would need to be carefully managed.
To address this critical knowledge gap, functional assays, such as the calcium flux assay detailed below, are essential.
The Imperative of Broad Selectivity Screening
While the high affinity for the sigma-1 receptor is a promising starting point, a comprehensive understanding of the selectivity profile of this compound requires screening against a broad panel of CNS targets. Off-target interactions can lead to unforeseen side effects or even reveal novel therapeutic opportunities.[7]
Standard industry practice involves screening new chemical entities against a panel of receptors, ion channels, and enzymes to identify potential liabilities early in the drug discovery process.[8][9][10] A common screening panel, such as the Eurofins SafetyScreen44™, includes a wide range of targets relevant to CNS function, such as:
-
Dopamine Receptors (e.g., D1, D2S)
-
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2B)
-
Adrenergic Receptors (e.g., alpha1A, alpha2A, beta1, beta2)
-
Muscarinic Receptors (e.g., M1, M2, M3)
-
Ion Channels (e.g., hERG, Nav1.5, Cav1.2)
Screening this compound against such a panel would provide a comprehensive map of its biological interactions, enabling a more accurate prediction of its in vivo effects.
Experimental Protocols
To facilitate further research into the selectivity profile of this compound, the following are detailed protocols for key in vitro assays.
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for the human sigma-1 receptor.
Materials:
-
Membrane preparation from cells expressing the human sigma-1 receptor
-
--INVALID-LINK---Pentazocine (Radioligand)
-
Haloperidol (for non-specific binding determination)
-
Test compound (this compound derivative)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the assay buffer, the test compound at various concentrations, the radioligand (--INVALID-LINK---Pentazocine at a concentration close to its Kd), and the membrane preparation.
-
Incubation: Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Assay for NMDA Receptor Functional Activity
This protocol describes a cell-based assay to measure the functional activity of the NMDA receptor by monitoring changes in intracellular calcium concentration.[11][12][13]
Materials:
-
HEK293 cells co-expressing NMDA receptor subunits (e.g., GluN1/GluN2A)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Glutamate and Glycine (co-agonists)
-
Test compound (this compound derivative)
-
384-well microplates
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed the HEK293 cells in a 384-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Incubation: Add the test compound at various concentrations to the wells and incubate for a specified period.
-
Agonist Stimulation: Using the plate reader's liquid handling capabilities, add a solution of glutamate and glycine to stimulate the NMDA receptors.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and receptor activation.
-
Data Analysis: Analyze the fluorescence data to determine the effect of the test compound on the agonist-induced calcium flux. For antagonists, calculate the IC50 value.
Visualizing the Path Forward: Experimental Workflow
The following diagram illustrates a logical workflow for comprehensively assessing the selectivity profile of this compound.
Caption: A streamlined workflow for determining the selectivity profile of this compound.
Conclusion and Future Directions
The available evidence strongly suggests that the this compound scaffold is a potent ligand for the sigma-1 receptor, distinguishing it from clinically used adamantane derivatives like Memantine and Amantadine, which primarily target the NMDA receptor. This finding opens up exciting avenues for the development of novel sigma-1 receptor modulators.
However, a comprehensive assessment of its selectivity profile is far from complete. The critical next steps for researchers are to:
-
Experimentally determine the activity of this compound at the NMDA receptor. This will clarify its potential for dual-target activity or off-target effects.
-
Conduct broad off-target screening against a panel of relevant CNS receptors and enzymes. This will provide a complete picture of its selectivity and help to de-risk its development as a therapeutic candidate.
By systematically addressing these knowledge gaps, the scientific community can fully unlock the therapeutic potential of this promising chemical scaffold.
References
- 1. Affinity of 1-aminoadamantanes for the sigma binding site in post-mortem human frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ((Adamantan-1-yl)methyl)(methyl)amine | C12H21N | CID 3010130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sigma Receptors [sigmaaldrich.com]
- 6. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. eurofins.com [eurofins.com]
- 11. NMDA-receptor Study Protocol - JoVE Journal [jove.com]
- 12. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Comparative Efficacy of Adamantane Derivatives: A Guide for Researchers
Absence of direct peer-reviewed efficacy data for Adamantan-1-ylmethyl-methyl-amine necessitates a comparative analysis of its close structural analogs and established adamantane-based therapeutics. This guide provides an objective comparison of the performance of relevant adamantane derivatives, supported by experimental data from peer-reviewed literature, to inform researchers, scientists, and drug development professionals.
This guide focuses on a structurally related compound, N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA) , a P2X7 receptor antagonist with demonstrated efficacy in preclinical models of pain and inflammation. Its performance is compared with two widely recognized adamantane derivatives: Memantine , an NMDA receptor antagonist for Alzheimer's disease, and Amantadine , an antiviral agent that also exhibits activity in Parkinson's disease.
Quantitative Efficacy Data
The following tables summarize the quantitative data from preclinical studies, providing a basis for comparing the potency and efficacy of these adamantane derivatives.
Table 1: In Vitro Efficacy of Adamantane Derivatives
| Compound | Target | Assay | Species | IC50 |
| AACBA | P2X7 Receptor | Calcium Flux | Human | ~18 nM |
| YO-PRO-1 Uptake | Human | ~85 nM | ||
| Calcium Flux | Rat | ~29 nM | ||
| YO-PRO-1 Uptake | Rat | ~980 nM | ||
| Memantine | NMDA Receptor | - | - | Low to moderate affinity antagonist |
| Amantadine | Influenza A M2 Protein | - | - | Antiviral activity |
Table 2: In Vivo Efficacy of AACBA in a Rat Model of Inflammatory Pain (Carrageenan-Induced Paw Edema)
| Treatment | Dose (mg/kg, p.o.) | Paw Volume Reduction (%) |
| AACBA | 3 | Significant |
| 10 | Significant | |
| 30 | Significant |
Table 3: In Vivo Efficacy of AACBA in a Rat Model of Inflammation (LPS-Induced IL-6 Release)
| Treatment | Dose (mg/kg, p.o.) | Inhibition of IL-6 Release (%) |
| AACBA | 3 | Significant |
| 10 | Significant | |
| 30 | Significant |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
Carrageenan-Induced Paw Edema in Rats
This model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce paw swelling induced by carrageenan, an inflammatory agent.
-
Animals: Male Sprague-Dawley rats are used.
-
Procedure:
-
A 1% (w/v) solution of carrageenan in sterile saline is prepared.
-
The test compound (e.g., AACBA) or vehicle is administered orally (p.o.) at various doses.
-
One hour after drug administration, 0.1 mL of the carrageenan solution is injected into the plantar surface of the right hind paw of each rat.
-
Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
-
Data Analysis: The increase in paw volume is calculated for each animal, and the percentage reduction in paw edema by the test compound is determined by comparing it to the vehicle-treated group.
Lipopolysaccharide (LPS)-Induced Interleukin-6 (IL-6) Release in Rats
This in vivo assay evaluates the anti-inflammatory effect of a compound by measuring its capacity to inhibit the release of the pro-inflammatory cytokine IL-6 following a challenge with bacterial lipopolysaccharide (LPS).
-
Animals: Male Sprague-Dawley rats are used.
-
Procedure:
-
The test compound (e.g., AACBA) or vehicle is administered orally (p.o.) at various doses.
-
One hour after drug administration, rats are challenged with an intraperitoneal (i.p.) injection of LPS (e.g., 0.05 mg/kg).
-
Two hours after the LPS challenge, blood samples are collected via cardiac puncture.
-
Plasma is separated by centrifugation.
-
-
Data Analysis: Plasma levels of IL-6 are quantified using a specific enzyme-linked immunosorbent assay (ELISA). The percentage inhibition of IL-6 release by the test compound is calculated relative to the vehicle-treated control group.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by the compared adamantane derivatives.
Caption: P2X7 Receptor Signaling Pathway and AACBA Inhibition.
Caption: NMDA Receptor Signaling and Memantine's Mechanism.
Caption: Amantadine's Inhibition of Influenza M2 Proton Channel.
Confirming the Structure of Synthesized Adamantan-1-ylmethyl-methyl-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the confirmation of the chemical structure of newly synthesized Adamantan-1-ylmethyl-methyl-amine. Below, we outline a plausible synthetic route, detailed experimental protocols for structural analysis, and a comparative table of expected analytical data. This guide is intended to serve as a practical tool for researchers engaged in the synthesis and characterization of adamantane derivatives.
Proposed Synthesis: Reductive Amination
A common and effective method for the synthesis of secondary amines is reductive amination. In this proposed synthesis, Adamantane-1-carboxaldehyde is reacted with methylamine to form an intermediate imine, which is subsequently reduced in situ to the target compound, this compound.
Experimental Workflow: Synthesis and Confirmation
Caption: Workflow for the synthesis and structural confirmation of this compound.
Comparative Analytical Data
The confirmation of the synthesized product's structure relies on a comparison of experimentally obtained data with expected values. The following table summarizes the predicted data for this compound, which should be compared against the experimental results.
| Analytical Technique | Parameter | Predicted Value for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | ~ 2.45 ppm (s, 3H, N-CH₃)~ 2.20 ppm (s, 2H, Adamantyl-CH₂-N)~ 1.95 ppm (br s, 3H, Adamantyl CH)~ 1.70 ppm (q, 6H, Adamantyl CH₂)~ 1.60 ppm (d, 6H, Adamantyl CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) | ~ 60 ppm (Adamantyl-CH₂-N)~ 40 ppm (Adamantyl quaternary C)~ 38 ppm (Adamantyl CH₂)~ 37 ppm (N-CH₃)~ 30 ppm (Adamantyl CH)~ 28 ppm (Adamantyl CH₂) |
| Mass Spectrometry (ESI+) | [M+H]⁺ | m/z 180.1747 |
| IR Spectroscopy (Thin Film) | Wavenumber (cm⁻¹) | ~ 3300-3400 cm⁻¹ (N-H stretch, if primary amine impurity present)~ 2900-3000 cm⁻¹ (C-H stretch, adamantyl)~ 2750-2850 cm⁻¹ (C-H stretch, N-CH₃)~ 1450 cm⁻¹ (C-H bend)~ 1100-1200 cm⁻¹ (C-N stretch) |
Experimental Protocols
Synthesis of this compound
-
Reaction Setup: To a solution of adamantane-1-carboxaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask, add a 2.0 M solution of methylamine in tetrahydrofuran (THF) (1.2 eq).
-
Imine Formation: Stir the reaction mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in DCM, to obtain the pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically at 100 MHz. A proton-decoupled pulse program should be used.
-
Data Analysis: Process the spectra and compare the chemical shifts (δ), multiplicities, and integration values of the experimental data with the predicted values in the table above.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer in positive ion mode.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and compare its mass-to-charge ratio (m/z) with the calculated exact mass for C₁₂H₂₂N⁺.
Infrared (IR) Spectroscopy
-
Sample Preparation: If the product is a liquid or oil, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film. If it is a solid, a KBr pellet can be prepared.
-
Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare their wavenumbers (cm⁻¹) to the predicted values, paying close attention to the C-H and C-N stretching and bending vibrations. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ from the starting aldehyde is a key indicator of a successful reaction.
Safety Operating Guide
Proper Disposal of Adamantan-1-ylmethyl-methyl-amine: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper and safe disposal of chemical waste is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Adamantan-1-ylmethyl-methyl-amine, a compound that requires careful handling due to its hazardous properties. The following procedures are based on established best practices for managing hazardous chemical waste and information from available safety data sheets.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent skin contact, eye exposure, and inhalation of vapors or mists. This compound is classified as a hazardous substance that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2]
Essential PPE includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Laboratory Coat: A standard laboratory coat to protect against splashes.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid breathing in vapors or mists.[1]
II. Hazard Identification and Data Summary
Understanding the specific hazards associated with this compound is fundamental to its safe handling and disposal.
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Skin Corrosion/Irritation Category 2 | Danger | H315: Causes skin irritation.[1][2] | P280: Wear protective gloves, protective clothing, eye protection and face protection.[1] |
| Serious Eye Damage/Eye Irritation Category 1/2 | Danger | H318/H319: Causes serious eye damage/irritation.[1][2] | P280: Wear protective gloves, protective clothing, eye protection and face protection.[1] |
| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) Category 3 | Warning | H335: May cause respiratory irritation.[1][2] | P261: Avoid breathing mist/vapours/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] |
III. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should be collected and disposed of through an approved institutional or commercial waste disposal service. Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol for Waste Collection and Segregation:
-
Waste Identification and Segregation:
-
Designate a specific, compatible waste container for this compound waste.
-
Do not mix this waste with incompatible materials. Consult the Safety Data Sheet (SDS) for specific incompatibilities.
-
-
Container Selection:
-
Use a container that is in good condition, compatible with the chemical, and has a secure, tightly sealing lid.
-
The container must be clearly labeled as "Hazardous Waste."
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: 153461-22-4.
-
The associated hazards (e.g., "Corrosive," "Irritant").
-
The accumulation start date.
-
The name and contact information of the generating laboratory or personnel.
-
-
-
Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area within the laboratory.
-
This area should be well-ventilated, away from general laboratory traffic, and segregated from incompatible chemicals.
-
Ensure the container is kept closed except when adding waste.
-
-
Waste Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide them with an accurate description of the waste.
-
IV. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Immediate Response:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Ensure the area is well-ventilated, utilizing a chemical fume hood if the spill is contained within it.
-
-
Containment:
-
For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
-
Clean-up:
-
Carefully collect the absorbent material using non-sparking tools and place it into a designated, sealable container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste. Consult with your EHS office for an appropriate decontamination agent.
-
-
Disposal of Spill Debris:
-
Label the container with the spilled chemical's name and "Spill Debris."
-
Dispose of this waste through your institution's hazardous waste program.[1]
-
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Adamantan-1-ylmethyl-methyl-amine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Adamantan-1-ylmethyl-methyl-amine. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Chemical Identifier:
Primary Hazards:
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended to prevent skin contact. Inspect gloves before each use and change them immediately if contact with the chemical occurs.[3][4] |
| Eyes & Face | Safety glasses with side shields or chemical splash goggles | Essential for protecting eyes from splashes. A face shield should be worn over safety glasses during procedures with a high risk of splashing or exothermic reactions.[3][5] |
| Body | Laboratory coat | A standard lab coat is suitable for minor tasks. For procedures with a higher risk of splashes, an acid-resistant apron over the lab coat is recommended.[3][5] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | Engineering controls like fume hoods are the primary method to control inhalation exposure. If these are not sufficient, a NIOSH-approved respirator may be required.[3][6] |
Operational Plan: Handling and Storage
Adherence to a strict operational plan minimizes the risk of exposure and accidents.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Dispensing: Avoid generating dust or aerosols. When transferring the chemical, use appropriate tools and techniques to minimize splashes or spills.
-
General Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[1] Contaminated work clothes should be laundered separately.[1]
Storage:
-
Store in a cool, dry, and well-ventilated place.[7]
-
Store locked up.[1]
-
Use polyethylene or polypropylene containers as recommended by the manufacturer.[1]
Emergency and Disposal Plan
Spill Response:
-
Immediate Action: Evacuate the area if the spill is large or in a poorly ventilated space.[7]
-
Containment: For small spills, contain and absorb the spill with inert material such as sand, earth, or vermiculite.[1]
-
Clean-up: Wearing appropriate PPE, collect the absorbed material and place it in a suitable, labeled container for waste disposal.[1]
-
Decontamination: Wash the spill area thoroughly. Prevent runoff from entering drains.[1]
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][7]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[7][8]
Disposal Plan:
-
Dispose of the chemical and its container in accordance with local, state, and federal regulations.[1]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[7]
-
The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Do not mix with other waste. Handle uncleaned containers as you would the product itself.[7]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. ((Adamantan-1-yl)methyl)(methyl)amine | C12H21N | CID 3010130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. 1-(METHYLAMINO)ADAMANTANE - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
